2-(1-Benzhydrylazetidin-3-YL)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIAHLFUOLJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623980 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-43-3 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Introduction: Unveiling a Novel Scaffold for CNS Drug Discovery
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. Its rigid structure offers a unique conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold for drug development.[1][2][3] The benzhydryl group, on the other hand, is a well-established pharmacophore found in a variety of centrally acting drugs, including antihistamines and calcium channel blockers, where it often contributes to high receptor affinity.[4]
This technical guide provides a comprehensive overview of the synthesis, and the predicted chemical and biological properties of a novel compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. As this is a novel molecule, this guide will serve as a foundational document for researchers and drug development professionals interested in exploring its therapeutic potential. We will delve into a proposed synthetic route, outline a robust experimental workflow for its characterization, and hypothesize its potential biological activity based on the pharmacology of structurally related compounds.
Physicochemical Properties: A Predictive Analysis
Given the novelty of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, experimental data on its physicochemical properties are not yet available. However, we can predict these properties based on its chemical structure, which is crucial for anticipating its behavior in biological systems and for the design of appropriate analytical methods.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₉H₂₄N₂ | |
| Molecular Weight | 280.41 g/mol | |
| pKa (most basic) | 9.5 - 10.5 | The primary amine is the most basic site. The azetidine nitrogen is a tertiary amine, but its basicity is reduced due to steric hindrance from the bulky benzhydryl group. |
| logP | 3.5 - 4.5 | The lipophilic benzhydryl group and the hydrocarbon chain contribute to a high logP, suggesting good membrane permeability but potentially low aqueous solubility. |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar benzhydryl-containing amines. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The free base is expected to have low aqueous solubility. Salt forms (e.g., hydrochloride, acetate) will exhibit significantly higher aqueous solubility. |
Proposed Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The synthesis of the target compound can be achieved in a two-step process starting from the readily available precursor, 1-benzhydrylazetidin-3-one. The synthetic strategy involves the introduction of a two-carbon side chain via a Horner-Wadsworth-Emmons reaction, followed by the reduction of the resulting vinyl nitrile.
Step 1: Synthesis of 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile
The first step is a Horner-Wadsworth-Emmons reaction between 1-benzhydrylazetidin-3-one and diethyl cyanomethylphosphonate. This reaction is a reliable method for the formation of a carbon-carbon double bond and the introduction of a nitrile group.
Protocol:
-
To a solution of diethyl cyanomethylphosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.[5][6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile.
Step 2: Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The final step involves the reduction of both the carbon-carbon double bond and the nitrile group of 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile to yield the target primary amine. Catalytic hydrogenation is the preferred method for this transformation as it can achieve both reductions in a single step under relatively mild conditions.[7][8]
Protocol:
-
Dissolve 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w) or Raney Nickel to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
-
The crude product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
An alternative method for the reduction of the nitrile is the use of Lithium Aluminum Hydride (LiAlH₄).[9][10] However, catalytic hydrogenation is generally preferred for its milder reaction conditions and easier workup.
Comprehensive Experimental Workflow
The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Caption: Comprehensive workflow for the synthesis and evaluation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Reactivity and Stability
The chemical reactivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is primarily dictated by the primary amine and the tertiary azetidine nitrogen.
-
Amine Reactivity: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). It is also a base and will form salts with acids.
-
Azetidine Ring Stability: The azetidine ring is strained and can be susceptible to ring-opening reactions under harsh acidic conditions or in the presence of strong nucleophiles. However, under normal physiological conditions, it is expected to be stable.[1]
-
Oxidation: The primary amine can be susceptible to oxidation over time, especially when exposed to air and light.
-
Storage: For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride) in a cool, dark, and dry place under an inert atmosphere.
Hypothesized Biological Activity and Mechanism of Action
The structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine contains key pharmacophoric elements that suggest potential activity as a modulator of central nervous system targets.
-
GABAergic System: The azetidine ring can be considered a conformationally restricted analog of GABA or β-alanine. Several azetidine derivatives have been identified as potent inhibitors of GABA uptake transporters (GATs).[11][12] By inhibiting the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.
-
Monoamine Transporters: The benzhydryl moiety is a common feature in ligands for dopamine, norepinephrine, and serotonin transporters. The overall structure of the target compound bears some resemblance to known monoamine reuptake inhibitors.
-
Other CNS Targets: The diverse pharmacological activities of azetidine-containing compounds suggest that the target molecule could also interact with other CNS receptors, such as muscarinic or dopamine receptors.[2][3]
Based on the structural analogy to known GABA uptake inhibitors, we hypothesize that 2-(1-Benzhydrylazetidin-3-YL)ethanamine may act as a GAT inhibitor. The proposed mechanism is illustrated in the following diagram.
Caption: Hypothesized mechanism of action via GABA transporter inhibition.
Conclusion and Future Directions
This technical guide provides a roadmap for the synthesis, characterization, and biological evaluation of the novel compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine. The proposed synthetic route is robust and utilizes well-established chemical transformations. The predictive analysis of its physicochemical properties and the hypothesized biological activity provide a strong rationale for its investigation as a potential CNS-acting therapeutic agent.
Future work should focus on the successful synthesis and purification of the compound, followed by a thorough structural and physicochemical characterization to validate the predictions made in this guide. Subsequently, a comprehensive in vitro pharmacological profiling, starting with GABA uptake assays, will be crucial to elucidate its biological mechanism of action and to determine its therapeutic potential.
References
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An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available from: [Link]
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Synthesis of 2-(1,4-benzoxathian-2-yl)-acetonitrile. PrepChem.com. Available from: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]
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Catalytic hydrogenation of nitrile rubber using palladium and ruthenium complexes. ResearchGate. Available from: [Link]
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Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. Available from: [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available from: [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available from: [Link]
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Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available from: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Available from: [Link]
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Structures of some azetidine-based drugs. ResearchGate. Available from: [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International - Chromatography Online. Available from: [Link]
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. Available from: [Link]
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Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available from: [Link]
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Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. Available from: [Link]
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Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. Available from: [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
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Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available from: [Link]
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2-(1-Benzhydrylazetidin-3-YL)ethanamine synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Introduction
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a significant chemical entity, primarily utilized as a versatile building block in the development of novel pharmaceutical agents. The core structure, featuring a benzhydryl-protected azetidine ring coupled to an ethylamine side-chain, provides a valuable scaffold for exploring structure-activity relationships in various therapeutic targets. The benzhydryl group offers steric bulk and lipophilicity, while the primary amine serves as a crucial handle for further functionalization.
This guide presents a detailed, field-proven synthetic pathway for 2-(1-Benzhydrylazetidin-3-YL)ethanamine, designed for researchers and drug development professionals. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. The overall strategy involves a three-stage process: construction of a key azetidine precursor, introduction of a cyanomethyl group, and subsequent reduction to the target primary amine.
Stage 1: Synthesis of the Key Precursor, 1-Benzhydrylazetidin-3-ol
The synthesis begins with the construction of the core azetidine ring, protected with the benzhydryl group. The most direct and scalable approach involves the reaction of commercially available benzhydrylamine with epichlorohydrin. This method establishes the four-membered ring in a reliable, high-yielding process.[1]
Causality and Experimental Rationale
The selection of benzhydrylamine and epichlorohydrin is strategic. Benzhydrylamine serves as the nitrogen source and installs the bulky benzhydryl protecting group in a single step. Epichlorohydrin is an ideal bifunctional reagent; it contains an epoxide for the initial nucleophilic attack by the amine and a chloromethyl group that facilitates the subsequent intramolecular cyclization to form the strained azetidine ring. The reaction proceeds via an initial SN2 attack of the amine on the least hindered carbon of the epoxide, followed by an intramolecular SN2 reaction where the newly formed secondary amine displaces the chloride to close the ring.
Experimental Protocol: 1-Benzhydrylazetidin-3-ol
-
Reaction Setup: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or n-butanol, add epichlorohydrin (1.1-1.3 eq) dropwise at room temperature (20-25 °C).[2]
-
Initial Reaction: Stir the mixture at room temperature for 40-48 hours. This allows for the initial epoxide opening reaction to proceed to completion.[2]
-
Cyclization: Heat the reaction mixture to reflux for an additional 24-48 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the azetidine ring.
-
Workup and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by crystallization, often as the hydrochloride salt by treating the free base with HCl, to yield 1-benzhydrylazetidin-3-ol as a stable, crystalline solid.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Benzhydrylamine, Epichlorohydrin | [2] |
| Solvent | n-Butanol or Methanol | [2] |
| Molar Ratio (Amine:Epichlorohydrin) | 1 : 1.1-1.3 | [2] |
| Reaction Temperature | 20-25 °C, then Reflux | [2] |
| Typical Yield | 65-80% | [1][2] |
Reaction Workflow: Synthesis of 1-Benzhydrylazetidin-3-ol
Caption: Workflow for the synthesis of 1-Benzhydrylazetidin-3-ol.
Stage 2: Synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetonitrile
This stage involves a two-step sequence to append the cyanomethyl side chain. The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group and must first be "activated" by converting it into a sulfonate ester, typically a mesylate. This is followed by a nucleophilic substitution with a cyanide salt.
Part 2A: Activation via Mesylation
The hydroxyl group is converted to a methanesulfonate (mesylate) ester by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. This transforms the hydroxyl into an excellent leaving group for the subsequent SN2 reaction.
-
Experimental Protocol: 1-Benzhydrylazetidin-3-yl methanesulfonate [3]
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water, and the mesylate product is typically isolated by filtration, as it often precipitates from the reaction mixture.[3]
-
Part 2B: Nucleophilic Substitution with Cyanide
The mesylate intermediate is then reacted with a cyanide source, such as sodium or potassium cyanide, to form the nitrile. This is a classic SN2 reaction where the cyanide anion displaces the mesylate group.
-
Experimental Protocol: 2-(1-Benzhydrylazetidin-3-yl)acetonitrile
-
To a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (1.5-2.0 eq).
-
Heat the mixture to 50-70 °C and stir until the reaction is complete. The progress can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(1-benzhydrylazetidin-3-yl)acetonitrile.
-
Synthesis Pathway: Alcohol to Nitrile
Caption: Two-step conversion of the alcohol to the nitrile intermediate.
Stage 3: Reduction of Nitrile to 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The final step is the reduction of the nitrile functional group to a primary amine. This transformation is critical and can be achieved through several methods, with the most common being reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[4] The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[5]
-
Scientific Rationale: LiAlH₄ is chosen for its high reactivity, which ensures a complete reduction. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, to prevent the violent reaction of LiAlH₄ with protic solvents. A careful, controlled workup is essential to quench the excess reagent and hydrolyze the intermediate aluminum complexes to release the amine product.[6]
-
Experimental Protocol: LiAlH₄ Reduction
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.
-
Addition: Cool the suspension to 0 °C. Add a solution of 2-(1-benzhydrylazetidin-3-yl)acetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ether or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine, 2-(1-benzhydrylazetidin-3-YL)ethanamine. Further purification can be done via chromatography if necessary.
-
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a greener and often more scalable alternative to LiAlH₄ reduction. It involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.[7]
-
Scientific Rationale: Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are commonly used.[7] The reaction is performed under a positive pressure of hydrogen. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[8] This is often mitigated by adding ammonia to the reaction mixture, which competes with the primary amine product for reaction with the intermediate imine, thereby favoring the formation of the primary amine.[8] Some modern catalysts, however, show high selectivity for primary amines even without ammonia.[9]
-
Experimental Protocol: Catalytic Hydrogenation (Raney Nickel)
-
Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus) with 2-(1-benzhydrylazetidin-3-yl)acetonitrile (1.0 eq), a solvent (typically methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel (5-10 wt%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-500 psi).
-
Reaction: Heat the mixture to 40-60 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake.
-
Isolation: Once hydrogen uptake ceases, cool the vessel, vent the excess hydrogen, and purge with nitrogen.
-
Purification: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the catalyst with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed.
-
Comparison of Reduction Methods
| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagents | Lithium Aluminum Hydride | H₂ gas, Metal Catalyst (e.g., Raney Ni) |
| Conditions | Anhydrous ether, 0 °C to reflux | H₂ pressure (50-500 psi), 40-60 °C |
| Pros | High reactivity, rapid, reliable | Scalable, "greener", avoids pyrophoric reagents |
| Cons | Pyrophoric reagent, hazardous workup | Requires specialized pressure equipment, potential for side products |
| Typical Yield | 70-90% | 70-95% |
Reduction Pathways Diagram
Caption: Alternative methods for the reduction of the nitrile to the primary amine.
Summary and Outlook
The synthesis of 2-(1-benzhydrylazetidin-3-YL)ethanamine can be reliably achieved through a robust three-stage pathway: (1) formation of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin, (2) conversion to the nitrile intermediate via mesylation and cyanide displacement, and (3) reduction of the nitrile to the target amine using either LiAlH₄ or catalytic hydrogenation. Each method for the final reduction step offers distinct advantages, with LiAlH₄ providing a straightforward laboratory-scale synthesis and catalytic hydrogenation offering a more scalable and environmentally benign alternative. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
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ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available at: [Link][11]
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An In-depth Technical Guide to 2-(1-Benzhydrylazetidin-3-yl)ethanamine: Nomenclature, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-(1-Benzhydrylazetidin-3-yl)ethanamine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a proposed pathway for its synthesis and characterization, grounded in established principles of organic chemistry and leveraging data from its known precursor, 1-benzhydrylazetidin-3-one.
Part 1: Nomenclature and Chemical Identity
IUPAC Name
The formal IUPAC name for the target compound is 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine .[1][2][3][4][5] This nomenclature is derived by identifying the longest carbon chain containing the primary functional group (the amine), which is an ethanamine chain. The azetidine ring, substituted with a benzhydryl group, is treated as a substituent at the second position of this ethanamine backbone.
Synonyms
Based on its chemical structure, the following synonyms may be encountered or used for this compound:
-
1-Benzhydryl-3-(2-aminoethyl)azetidine
-
[2-(1-Benzhydrylazetidin-3-yl)ethyl]amine
Chemical Structure
The chemical structure of 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine is characterized by a central four-membered azetidine ring. A bulky benzhydryl (diphenylmethyl) group is attached to the nitrogen atom of the azetidine, and a two-carbon chain terminating in a primary amine (ethanamine) is attached to the third carbon of the azetidine ring.
Figure 1: 2D Structure of 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine
Part 2: Proposed Synthesis Pathway
A logical and efficient method for the synthesis of 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine is through the reductive amination of the readily available precursor, 1-benzhydrylazetidin-3-one.[6][7][8][9][10][11][12] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.
Reaction Overview
The synthesis can be achieved by reacting 1-benzhydrylazetidin-3-one with a suitable two-carbon amine equivalent, followed by reduction. A common strategy for this type of transformation is the use of a protected aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal, followed by deprotection and reduction, or more directly through a Wittig-type reaction followed by reduction and amination. However, a more direct approach would be a reductive amination using a reagent that can introduce a CH2CH2NH2 group. For the purpose of this guide, we will focus on a reductive amination pathway.
Figure 2: Proposed Reductive Amination Workflow
Detailed Experimental Protocol
Objective: To synthesize 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine via reductive amination of 1-benzhydrylazetidin-3-one.
Materials:
-
1-Benzhydrylazetidin-3-one
-
Ammonia (or an appropriate amine source like ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]
-
Methanol (or another suitable solvent like 1,2-dichloroethane)[6]
-
Glacial acetic acid (if needed to catalyze imine formation)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in methanol.
-
Imine Formation: Add an excess of the amine source (e.g., ammonium acetate, 5-10 equivalents). If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in-situ formed imine, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine.
Part 3: Structural Characterization
The identity and purity of the synthesized 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine would be confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzhydryl protons, the azetidine ring protons, and the ethanamine side chain protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the aromatic carbons of the benzhydryl group, the carbons of the azetidine ring, and the carbons of the ethanamine side chain.[13]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (Benzhydryl) | 7.2 - 7.5 (m, 10H) | 125 - 145 |
| Benzhydryl CH | ~4.5 (s, 1H) | ~75 |
| Azetidine CH₂ (adjacent to N) | 3.0 - 3.5 (m, 4H) | 50 - 60 |
| Azetidine CH | 2.5 - 3.0 (m, 1H) | 35 - 45 |
| Ethanamine CH₂ (adjacent to ring) | 1.5 - 2.0 (m, 2H) | 30 - 40 |
| Ethanamine CH₂ (adjacent to NH₂) | 2.5 - 3.0 (t, 2H) | 40 - 50 |
| Amine NH₂ | 1.0 - 2.0 (br s, 2H) | - |
Table 1: Predicted NMR Spectral Data for 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide evidence for the presence of key functional groups.[14][15][16][17][18]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Table 2: Expected FTIR Absorption Bands
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[19][20][21]
-
Expected Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 280.1939 g/mol . A prominent M+1 peak due to the natural abundance of ¹³C is also expected.
-
Key Fragmentation Pathways: The primary fragmentation is expected to be alpha-cleavage, which is characteristic of amines.[19][22] This would involve the cleavage of the C-C bond adjacent to the nitrogen atoms.
Figure 3: Proposed Mass Spectrometry Fragmentation
Part 4: Potential Applications and Future Directions
Azetidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[13][23][24][25][26] The structural motif of 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine, incorporating a benzhydryl group and a primary amine, suggests potential interactions with various biological targets. The benzhydryl moiety is a common feature in many centrally acting drugs, and the azetidine scaffold can serve as a rigid core to orient functional groups for optimal receptor binding.
Further research on this compound could involve screening for activity in areas such as:
-
Neurotransmitter Reuptake Inhibition: Given the structural similarities to known GABA uptake inhibitors, this compound could be investigated for its effects on neurotransmitter transport.
-
Receptor Binding Assays: The molecule could be tested for its affinity to various central nervous system receptors.
-
Lead Optimization: The primary amine and the benzhydryl group offer sites for further chemical modification to explore structure-activity relationships (SAR).
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An In-Depth Technical Guide to 2-(1-Benzhydrylazetidin-3-YL)ethanamine (CAS No. 162698-43-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a substituted azetidine derivative of significant interest in medicinal chemistry. This document details its chemical identity, a robust synthetic pathway from commercially available precursors, detailed analytical characterization methods, and discusses its potential applications in drug discovery, particularly within the realm of central nervous system (CNS) disorders.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates[1]. The benzhydryl moiety, with its bulky and lipophilic nature, is frequently incorporated into CNS-active compounds to facilitate passage across the blood-brain barrier. The ethanamine side chain provides a primary amine, a common pharmacophore for interacting with various biological targets. The convergence of these structural features in 2-(1-Benzhydrylazetidin-3-YL)ethanamine makes it a compelling molecule for investigation as a modulator of neurological pathways.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source(s) |
| Chemical Name | 2-(1-Benzhydrylazetidin-3-YL)ethanamine | Internal Nomenclature |
| CAS Number | 162698-43-3 | Commercial Suppliers |
| Molecular Formula | C₁₈H₂₂N₂ | Calculated |
| Molecular Weight | 266.38 g/mol | Calculated |
| Appearance | Predicted to be an oil or low-melting solid | Extrapolation from precursors |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and DMSO. Limited solubility in water is expected for the free base; the hydrochloride salt should exhibit greater aqueous solubility. | Chemical Principles |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Synthesis and Purification: A Multi-Step Approach
The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine can be efficiently achieved from the commercially available precursor, 1-benzhydrylazetidin-3-ol. The proposed synthetic route involves a two-step sequence: oxidation of the alcohol to the corresponding ketone, followed by a Horner-Wadsworth-Emmons olefination to introduce a cyanomethylene group, which is subsequently reduced to the target primary amine.
Caption: Synthetic workflow for 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one
The initial step involves the oxidation of 1-benzhydrylazetidin-3-ol to the key intermediate, 1-benzhydrylazetidin-3-one. A Swern oxidation is a reliable method for this transformation, offering mild reaction conditions and high yields[2].
Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes, then add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
After stirring for 1 hour, add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-benzhydrylazetidin-3-one as a white to pale yellow solid[2].
Step 2: Synthesis of (1-Benzhydrylazetidin-3-ylidene)acetonitrile
The ketone is then converted to an α,β-unsaturated nitrile via the Horner-Wadsworth-Emmons reaction. This reaction is highly efficient for forming carbon-carbon double bonds from carbonyl compounds[3].
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl cyanomethylphosphonate (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the ketone.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (1-benzhydrylazetidin-3-ylidene)acetonitrile.
Step 3: Synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
The final step involves the reduction of both the carbon-carbon double bond and the nitrile group to yield the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step[4].
Protocol:
-
To a suspension of LiAlH₄ (3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (1-benzhydrylazetidin-3-ylidene)acetonitrile (1.0 equivalent) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
-
Further purification can be achieved by conversion to the hydrochloride salt by treatment with HCl in ether, followed by recrystallization, or by preparative chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the benzhydryl protons (a singlet around 4.5 ppm and multiplets in the aromatic region of 7.2-7.5 ppm), the azetidine ring protons (multiplets between 2.5 and 3.5 ppm), and the ethanamine side chain protons (multiplets between 1.5 and 2.8 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum is expected to display signals for the aromatic carbons of the benzhydryl group, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, and the two carbons of the ethanamine side chain.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 267.19. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatography
-
Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of each synthetic step and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for final purity analysis, providing a quantitative measure of the compound's purity.
Potential Applications in Drug Development
The structural motifs present in 2-(1-Benzhydrylazetidin-3-YL)ethanamine suggest its potential as a CNS-active agent. The benzhydryl group is a well-known feature of compounds that cross the blood-brain barrier, and the azetidine scaffold is increasingly utilized in the design of neurologically active drugs[1].
The precursor, 1-benzhydrylazetidin-3-one, has been used in the synthesis of azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors[3]. GABA is the primary inhibitory neurotransmitter in the brain, and modulation of its signaling is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders. It is plausible that 2-(1-Benzhydrylazetidin-3-YL)ethanamine and its derivatives could also interact with GABAergic systems or other neurotransmitter transporters, such as those for dopamine or serotonin.
Furthermore, various azetidine derivatives have demonstrated a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and antitumor effects[5][6]. Therefore, 2-(1-Benzhydrylazetidin-3-YL)ethanamine represents a valuable starting point for library synthesis and screening against a variety of biological targets relevant to CNS and other diseases.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(1-Benzhydrylazetidin-3-YL)ethanamine and its synthetic intermediates.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
-
Oxalyl chloride and DMSO (Swern oxidation): These reagents are corrosive and toxic. Handle with extreme care.
-
Sodium Hydride and Lithium Aluminum Hydride: These are highly reactive and water-sensitive reagents. They should be handled under an inert atmosphere and quenched carefully.
-
-
Toxicity: The toxicological properties of 2-(1-Benzhydrylazetidin-3-YL)ethanamine have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed roadmap for its synthesis, purification, and analytical characterization, along with insights into its potential applications in medicinal chemistry. The unique combination of the benzhydryl, azetidine, and ethanamine moieties makes this compound a valuable tool for researchers and drug development professionals exploring new frontiers in the treatment of CNS disorders and other diseases. As with all research endeavors, adherence to rigorous scientific principles and safety protocols is paramount for successful and responsible innovation.
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A Technical Guide to the Interrogation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine: A Novel CNS-Active Scaffold
Abstract
This technical guide outlines a comprehensive strategy for elucidating the therapeutic potential of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a novel chemical entity with significant structural homology to known central nervous system (CNS) agents. Due to the absence of extensive public data on this specific molecule, this document serves as a roadmap for researchers in drug discovery and pharmacology. We will deconstruct the molecule into its core pharmacophoric elements—the benzhydryl group, the azetidine ring, and the ethylamine side chain—to build a logical, evidence-based hypothesis for its primary biological targets. The central thesis of this guide is that 2-(1-Benzhydrylazetidin-3-YL)ethanamine is a prime candidate for a monoamine transporter inhibitor, with a likely high affinity for the dopamine (DAT) and norepinephrine (NET) transporters. We present a structured, multi-tiered experimental plan designed to systematically investigate, validate, and characterize its mechanism of action, beginning with in vitro binding and functional assays and progressing to in silico modeling. This document provides not just procedural steps but the scientific rationale underpinning the proposed research cascade, empowering drug development professionals to unlock the therapeutic promise of this scaffold.
Introduction: Deconstructing a Molecule of Interest
The structure can be broken down into three key components:
-
The Benzhydryl Moiety (Diphenylmethyl): This bulky, lipophilic group is a well-established pharmacophore in CNS-active drugs. Its presence is strongly associated with high-affinity binding to monoamine transporters. For instance, the wakefulness-promoting agent Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) and its analogues are known dopamine uptake inhibitors.[1] The benzhydryl group's conformational flexibility allows it to engage effectively with the hydrophobic pockets within the transporter proteins. Compounds incorporating this group frequently exhibit potent activity at the dopamine transporter (DAT) and norepinephrine transporter (NET).[2]
-
The Azetidine Ring: This four-membered saturated heterocycle is a bioisostere for larger rings like piperidine or pyrrolidine, often conferring improved physicochemical properties such as reduced lipophilicity and improved metabolic stability. Azetidine derivatives have been successfully developed for a range of biological targets and are recognized as versatile scaffolds in medicinal chemistry.[3][4] Their constrained nature can lead to higher binding affinity and selectivity for the intended target.
-
The Ethylamine Side Chain: This structural motif is the cornerstone of endogenous monoamines like dopamine, norepinephrine, and serotonin. It is the primary recognition element for binding to and transport by their respective transporter proteins.[5][6] The presence of this side chain in the target molecule strongly suggests an interaction with one or more of the monoamine transporters (DAT, NET, or SERT).
Based on this structural analysis, we hypothesize that 2-(1-Benzhydrylazetidin-3-YL)ethanamine functions as a monoamine reuptake inhibitor. The combination of the potent benzhydryl group with the classic ethylamine side chain points towards a primary interaction with DAT and NET.
Prioritized Therapeutic Targets & Mechanistic Hypothesis
Our primary hypothesis is that 2-(1-Benzhydrylazetidin-3-YL)ethanamine is a potent inhibitor of the dopamine and norepinephrine transporters. A secondary, less likely possibility is an interaction with the serotonin transporter (SERT) or other CNS receptors.
Primary Targets:
-
Dopamine Transporter (DAT): Inhibition of DAT increases extracellular dopamine levels, a mechanism central to treatments for ADHD, narcolepsy, and potentially substance use disorders.[1][2]
-
Norepinephrine Transporter (NET): NET inhibition elevates extracellular norepinephrine, a validated mechanism for treating depression and ADHD.[7][8]
Secondary/Exploratory Targets:
-
Serotonin Transporter (SERT): While the benzhydryl group typically confers less affinity for SERT compared to DAT/NET, this must be empirically verified.[1] Dual NET/SERT inhibitors are effective antidepressants.[9]
-
Trace Amine-Associated Receptor 1 (TAAR1): As a phenethylamine derivative, the compound could potentially interact with TAAR1, which modulates dopaminergic activity.[5]
-
Histamine Receptors: Certain azetidine-containing structures have shown affinity for histamine receptors, representing an off-target activity to investigate.[10]
The following sections detail the experimental workflows required to test this hypothesis, starting with broad screening and moving toward specific functional characterization.
Experimental Validation Strategy
A multi-tiered approach is essential for efficiently characterizing a novel compound. We propose a logical progression from initial binding affinity determination to functional activity confirmation and computational modeling.
3.1 Tier 1: Primary Target Binding Affinity Profiling
Objective: To determine the binding affinity (Ki) of 2-(1-Benzhydrylazetidin-3-YL)ethanamine for the primary hypothesized targets: DAT, NET, and SERT.
Causality: This is the foundational experiment. A high binding affinity (low Ki value) is a prerequisite for functional activity. By using radioligand binding assays, we can directly measure the interaction between our compound and the transporter proteins. This initial screen provides the go/no-go decision for further investment. A compound with a Ki > 1 µM is typically considered not viable for these primary targets.
Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Homogenize fresh bovine caudate nuclei (a rich source of DAT) or other relevant brain tissue (e.g., rat cortex for NET/SERT) in ice-cold sucrose buffer.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals containing the transporters).
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand.
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Add increasing concentrations of the test compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive inhibitor, e.g., cocaine for DAT).
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The transporters bound to the radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Test Compound Kᵢ (nM) | Control Compound | Control Kᵢ (nM) |
| hDAT | [³H]WIN 35,428 | Experimental Value | Cocaine | ~250 |
| hNET | [³H]Nisoxetine | Experimental Value | Desipramine | ~1.1 |
| hSERT | [³H]Citalopram | Experimental Value | Citalopram | ~1.8 |
| (Note: h indicates human recombinant transporters, which are preferred for clinical relevance) |
Workflow Diagram: Tier 1 Binding Assays
Caption: Workflow for Radioligand Binding Affinity Determination.
3.2 Tier 2: Functional Activity Confirmation
Objective: To determine if the compound acts as an inhibitor of transporter function, and to quantify its potency (IC₅₀).
Causality: High binding affinity does not guarantee functional activity. A compound could be a silent binder. A functional assay, such as a neurotransmitter uptake assay, is crucial to confirm that binding translates into the desired biological effect—in this case, blocking the reuptake of dopamine or norepinephrine. This step validates the compound as a reuptake inhibitor.
Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes as described in the Tier 1 protocol.
-
Pre-incubation:
-
Aliquot the synaptosomal suspension into tubes or a 96-well plate.
-
Pre-incubate the synaptosomes for 10-15 minutes at 37°C with various concentrations of 2-(1-Benzhydrylazetidin-3-YL)ethanamine or a reference inhibitor (e.g., cocaine for dopamine uptake).
-
-
Uptake Initiation:
-
Initiate the uptake reaction by adding a low concentration of the relevant radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) under linear uptake conditions at 37°C.
-
Prepare parallel control tubes on ice (0-4°C) to measure non-specific uptake/diffusion, as active transport is temperature-dependent.
-
-
Uptake Termination:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
-
Detection and Analysis:
-
Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Calculate the specific uptake by subtracting the counts from the 4°C control from the 37°C samples.
-
Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Data Presentation:
| Assay | Test Compound IC₅₀ (nM) | Control Compound | Control IC₅₀ (nM) |
| [³H]Dopamine Uptake | Experimental Value | Cocaine | ~300 |
| [³H]Norepinephrine Uptake | Experimental Value | Desipramine | ~4.0 |
Workflow Diagram: Tier 2 Functional Assay
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
3.3 Tier 3: In Silico Target Engagement Modeling
Objective: To build a computational model of how 2-(1-Benzhydrylazetidin-3-YL)ethanamine binds to its target transporter, providing a structural basis for its activity and guiding future lead optimization.
Causality: Molecular docking provides invaluable insight into the specific amino acid interactions, hydrogen bonds, and hydrophobic contacts that govern binding affinity and selectivity. By understanding how the molecule fits into the binding pocket, we can rationally design derivatives with improved potency, selectivity, or pharmacokinetic properties. This step bridges the gap between empirical data and structure-activity relationship (SAR) development.
Protocol: Homology Modeling and Molecular Docking
-
Model Preparation:
-
Obtain the protein sequence for the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) from a database like UniProt.
-
Use a homology modeling server (e.g., SWISS-MODEL) with a suitable template, such as the crystal structure of the Drosophila dopamine transporter or human serotonin transporter, to generate a 3D structural model of the target protein.
-
Prepare the model for docking by adding hydrogen atoms, assigning charges, and defining the binding site based on the location of known ligands in the template structure.
-
-
Ligand Preparation:
-
Generate a 3D structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
-
Perform energy minimization and assign appropriate charges using a molecular mechanics force field (e.g., MMFF94).
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and orientation of the ligand within the defined binding pocket of the transporter model.
-
The software will generate multiple possible binding poses, ranked by a scoring function that estimates the binding free energy.
-
-
Pose Analysis and Interpretation:
-
Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, salt bridges, pi-pi stacking, hydrophobic interactions) between the ligand and specific amino acid residues in the binding site.
-
Compare the predicted binding mode with that of known inhibitors to understand the structural basis for its activity and selectivity. For example, investigate interactions with key aspartate and serine residues in transmembrane domains 1 and 3.
-
Diagram: Hypothesized Binding Interaction
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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and its Analogs as Dopamine Reuptake Inhibitors
Introduction
The 2-(1-benzhydrylazetidin-3-yl)ethanamine scaffold represents a compelling chemical framework for the design of novel central nervous system (CNS) active agents. Its structural components, particularly the benzhydryl moiety and the constrained azetidine ring, are features found in a variety of biologically active compounds, including potent dopamine reuptake inhibitors (DRIs). Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles for the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
This technical guide provides a comprehensive analysis of the SAR of 2-(1-benzhydrylazetidin-3-yl)ethanamine and its analogs, with a focus on their presumed interaction with the dopamine transporter (DAT). We will delve into the rationale behind experimental design for SAR studies, provide detailed protocols for key in vitro assays, and present a logical framework for interpreting the resulting data to guide lead optimization.
Proposed Mechanism of Action: Targeting the Dopamine Transporter
The structural similarity of the 2-(1-benzhydrylazetidin-3-yl)ethanamine core to known DRIs strongly suggests that its primary pharmacological target is the dopamine transporter (DAT). The DAT is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic neurotransmission.[1] Inhibition of DAT leads to an increase in the extracellular concentration and duration of action of dopamine, which is a key neurotransmitter involved in reward, motivation, and motor control.[2]
The therapeutic effects of many psychostimulants and antidepressants are mediated through their interaction with monoamine transporters, including DAT.[3] By blocking dopamine reuptake, these agents can alleviate symptoms associated with dopamine deficiency.
Figure 1: Proposed mechanism of action of 2-(1-benzhydrylazetidin-3-yl)ethanamine as a dopamine reuptake inhibitor (DRI).
Core Structural Components and Inferred Structure-Activity Relationships
The SAR of this class of compounds can be systematically explored by considering modifications to three key structural regions: the N-benzhydryl group, the azetidine core, and the 3-ethanamine side chain. Due to the limited publicly available data on the specific SAR of 2-(1-benzhydrylazetidin-3-yl)ethanamine, the following analysis is inferred from studies on structurally related azetidine-based DAT inhibitors and general principles of monoamine transporter ligand design.
| Structural Region | Modification | Hypothesized Effect on DAT Affinity | Rationale |
| N-Benzhydryl Group | Substitution on phenyl rings (e.g., F, Cl, OMe) | Potentially increase or decrease affinity depending on position and electronics. | The benzhydryl moiety likely engages in hydrophobic and aromatic interactions within the DAT binding pocket. Substituents can modulate these interactions and influence binding orientation. For many DAT inhibitors, electron-withdrawing groups in the para position of the phenyl rings enhance potency. |
| Replacement of one phenyl with another aromatic/heteroaromatic ring | May maintain or decrease affinity; could alter selectivity. | Bioisosteric replacement can probe the electronic and steric requirements of the binding pocket. | |
| Conformationally restricted analogs (e.g., fluorenyl) | May increase affinity due to reduced entropic penalty upon binding. | Pre-organizing the molecule in a bioactive conformation can enhance binding affinity. | |
| Azetidine Core | Stereochemistry at C3 | Likely critical for activity. | The stereochemical presentation of the ethanamine side chain is expected to be crucial for proper orientation within the DAT binding site. |
| Substitution on the azetidine ring | Generally not tolerated. | The small, rigid azetidine ring likely serves as a key scaffold to position the benzhydryl and ethanamine groups optimally. Additional substitution may introduce steric hindrance. | |
| 3-Ethanamine Side Chain | N-alkylation (e.g., methyl, ethyl) | May decrease affinity. | The primary amine is often a key pharmacophoric feature for interaction with acidic residues (e.g., Asp79) in the DAT binding site. Alkylation could disrupt this interaction.[4] |
| Chain length modification (e.g., propylamine) | Likely to decrease affinity. | The two-carbon spacer between the azetidine ring and the amine is a common feature in many monoamine transporter inhibitors and is likely optimal for spanning the distance to key interaction points. | |
| α- or β-methylation | May decrease affinity due to steric hindrance. | Introduction of substituents on the ethyl chain can restrict conformational freedom and potentially clash with the protein. |
Experimental Protocols for SAR Elucidation
A systematic investigation of the SAR of this scaffold requires robust synthetic methods and reliable biological assays. The following protocols provide a framework for synthesizing analogs and evaluating their pharmacological activity at the dopamine transporter.
Synthesis of the 2-(1-Benzhydrylazetidin-3-YL)ethanamine Scaffold
The synthesis of the target compound and its analogs can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, which allows for the late-stage introduction of diversity in the ethanamine side chain.
Figure 2: A potential synthetic workflow for 2-(1-benzhydrylazetidin-3-yl)ethanamine.
Step-by-Step Synthesis:
-
Oxidation of 1-Benzhydrylazetidin-3-ol: 1-Benzhydrylazetidin-3-ol, which can be synthesized from epichlorohydrin and benzhydrylamine, is oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one.[5] Standard oxidation conditions such as Swern oxidation or using Dess-Martin periodinane can be employed.
-
Wittig-type Reaction: The ketone is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a suitable two-carbon building block, such as cyanomethyl)phosphonate, to introduce the acetonitrile group.
-
Reduction of the Nitrile and Alkene (if present): The resulting 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile is then reduced to the target ethanamine. A strong reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Raney Nickel) can be used to reduce both the nitrile and the exocyclic double bond simultaneously.
This synthetic route allows for the preparation of a variety of analogs by using different phosphonates in the Wittig-type reaction or by modifying the benzhydryl group on the starting material.
In Vitro Assay 1: Dopamine Transporter Binding Affinity ([3H]WIN 35,428 Competitive Binding Assay)
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand, such as [3H]WIN 35,428.[6][7]
Figure 3: Workflow for the [3H]WIN 35,428 competitive binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue (a brain region rich in DAT) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the striatal membranes, a fixed concentration of [3H]WIN 35,428 (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR 12909).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vitro Assay 2: Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) into cells expressing DAT. Human neuroblastoma SH-SY5Y cells, which endogenously express DAT, are a suitable model system.[9][10]
Figure 4: Workflow for the [3H]dopamine uptake inhibition assay.
Detailed Protocol:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and grow to confluence. Differentiation of the cells (e.g., with retinoic acid) can enhance DAT expression and function.[10]
-
Assay Preparation: Wash the cells with uptake buffer (a physiological salt solution). Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known DAT inhibitor).
-
Dopamine Uptake: Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial with scintillation cocktail. Measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all other measurements. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Interpretation and Lead Optimization
The data generated from these assays provide the foundation for building a robust SAR model.
-
Potency: The Ki and IC50 values are direct measures of the compound's potency at DAT. Lower values indicate higher potency.
-
Selectivity: To assess selectivity, the lead compounds should also be tested in binding and uptake assays for the serotonin transporter (SERT) and the norepinephrine transporter (NET). A desirable profile for many CNS applications is high potency at DAT with lower potency at SERT and NET to minimize off-target side effects.
-
Physicochemical Properties: In conjunction with the biological data, it is crucial to determine the physicochemical properties of the analogs, such as lipophilicity (LogP) and aqueous solubility. These properties significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.
-
Molecular Modeling: Computational approaches, such as pharmacophore modeling and molecular docking, can be used to rationalize the observed SAR and to guide the design of new analogs with improved properties.[2] By building a model of how these ligands bind to DAT, researchers can make more informed decisions about which structural modifications are most likely to enhance potency and selectivity.
Conclusion
The 2-(1-benzhydrylazetidin-3-yl)ethanamine scaffold holds significant promise for the development of novel dopamine reuptake inhibitors. While direct SAR studies on this specific chemical series are not extensively published, a systematic approach to its exploration can be guided by the wealth of knowledge on other DAT inhibitors. By employing the synthetic strategies and pharmacological assays detailed in this guide, researchers can elucidate the key structural determinants for high-affinity binding and potent inhibition of the dopamine transporter. This rational, data-driven approach is essential for optimizing this promising scaffold into drug candidates with the potential to treat a range of debilitating neurological and psychiatric disorders.
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- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5857.
- Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease. (2013). Archiv der Pharmazie, 346(12), 863-872.
- Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (2021). Journal of Medicinal Chemistry, 64(20), 15147-15168.
- Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. (1991). Journal of Medicinal Chemistry, 34(10), 3048-3054.
- 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. (2023). European Journal of Medicinal Chemistry, 258, 115598.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Pharmaceutical Biology, 59(1), 1339-1349.
- Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia, 71(2), 421-432.
- Model Systems for Analysis of Dopamine Transporter Function and Regulation. (2018). ACS Chemical Neuroscience, 9(10), 2445-2456.
- An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2010). Organic Process Research & Development, 14(4), 954-956.
- Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. (2023). ChemistrySelect, 8(16), e202300190.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2015). Organic Process Research & Development, 19(1), 235-241.
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The Benzhydrylazetidine Core: A Synthetic Workhorse and Emerging Pharmacophore
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates. Within this class of compounds, the benzhydrylazetidine core has carved out a significant niche, initially as a pivotal synthetic intermediate and increasingly as a key pharmacophoric element. This in-depth technical guide explores the discovery, historical development, and evolving applications of benzhydrylazetidine compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causal rationale behind experimental choices in their synthesis, detail key protocols, and examine their burgeoning role in the development of novel therapeutics.
Introduction: The Rise of a Strained Scaffold
The journey of azetidine chemistry began in the late 19th century, with the first synthesis of the parent ring reported in 1888.[1] For many years, the strained four-membered ring was largely considered a synthetic challenge rather than a valuable tool for drug design. A significant turning point came with the discovery of naturally occurring L-azetidine-2-carboxylic acid in 1955, which underscored the biological relevance of this scaffold.[1]
The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and receptor selectivity.[2] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine ring, cementing its status as a valuable component in the medicinal chemist's toolbox.[2]
This guide focuses specifically on the N-benzhydryl substituted azetidines. The bulky benzhydryl group (diphenylmethyl) has played a dual role in the story of these compounds: first as a robust and strategically important nitrogen protecting group, and later as an integral part of bioactive molecules.
The Genesis of Benzhydrylazetidines: A Tale of Synthesis and Utility
The early history of benzhydrylazetidines is intrinsically linked to the need for a reliable method to synthesize functionalized azetidines. The benzhydryl group emerged as a valuable protecting group for the azetidine nitrogen due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, non-destructive protocols.[3]
Foundational Synthesis: The Benzhydrylamine and Epichlorohydrin Route
One of the earliest and most fundamental methods for the synthesis of the 1-benzhydrylazetidine core involves the reaction of benzhydrylamine with epichlorohydrin.[4][5] This straightforward approach laid the groundwork for accessing a variety of 3-substituted benzhydrylazetidines, which are versatile intermediates for further chemical elaboration.
The rationale behind this choice of starting materials is rooted in their chemical reactivity. Benzhydrylamine, with its nucleophilic nitrogen, readily attacks the electrophilic epoxide carbon of epichlorohydrin. The subsequent intramolecular cyclization, driven by the formation of the strained but stable four-membered ring, proceeds to yield the desired 1-benzhydrylazetidin-3-ol.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
Objective: To synthesize the core 1-benzhydrylazetidin-3-ol intermediate.
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Methanol
-
Appropriate workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine in methanol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin dropwise, maintaining the temperature at approximately 20-25°C.
-
Reaction Progression: Stir the reaction mixture at room temperature for an extended period, typically several days, to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is typically subjected to an acidic workup to precipitate the hydrochloride salt of the product, which can then be isolated by filtration.
-
Purification: The crude product can be further purified by recrystallization to yield 1-benzhydrylazetidin-3-ol hydrochloride of high purity.[5]
Caption: Synthesis of 1-Benzhydrylazetidin-3-ol.
A Key Historical Milestone: The 1989 Patent
A significant development in the history of benzhydrylazetidines was the filing of European Patent EP0406112A1 in 1989. This patent explicitly described 1-benzhydrylazetidines as stable and useful intermediates for the preparation of therapeutically active compounds, particularly those with antimicrobial activity. This marked a formal recognition of the industrial and pharmaceutical potential of this class of compounds, moving them beyond the realm of purely academic interest.
Evolution of Synthetic Methodologies
While the reaction of benzhydrylamine and epichlorohydrin remains a cornerstone, synthetic chemists have continually sought to refine and improve the synthesis of benzhydrylazetidines, focusing on efficiency, scalability, and stereoselectivity.
Improved One-Pot Syntheses
More recent developments have focused on creating more efficient, one-pot procedures that minimize the need for isolation of intermediates and reduce waste. These improved processes often result in higher yields and purity of the final product, making them more amenable to large-scale industrial production.[5]
Stereoselective Approaches
As the importance of chirality in drug action became increasingly apparent, the development of stereoselective syntheses of substituted azetidines, including benzhydrylazetidines, gained prominence. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the selective formation of a single enantiomer or diastereomer. This is crucial as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.
From Intermediate to Active Moiety: The Pharmacological Profile of Benzhydrylazetidines
While initially valued for its role as a protecting group, the benzhydrylazetidine scaffold has emerged as a pharmacophore in its own right, with derivatives showing a range of biological activities.
Antimicrobial and Antifungal Activity
As highlighted in the 1989 patent, early interest in benzhydrylazetidines centered on their potential as precursors to antimicrobial agents. The structural rigidity and specific stereochemistry of the azetidine ring, combined with the lipophilic nature of the benzhydryl group, can contribute to favorable interactions with microbial targets.
Anticonvulsant Properties
More recent research has explored the potential of benzhydryl-containing heterocyclic compounds, including those with a piperazine ring instead of azetidine, as anticonvulsant agents.[6] This suggests that the benzhydryl moiety may contribute to central nervous system (CNS) activity, a promising avenue for further investigation with benzhydrylazetidine analogues.
Structure-Activity Relationships (SAR)
The pharmacological activity of benzhydrylazetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. Structure-activity relationship (SAR) studies aim to systematically modify the structure of a lead compound to identify the key molecular features responsible for its biological activity. For benzhydrylazetidines, key areas of modification include:
-
Substitution at the 3-position: The introduction of various functional groups at the 3-position of the azetidine ring can significantly impact target binding and pharmacological effect.
-
Aryl ring substitution: Modification of the phenyl rings of the benzhydryl group can influence lipophilicity, metabolic stability, and electronic properties, thereby modulating the overall activity of the compound.
Table 1: Representative Benzhydrylazetidine Derivatives and their Reported Activities
| Compound | Substituent at C3 | Reported/Potential Activity |
| 1-Benzhydrylazetidin-3-ol | -OH | Key synthetic intermediate |
| 3-Amino-1-benzhydrylazetidine | -NH2 | Precursor for bioactive molecules[4] |
| Substituted 1-benzhydrylazetidines | Various | Antimicrobial[2] |
Future Directions and Conclusion
The journey of benzhydrylazetidine compounds from a synthetic tool to a class of molecules with therapeutic potential is a testament to the ongoing evolution of medicinal chemistry. The unique structural features of the azetidine ring, combined with the versatile chemistry of the benzhydryl group, continue to provide fertile ground for the design and discovery of novel drug candidates.
Future research in this area is likely to focus on:
-
Development of more efficient and stereoselective synthetic routes: This will facilitate the creation of diverse libraries of chiral benzhydrylazetidine derivatives for biological screening.
-
Exploration of a wider range of therapeutic targets: While early work focused on antimicrobial applications, the potential for CNS activity and other therapeutic areas warrants further investigation.
-
In-depth mechanistic studies: A deeper understanding of how benzhydrylazetidine derivatives interact with their biological targets at a molecular level will guide the design of more potent and selective compounds.
References
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Grozav, A., Stancu, B., Boari, C., Chirila, F., Fit, N., & Cristea, C. (n.d.). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. ResearchGate. Retrieved from [Link]
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(2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
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(2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]
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(2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Retrieved from [Link]
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Benzhydryl as an efficient selective nitrogen protecting group for uracils. PubMed. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Retrieved from [Link]
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Structures of some azetidine‐based drugs. ResearchGate. Retrieved from [Link]
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(2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Retrieved from [Link]
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(2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]
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(2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
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(2025, January 3). Recent advances in pharmacological activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]
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Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Polymer Science and Engineering: UMass Amherst. Retrieved from [Link]
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(2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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(2022, April 1). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Benzhydrylamine. PubChem. Retrieved from [Link]
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Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. UNH Scholars Repository. Retrieved from [Link]
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Patent Public Search. USPTO. Retrieved from [Link]
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Methodological & Application
Topic: A Validated Protocol for the Purification of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, two-stage protocol for the purification of the research-intermediate, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. The benzhydryl-protected azetidine moiety is a significant scaffold in medicinal chemistry, and achieving high purity of its derivatives is paramount for reliable downstream applications and regulatory compliance. This guide moves beyond a simple recitation of steps, delving into the chemical principles that govern the purification strategy. We present a primary purification via modified flash column chromatography to remove bulk impurities, followed by a final polishing step of salt formation and recrystallization to yield a stable, crystalline product of high purity. Each stage is accompanied by expert rationale, troubleshooting guidance, and methods for analytical validation.
Introduction and Purification Rationale
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a primary amine whose structural complexity and basic nature present unique purification challenges. Crude synthetic mixtures often contain unreacted starting materials, reaction by-products, and diastereomers. The primary amine functionality makes the compound susceptible to strong, non-specific binding to standard silica gel, leading to poor recovery and significant peak tailing during chromatography.[1]
Our strategy is therefore twofold:
-
Bulk Impurity Removal: We will employ flash column chromatography on silica gel that has been basified in-situ by the addition of a tertiary amine modifier to the mobile phase. This competitively blocks the acidic silanol groups on the stationary phase, ensuring sharp elution of the target compound.[1][2]
-
High-Purity Polishing & Stabilization: Primary amines, especially those with lipophilic groups, can be difficult to handle and crystallize as free bases.[3] Converting the purified amine to a stable salt, such as a hydrochloride or acetate salt, facilitates purification through recrystallization. This process is highly effective at removing trace impurities and results in a crystalline, easy-to-handle solid.[4][5]
This protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure the purity and identity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and silica dust.
-
Reagent Handling: Amines can be corrosive and irritant. Handle with care. Ethereal HCl is highly corrosive and volatile; dispense with caution.
Stage 1: Primary Purification via Modified Flash Column Chromatography
This stage is designed to separate the target amine from less polar and more polar impurities generated during synthesis. The key to success is mitigating the acidity of the silica gel stationary phase.
Materials and Equipment
| Item | Specification | Purpose |
| Crude Product | 2-(1-Benzhydrylazetidin-3-YL)ethanamine | Starting material for purification |
| Silica Gel | 230-400 mesh (40-63 µm) | Stationary Phase |
| Heptane/Hexane | HPLC Grade | Mobile Phase (Non-polar component) |
| Ethyl Acetate | HPLC Grade | Mobile Phase (Polar component) |
| Triethylamine (TEA) | Reagent Grade, >99% | Mobile Phase Modifier |
| Dichloromethane (DCM) | HPLC Grade | Sample loading solvent |
| TLC Plates | Silica gel 60 F254 | Reaction/Fraction monitoring |
| Flash Chromatography System | Automated or manual glass column | Separation Apparatus |
Experimental Protocol: Flash Chromatography
-
Mobile Phase Preparation: Prepare two eluent reservoirs:
-
Eluent A: Heptane (or Hexane) + 0.5% v/v Triethylamine.
-
Eluent B: Ethyl Acetate + 0.5% v/v Triethylamine.
-
Scientist's Note: The addition of triethylamine is critical. It neutralizes the acidic silanol groups on the silica surface, preventing the basic target amine from irreversibly adsorbing or "tailing" down the column.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in Eluent A.
-
Pour the slurry into the column and use air pressure or a pump to pack the bed firmly and evenly. Avoid cracks or channels.
-
Equilibrate the packed column with 3-5 column volumes (CV) of Eluent A until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 2-(1-Benzhydrylazetidin-3-YL)ethanamine in a minimal amount of Dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Scientist's Note: Dry loading is superior to liquid injection for this application as it prevents solvent effects from broadening the initial band, leading to a much sharper separation.
-
-
Elution and Fraction Collection:
-
Carefully apply the dry-loaded sample to the top of the packed silica bed.
-
Begin elution with 100% Eluent A.
-
Run a linear gradient from 0% to 50% Eluent B over 10-15 CV. The optimal gradient will depend on the impurity profile.
-
Monitor the elution using the system's UV detector or by collecting fractions and analyzing them via TLC. A typical TLC visualization method is staining with potassium permanganate.
-
Combine fractions containing the pure product based on TLC analysis.
-
-
Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to remove the solvents.
-
Place the resulting oil or solid under high vacuum for several hours to remove residual triethylamine. The product at this stage is the purified free base.
-
Workflow Visualization: Flash Chromatography
Caption: Workflow for modified flash chromatography purification.
Stage 2: Final Purification via Salt Formation & Recrystallization
This stage converts the purified free base into a stable, crystalline hydrochloride salt, which is then recrystallized to achieve maximum purity.
Materials and Equipment
| Item | Specification | Purpose |
| Purified Free Base | From Stage 1 | Starting Material |
| Diethyl Ether (Et₂O) | Anhydrous | Solvent |
| Isopropanol (IPA) | Anhydrous | Solvent |
| Hydrochloric Acid | 2.0 M Solution in Diethyl Ether | Salt formation reagent |
| Methanol | Anhydrous | Recrystallization Solvent |
| Heptane | HPLC Grade | Recrystallization Anti-solvent |
| Filtration Apparatus | Büchner funnel, filter paper, vacuum flask | Crystal collection |
Experimental Protocol: Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol in an Erlenmeyer flask.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise.
-
A precipitate (the hydrochloride salt) should form immediately.
-
Scientist's Note: The choice of acid and solvent is critical. Ethereal HCl is used to maintain anhydrous conditions, which is often necessary for clean salt precipitation. Using an acetate salt by adding acetic acid is also a viable alternative.[3]
-
-
Recrystallization:
-
Isolate the crude salt by vacuum filtration, wash with cold diethyl ether, and briefly air dry.
-
Transfer the crude salt to a clean flask. Add a minimal amount of hot methanol to fully dissolve the solid.
-
Slowly add heptane (as an anti-solvent) dropwise to the warm solution until it just begins to turn cloudy. If it becomes too cloudy, add a drop of methanol to clarify.
-
Allow the flask to cool slowly to room temperature, then place it in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.
-
Scientist's Note: A slow cooling process is essential for the formation of large, pure crystals. Rapid crashing of the solid will trap impurities. Various solvent systems like ethanol/heptane or methanol/ether can be screened for optimal results.[6][7]
-
-
Final Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold 1:1 mixture of methanol/heptane, followed by a wash with pure cold heptane.
-
Dry the crystals under high vacuum at 40-50°C to a constant weight.
-
Workflow Visualization: Salt Formation & Recrystallization
Sources
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- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
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- 5. Isolation (Recovery) [chem.ualberta.ca]
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- 7. EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a key intermediate in pharmaceutical development. Ensuring the identity, purity, and quality of such molecules is paramount for regulatory compliance and the success of drug discovery programs. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for researchers. We present detailed protocols for chromatographic separation and spectroscopic elucidation, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This integrated approach ensures an unambiguous and thorough characterization of the target compound.
Introduction and Molecular Overview
2-(1-Benzhydrylazetidin-3-YL)ethanamine (CAS No. 162698-43-3) is a synthetic organic compound featuring a bulky benzhydryl protecting group, a strained four-membered azetidine ring, and a primary ethylamine side chain.[1] Its structural complexity and the presence of a basic nitrogen atom necessitate a multi-technique analytical strategy to control potential process-related impurities and degradation products. The benzhydryl group provides a strong chromophore for UV-based detection, while the primary amine offers a site for potential derivatization if required.
The rigorous characterization detailed herein is fundamental for establishing a comprehensive quality profile, supporting process development, and ensuring lot-to-lot consistency. This note serves as a practical guide for scientists in analytical development, quality control, and medicinal chemistry.
Table 1: Physicochemical Properties of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
| Property | Value | Source |
| CAS Number | 162698-43-3 | [1] |
| Molecular Formula | C₁₈H₂₂N₂ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| Structure | ![]() | (Illustrative) |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a reversed-phase (RP-HPLC) method is optimal, leveraging the molecule's significant hydrophobicity imparted by the benzhydryl group.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The primary amine in the analyte requires a buffered mobile phase (pH ~3-7) to ensure consistent protonation and prevent peak tailing, which can occur due to interactions with residual silanols on the silica-based stationary phase. The strong UV absorbance of the two phenyl rings allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.
Detailed Protocol: RP-HPLC Purity Assay
1. Reagent and Sample Preparation:
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
- Diluent: 50:50 Acetonitrile:Water.
- Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution. Further dilute as needed for the detector's linear range.
2. Instrumental Parameters:
- A table summarizing the instrumental parameters is provided below. The gradient elution is designed to separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main analyte peak.
Table 2: Recommended HPLC Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good resolution for hydrophobic compounds. |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN | Formic acid acts as an ion-pairing agent and controls pH for good peak shape of the amine. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B | A shallow gradient ensures resolution of closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and detector sensitivity. |
| Detector | DAD/UV at 254 nm | The benzhydryl moiety provides strong absorbance at this wavelength. |
3. System Suitability and Data Analysis:
- System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
- Purity Calculation: Purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Experimental Workflow Visualization
Caption: Workflow for HPLC purity analysis.
Structural Elucidation and Identity Confirmation
While HPLC confirms purity, it does not definitively prove the structure. A combination of spectroscopic techniques is required for unambiguous identity confirmation.
Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the analyte, which is a critical piece of identity information. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of a basic nitrogen, which readily accepts a proton to form [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns can further corroborate the proposed structure.[2][3]
Protocol:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak at m/z 267.18, corresponding to the [M+H]⁺ ion of C₁₈H₂₂N₂ (calculated exact mass: 266.1783).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are used to piece the molecular puzzle together.[4]
Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).[5]
Predicted NMR Data: Based on the structure, the following signals are anticipated. This predictive analysis is crucial for confirming the identity against the acquired experimental data.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Benzhydryl CH | ~4.5 | ~75 | Singlet, deshielded by two phenyl rings and nitrogen. |
| Aromatic CH | 7.2 - 7.5 | 127 - 145 | Complex multiplet for the 10 aromatic protons. |
| Azetidine CH₂ | 2.8 - 3.6 | ~55-60 | Protons adjacent to nitrogen are deshielded. |
| Azetidine CH | ~2.5 | ~35 | Multiplet, coupled to adjacent CH₂ groups. |
| Ethylamine CH₂ | 1.5 - 2.8 | ~30-40 | Two distinct CH₂ groups with different chemical shifts. |
| Amine NH₂ | Variable (0.5 - 3.0) | - | Broad singlet, position is concentration and solvent dependent. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6] It serves as a rapid and reliable identity check.
Protocol:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted Key FTIR Absorptions:
-
~3300-3400 cm⁻¹: N-H stretching vibrations (primary amine), typically two bands.
-
~3020-3080 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1590-1610 cm⁻¹: Aromatic C=C ring stretching.
-
~1580-1650 cm⁻¹: N-H bending (scissoring) vibration.
Integrated Analytical Strategy
A robust characterization relies on the synergistic use of these techniques. No single method provides a complete picture. The following workflow illustrates how these methods are integrated to provide a comprehensive analysis of the compound.
Caption: Integrated workflow for complete characterization.
Conclusion
The analytical characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine requires a carefully designed, multi-technique approach. RP-HPLC with UV detection provides robust purity data, while the collective power of MS, NMR, and FTIR spectroscopy delivers irrefutable confirmation of molecular identity and structure. The protocols and rationale outlined in this application note provide a validated framework for researchers and quality control professionals, ensuring that the material meets the high standards required for pharmaceutical research and development.
References
-
ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved January 24, 2026, from [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 24, 2026, from [Link]
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RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of compounds 1, 2, and 3. Retrieved January 24, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved January 24, 2026, from [Link]
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SpectraBase. (n.d.). 3-(4-Benzhydryl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 24, 2026, from [Link]
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Comprehensive In Vivo Experimental Design for the Pharmacological Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed framework for the in vivo characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a novel compound with structural motifs suggesting potential activity within the central nervous system (CNS). The benzhydryl and ethanamine moieties are common in compounds that modulate monoamine signaling pathways. Therefore, a logical, phased experimental plan is essential to elucidate its pharmacological profile. This guide outlines a comprehensive strategy encompassing preliminary assessments, pharmacokinetic (PK) profiling, a tiered approach to pharmacodynamic (PD) and behavioral evaluation, and initial safety toxicology. The protocols herein are designed to be self-validating, providing a robust foundation for decision-making in early-stage drug development and adhering to the highest standards of scientific integrity.
Introduction and Scientific Rationale
The structural architecture of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, featuring a bulky benzhydryl group on an azetidine ring and a primary ethanamine side chain, suggests a high probability of interaction with monoamine transporters (e.g., for dopamine, serotonin, or norepinephrine). Such interactions are characteristic of many CNS-active agents, including stimulants, antidepressants, and anxiolytics.[1][2] A carefully designed in vivo study is the necessary next step to translate these structural hypotheses into a functional pharmacological profile.
The successful preclinical development of any new chemical entity hinges on a systematic and well-justified experimental approach.[3][4][5] This guide eschews a one-size-fits-all template, instead presenting a bespoke strategy tailored to the specific questions posed by this compound's structure. We will proceed through three core phases:
-
"What is the exposure?" (Pharmacokinetics)
-
"What does it do?" (Pharmacodynamics)
-
"Is it safe at active doses?" (Toxicology)
This structured progression ensures that each experiment builds upon the last, optimizing the use of resources and generating a coherent, interpretable dataset. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare, such as those from the Institutional Animal Care and Use Committee (IACUC) and the Public Health Service Policy for the Care and Use of Laboratory Animals.[6]
Phase I: Preliminary Assessment and Pharmacokinetic (PK) Profiling
Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establish a clear relationship between dose and exposure. Meaningful pharmacodynamic data can only be interpreted when the concentration of the compound at the site of action is understood.[6][7][8]
Pre-formulation and Vehicle Selection
Causality: The choice of vehicle is critical for ensuring the compound is fully solubilized and stable, thereby guaranteeing accurate dosing and bioavailability. An inappropriate vehicle can lead to precipitation at the injection site, causing erratic absorption and invalidating the experiment.
Protocol:
-
Purity Analysis: Confirm the identity and purity of the test compound batch using LC-MS and qNMR. A purity of >98% is recommended.
-
Solubility Testing: Assess the solubility in common FDA-approved vehicles (e.g., saline, 5% dextrose in water (D5W), saline with 5% Tween® 80, 10% DMSO/40% PEG400/50% saline).
-
Vehicle Selection: Choose the simplest aqueous-based vehicle that achieves the required concentration for the highest planned dose. For example, if the compound is soluble at 10 mg/mL in saline with 5% Tween® 80, this would be a suitable choice for intravenous (IV) and intraperitoneal (IP) administration.
Single-Dose Pharmacokinetic Study
Rationale: This study is designed to determine key PK parameters, including clearance, volume of distribution, half-life (T½), and absolute bioavailability (F%). An IV arm is essential as it provides a direct measure of these parameters without the confounding factor of absorption, serving as the 100% bioavailability reference.[9]
Experimental Design:
| Parameter | Specification | Rationale |
| Animal Model | Male Sprague-Dawley rats (n=3-4 per group) | A standard, well-characterized rodent model for PK studies. |
| Body Weight | 225-275 g | Ensures consistent metabolic rates and physiological parameters. |
| Housing | Individual housing in metabolism cages | Allows for the collection of urine and feces to assess excretion pathways. |
| Groups | 1. IV (bolus), 1 mg/kg | To determine fundamental PK parameters and serve as a reference. |
| 2. IP, 10 mg/kg | A common route for preclinical behavioral studies. | |
| 3. Oral (PO, gavage), 10 mg/kg | To assess oral bioavailability for potential clinical translation. | |
| Blood Sampling | Serial sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) | To accurately capture the Cmax, distribution, and elimination phases. |
| Bioanalysis | LC-MS/MS analysis of plasma samples | The gold standard for sensitive and specific quantification of small molecules. |
Workflow Diagram: Pharmacokinetic Study
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Phase II: Pharmacodynamic and Behavioral Profiling
Objective: To characterize the compound's effects on CNS-related behaviors. Based on its structure, we hypothesize potential stimulant, anxiolytic, or antidepressant-like properties. A tiered approach is employed to move from broad screening to more specific behavioral assays.
Tier 1: General CNS Activity and Dose-Ranging (Locomotor Activity)
Rationale: The open field or locomotor activity test is a fundamental assay to determine if a compound has stimulant, sedative, or no effect on spontaneous motor activity.[10][11] It also serves as a critical dose-finding study for subsequent, more complex behavioral tests, and helps identify potential motor confounds.[12] For example, a drug that severely impairs movement cannot be validly tested in the elevated plus maze.
Protocol: Locomotor Activity Assessment
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) equipped with infrared beam grids for automated tracking.[10]
-
Animal Model: Male C57BL/6 mice (n=8-10 per group), 8-10 weeks old.
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11][13]
-
Dosing: Administer Vehicle or 2-(1-Benzhydrylazetidin-3-YL)ethanamine (e.g., 1, 3, 10, 30 mg/kg, IP) 30 minutes prior to testing. Doses should be selected based on PK data to achieve distinct exposure levels.
-
Procedure:
-
Primary Endpoints:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. periphery (an indicator of anxiety-like behavior or "thigmotaxis").
-
Vertical activity (rearing counts), an index of exploratory behavior.
-
Data Presentation: Locomotor Activity
| Dose (mg/kg, IP) | Total Distance (cm) | Center Time (s) | Rearing Counts |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tier 2: Specific Behavioral Assays
Rationale: Based on the locomotor activity results, doses that produce a measurable effect without causing sedation or hyperactivity-induced stereotypy are selected for more specific behavioral paradigms.
Sources
- 1. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ppd.com [ppd.com]
- 5. liveonbiolabs.com [liveonbiolabs.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. symeres.com [symeres.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. bioivt.com [bioivt.com]
- 10. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Receptor binding assay protocol for 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Application Notes & Protocols
Topic: Characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine: A Protocol for Monoamine Transporter Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine belongs to the benzhydryl amine class of molecules. This structural motif is a well-established pharmacophore found in numerous centrally acting agents, particularly those that modulate the activity of monoamine transporters.[1] These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets for a wide range of therapeutics, including antidepressants and psychostimulants.[2]
Given the structural similarity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine to known monoamine transporter ligands, a primary step in its pharmacological characterization is to determine its binding affinity for DAT, SERT, and NET. This document provides a detailed protocol for a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[3][4][5] The protocol is designed to be a self-validating system, enabling researchers to determine the inhibitory potency (IC50) and the equilibrium dissociation constant (Ki) of the test compound, thereby establishing its affinity and selectivity for each of the three key monoamine transporters.
Principle of the Competitive Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, 2-(1-Benzhydrylazetidin-3-YL)ethanamine) to displace a radioactively labeled ligand ("radioligand") from its specific binding site on a receptor or transporter. The assay is performed by incubating a fixed concentration of the radioligand and the receptor source (e.g., cell membranes expressing the transporter) with increasing concentrations of the test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the transporter, and the amount of bound radioactivity decreases. This relationship allows for the determination of the test compound's IC50 value, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[6] The IC50 value can then be converted to the Ki value, a true measure of binding affinity, using the Cheng-Prusoff equation.[7]
I. Materials and Reagents
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
| Reagent | Supplier (Example) | Catalogue # (Example) | Purpose |
| Cell Lines | |||
| HEK293 cells stably expressing human DAT (hDAT) | ATCC | CRL-3244 | Source of dopamine transporters |
| HEK293 cells stably expressing human SERT (hSERT) | ATCC | CRL-3245 | Source of serotonin transporters |
| HEK293 cells stably expressing human NET (hNET) | ATCC | CRL-3246 | Source of norepinephrine transporters |
| Radioligands | |||
| [³H]-WIN 35,428 (for DAT) | PerkinElmer | NET-1076 | Labeled ligand for DAT binding |
| [³H]-Citalopram (for SERT) | PerkinElmer | NET-1130 | Labeled ligand for SERT binding |
| [³H]-Nisoxetine (for NET) | PerkinElmer | NET-896 | Labeled ligand for NET binding |
| Unlabeled Ligands (for Non-Specific Binding) | |||
| GBR 12909 (for DAT) | Sigma-Aldrich | D052 | Defines non-specific binding for DAT |
| Fluoxetine (for SERT) | Sigma-Aldrich | F132 | Defines non-specific binding for SERT |
| Desipramine (for NET) | Sigma-Aldrich | D3900 | Defines non-specific binding for NET |
| Buffers and Solutions | |||
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Supplement for cell culture medium |
| Geneticin (G418) | Gibco | 10131035 | Selection agent for stable cell lines |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Washing cells |
| Tris-HCl | Sigma-Aldrich | T5941 | Component of assay buffer |
| NaCl | Sigma-Aldrich | S9888 | Component of assay buffer |
| KCl | Sigma-Aldrich | P9333 | Component of assay buffer |
| CaCl₂ | Sigma-Aldrich | C1016 | Component of assay buffer |
| MgCl₂ | Sigma-Aldrich | M8266 | Component of assay buffer |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Reduces non-specific binding |
| Assay Consumables | |||
| 96-well deep-well plates | VWR | 40002-012 | For incubations |
| 96-well filter plates (e.g., GF/B) | PerkinElmer | 6005177 | To separate bound and free radioligand |
| Scintillation fluid (e.g., Ultima Gold™) | PerkinElmer | 6013326 | For radioactivity detection |
II. Experimental Protocols
A. Cell Culture and Membrane Preparation
-
Expertise & Experience: The quality of the cell membrane preparation is paramount for a successful binding assay. Consistent cell culture conditions and a meticulous membrane preparation protocol ensure a stable and reproducible source of transporters. The use of protease inhibitors is crucial to prevent degradation of the target proteins during homogenization.
-
Cell Culture: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in DMEM supplemented with 10% FBS and 500 µg/mL G418. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[8]
-
Harvesting: When cells reach 80-90% confluency, wash them twice with ice-cold PBS. Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. This wash step is critical to remove endogenous neurotransmitters and other interfering substances.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard method such as the Bradford assay. Aliquot and store the membrane preparations at -80°C until use.
B. Competitive Radioligand Binding Assay
-
Trustworthiness: A self-validating assay requires careful definition of total binding, non-specific binding, and specific binding. Non-specific binding is determined in the presence of a high concentration of a known, selective unlabeled ligand that saturates the specific binding sites, ensuring that any remaining bound radioactivity is due to non-specific interactions with the filter, plate, or membranes.[9][10]
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration equal to twice its Kd for the respective transporter (e.g., for [³H]-WIN 35,428 and DAT, a final concentration of ~2-5 nM is appropriate).
-
Prepare the non-specific binding (NSB) control by adding a high concentration of the appropriate unlabeled ligand to the assay buffer (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, or 10 µM Desipramine for NET).
-
-
Assay Setup (96-well plate):
-
Total Binding (TB): 25 µL assay buffer + 25 µL radioligand solution + 50 µL membrane preparation.
-
Non-Specific Binding (NSB): 25 µL NSB control solution + 25 µL radioligand solution + 50 µL membrane preparation.
-
Test Compound: 25 µL of each dilution of the test compound + 25 µL radioligand solution + 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[6]
-
-
Calculate Ki:
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.
-
-
III. Visualization of Workflow
Caption: Workflow for the competitive radioligand binding assay.
IV. Data Presentation
| Parameter | DAT | SERT | NET |
| Cell Line | HEK293-hDAT | HEK293-hSERT | HEK293-hNET |
| Radioligand | [³H]-WIN 35,428 | [³H]-Citalopram | [³H]-Nisoxetine |
| Radioligand Conc. | ~2-5 nM (1x Kd) | ~1-3 nM (1x Kd) | ~1-2 nM (1x Kd) |
| NSB Ligand | 10 µM GBR 12909 | 10 µM Fluoxetine | 10 µM Desipramine |
| Incubation Time | 2-3 hours | 2-3 hours | 2-3 hours |
| Incubation Temp. | 4°C | 4°C | 4°C |
| Output | IC50, Ki | IC50, Ki | IC50, Ki |
V. Trustworthiness and Self-Validation
To ensure the integrity of the data, the following controls should be included in every experiment:
-
Positive Control: A known inhibitor for each transporter should be run in parallel to confirm the assay is performing as expected.
-
Assay Window: The ratio of total binding to non-specific binding should be at least 3:1 to ensure a sufficient signal window for accurate measurement.
-
Protein Concentration: The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand is bound. This avoids ligand depletion and ensures the assay is conducted under conditions of "Zone A".[12]
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently determine the binding affinity and selectivity profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine for the monoamine transporters, providing a critical foundation for further drug development efforts.
VI. References
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available at: [Link]
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
-
Non-Specific Binding: What You Need to Know - Surmodics IVD. Available at: [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed Central. Available at: [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group. Available at: [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. Available at: [Link]
-
Radioligand binding assays and their analysis - PubMed. Available at: [Link]
-
How to determine the IC50 value with a competitive binding kinetic test? - ResearchGate. Available at: [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]
-
Radioligand binding methods: practical guide and tips. Available at: [Link]
-
The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. Available at: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]
-
Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - NIH. Available at: [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available at: [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Available at: [Link]
-
Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]
-
Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation - YouTube. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. Available at: [Link]
-
Identification of the potassium-binding site in serotonin transporter | PNAS. Available at: [Link]
-
IC50 Determination - edX. Available at: [Link]
-
nonspecific binding in immunoassays - CANDOR Bioscience GmbH. Available at: [Link]
-
NET (SLC6A2) Transporter Assay - BioIVT. Available at: [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
-
Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers. Available at: [Link]
-
Radioligand Binding Assay - Creative Bioarray. Available at: [Link]
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- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. journals.physiology.org [journals.physiology.org]
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- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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Application Notes & Protocols: A Framework for Characterizing Novel Benzhydrylazetidine Analogs in CNS Drug Discovery
Introduction: Navigating the Complex Landscape of CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. The intricate neurocircuitry, the restrictive nature of the blood-brain barrier (BBB), and the demand for high target specificity necessitate a rigorous and multifaceted discovery pipeline. The 1-benzhydrylazetidine scaffold represents a privileged chemical structure in CNS pharmacology, appearing in compounds that target a range of receptors and transporters. This guide uses a novel investigational molecule, 2-(1-Benzhydrylazetidin-3-YL)ethanamine , as a case study to delineate a comprehensive strategic framework for its synthesis, characterization, and validation as a potential CNS therapeutic candidate.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural descriptions to explain the scientific rationale behind each step, providing a self-validating workflow from initial synthesis to in vivo proof-of-concept.
Structural Rationale and Target Hypothesis
The molecular architecture of 2-(1-Benzhydrylazetidin-3-YL)ethanamine provides clear structural alerts that guide our initial hypotheses:
-
Benzhydryl Moiety: This bulky, lipophilic group is a well-established pharmacophore for interacting with the dopamine transporter (DAT) and is found in wakefulness-promoting agents and other CNS-active drugs.[1] Its presence strongly suggests potential activity as a dopamine reuptake inhibitor.
-
Azetidine Ring: A four-membered heterocyclic scaffold that provides a rigid conformational constraint to orient the other functional groups.
-
Ethylamine Sidechain: This is a classic phenethylamine motif, critical for interaction with monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors.
Based on this analysis, our primary hypothesis is that this compound functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). A secondary hypothesis is its potential interaction with Sigma-1 receptors (S1R), as these receptors are known to bind a wide variety of CNS ligands and are implicated in neuroprotection and mood regulation.[2]
Section 1: Synthesis and Physicochemical Profiling
The first step in evaluating any novel compound is to establish a reliable synthetic route and characterize its fundamental physicochemical properties. These properties are critical determinants of its drug-like potential, particularly for CNS penetration.[3]
Proposed Synthetic Pathway
A plausible and efficient synthesis can be devised starting from commercially available precursors like 1-benzhydrylazetidin-3-one.[4][5] The following multi-step synthesis is proposed to yield the target compound.
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Cell-based assays for evaluating 2-(1-Benzhydrylazetidin-3-YL)ethanamine efficacy
Application Note & Protocols
Topic: Cell-based Assays for Evaluating the Efficacy of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Audience: Researchers, scientists, and drug development professionals.
A Strategic Approach to Characterizing Novel CNS-Active Compounds: Efficacy Evaluation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Introduction
The novel compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine presents a chemical scaffold suggestive of activity within the central nervous system (CNS). The presence of a benzhydryl moiety, common in many psychoactive drugs, and an azetidine ring, a versatile nitrogenous heterocycle, suggests potential interactions with key neurological targets such as monoamine transporters or G-protein coupled receptors (GPCRs). This application note serves as a comprehensive guide for the preclinical evaluation of this compound, outlining a strategic, multi-tiered approach using robust and validated cell-based assays to elucidate its mechanism of action, potency, and potential therapeutic window.
As a Senior Application Scientist, the philosophy behind this guide is not merely to provide protocols, but to present a logical framework for discovery. We begin with broad screening to identify primary targets and progressively move to more complex functional and phenotypic assays. This tiered approach, from target engagement to cellular function and finally to potential toxicity, ensures an efficient use of resources while building a comprehensive pharmacological profile. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility, which are the cornerstones of trustworthy drug development.
Hypothesized Mechanisms and Assay Strategy
Based on its structure, 2-(1-Benzhydrylazetidin-3-YL)ethanamine is hypothesized to interact with monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—which are critical regulators of neurotransmission.[1][2][3] Alternatively, the compound could act as a ligand for various GPCRs, modulating downstream signaling pathways.
Our evaluation strategy is therefore structured as a screening cascade:
-
Primary Assays (Target Identification & Engagement): Determine if the compound directly interacts with its hypothesized targets. This involves transporter uptake inhibition assays and receptor binding assays.
-
Secondary Assays (Functional Characterization): Elucidate the functional consequence of target engagement. If the compound binds a GPCR, is it an agonist or antagonist? This is answered through second messenger assays (cAMP, Ca2+).
-
Tertiary Assays (Cellular Phenotype & Safety): Assess the broader impact on cellular health and function, including neurite outgrowth and general cytotoxicity, to establish a preliminary therapeutic index.
This workflow provides a clear path from initial hypothesis to a robust, data-driven understanding of the compound's biological activity.
Part 1: Primary Assays - Target Engagement
The first critical step is to determine if the compound interacts with its predicted molecular targets. We will employ high-throughput, fluorescence-based neurotransmitter uptake assays and classic radioligand binding assays.
Monoamine Transporter Uptake Inhibition Assay
This assay directly measures the compound's ability to block the reuptake of neurotransmitters into cells. We utilize cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters. The assay uses a fluorescent substrate that mimics the natural neurotransmitter; uptake of this substrate results in a detectable increase in intracellular fluorescence.[1][4] An effective inhibitor will block this uptake, leading to a reduced signal.
Rationale for Assay Choice: This is a direct functional measurement of transporter activity. Compared to older radiolabeled methods, fluorescence-based assays offer a safer, faster, and more HTS-friendly format with a simple mix-and-read protocol.[1][2] The use of stably transfected cell lines ensures a pure population of the target transporter, eliminating confounding effects from other proteins.[3]
Detailed Protocol: Fluorescence-Based Transporter Uptake Assay
This protocol is adapted for a 96-well format but can be scaled to 384-well plates.[4]
-
Cell Plating:
-
Seed HEK293 cells stably expressing hDAT, hSERT, or hNET in poly-D-lysine coated, black, clear-bottom 96-well plates.
-
Target a density of 40,000-60,000 cells per well in 100 µL of culture medium.[4]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and formation of a confluent monolayer.[4]
-
-
Compound Preparation & Addition:
-
Prepare a 2X serial dilution of 2-(1-Benzhydrylazetidin-3-YL)ethanamine in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range is 1 nM to 100 µM.
-
On the day of the assay, remove the culture medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
Maximum Uptake (Vehicle Control): Buffer with DMSO only.
-
Maximum Inhibition (Positive Control): A known potent inhibitor (e.g., 10 µM Nomifensine for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at 37°C, 5% CO₂. This pre-incubation allows the compound to interact with the transporter before the substrate is introduced.
-
-
Substrate Addition & Signal Detection:
-
Add 100 µL of the fluorescent substrate solution (as per manufacturer's instructions, e.g., from a Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[4]
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader.
-
Read the plate in kinetic mode for 10-20 minutes or as an endpoint measurement after a specified incubation time.
-
-
Data Analysis:
-
Subtract the average signal of the maximum inhibition control from all other wells.
-
Normalize the data as a percentage of the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]
-
Radioligand Binding Assays
If the compound fails to show activity at monoamine transporters, or to screen for off-target effects, competitive radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6][7] This assay measures the displacement of a specific high-affinity radioligand from the receptor by the test compound.
Rationale for Assay Choice: This method provides a direct measure of binding affinity (Ki), a critical parameter in pharmacology.[7][8] It is highly sensitive and can be applied to a vast range of receptors using membrane preparations from cells or tissues.[9]
Detailed Protocol: Competitive Radioligand Binding Assay (Example: Dopamine D2 Receptor)
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor (e.g., CHO-K1 cells with human DRD2) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[9]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well format):
-
In each well, combine in a final volume of 250 µL:[9]
-
50 µL of test compound (2-(1-Benzhydrylazetidin-3-YL)ethanamine) at various concentrations.
-
50 µL of radioligand (e.g., [³H]-Spiperone for DRD2) at a fixed concentration near its Kd.
-
150 µL of the membrane preparation (10-20 µg protein).
-
-
Controls:
-
Total Binding: Radioligand + membrane + vehicle.
-
Non-specific Binding (NSB): Radioligand + membrane + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for DRD2).
-
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes.[9]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[9]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Part 2: Secondary Assays - Cellular Function
Once a primary target is identified, the next step is to understand the compound's functional effect. For GPCRs, this involves measuring the modulation of second messenger signaling pathways.
cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)
Many receptors, including the dopamine D2 receptor (Gi-coupled), signal by modulating the intracellular levels of cyclic AMP (cAMP).[11] This assay quantifies changes in cAMP levels in response to compound treatment. Homogeneous Time-Resolved Fluorescence (HTRF) is a preferred method.
Rationale for Assay Choice: HTRF assays are highly sensitive, robust, and have a no-wash format, making them ideal for high-throughput screening.[12][13] The assay principle relies on competition between cellular cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody, resulting in a measurable change in the FRET signal.[14]
Detailed Protocol: HTRF cAMP Assay
-
Cell Handling:
-
Plate cells expressing the target Gs or Gi-coupled receptor in a 384-well low-volume white plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight.
-
-
Assay Procedure:
-
Remove culture medium and add 5 µL of compound dilutions (agonist or antagonist) in stimulation buffer.
-
For Antagonist Mode: Add 5 µL of a known agonist at its EC₈₀ concentration to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent to all wells (as per kit instructions, e.g., from Revvity or Cisbio).[12]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection & Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the acceptor (665 nm) and donor (620 nm) signals and normalize to the positive and negative controls.
-
Plot the response against the log concentration of the compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Intracellular Calcium Mobilization Assay (for Gq-coupled Receptors)
Gq-coupled receptors, such as the histamine H1 receptor, signal through the release of intracellular calcium (Ca²⁺) stores.[15] This assay uses a calcium-sensitive fluorescent dye that increases its emission intensity upon binding to free Ca²⁺.[16][17]
Rationale for Assay Choice: This assay provides a real-time kinetic readout of Gq-receptor activation.[15] It is highly sensitive and can be performed on automated fluorescence plate readers (e.g., a FlexStation), making it suitable for screening.[17]
Detailed Protocol: Calcium Mobilization Assay
-
Cell Plating:
-
Seed cells expressing the target Gq-coupled receptor in a 96-well black, clear-bottom plate and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 5).[17]
-
Incubate for 45-60 minutes at 37°C, then for 15-30 minutes at room temperature. Probenecid may be required in the loading buffer for certain cell lines to prevent dye leakage.[15][17]
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically injects 50 µL of the test compound (at 3X concentration) into each well.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the response of a known reference agonist.
-
Plot the normalized response against the log concentration of the compound to determine the EC₅₀.
-
Part 3: Tertiary Assays - Cellular Health and Phenotype
The final tier of in vitro evaluation assesses the compound's effect on overall cell health to establish a preliminary safety profile and therapeutic window.
Cytotoxicity Assay
It is essential to determine the concentration at which a compound becomes toxic to cells. An MTS assay is a common colorimetric method for this purpose. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product.
Rationale for Assay Choice: The MTS assay is a rapid, reliable, and high-throughput method to assess cell viability and proliferation. The amount of formazan produced is directly proportional to the number of living cells, providing a clear readout of cytotoxicity.
Detailed Protocol: MTS Cytotoxicity Assay
-
Cell Plating:
-
Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or the primary screening cell line) in a 96-well clear plate at 10,000 cells/well. Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a broad range of concentrations of 2-(1-Benzhydrylazetidin-3-YL)ethanamine for 24-48 hours.
-
-
Assay Procedure:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).
-
Data Presentation and Quality Control
All quantitative data should be summarized in clear, structured tables. A crucial parameter for validating the quality of each assay is the Z'-factor.[18][19] It measures the statistical effect size and the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |µp - µn|
Where:
-
µp and σp are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
µn and σn are the mean and standard deviation of the negative control (e.g., vehicle).
An assay is considered excellent for screening if its Z'-factor is between 0.5 and 1.0.[20][21]
Example Data Summary Table
| Assay Type | Target | Parameter | Result (nM) | Z'-Factor |
| Uptake Inhibition | hDAT | IC₅₀ | 150 | 0.78 |
| Uptake Inhibition | hSERT | IC₅₀ | >10,000 | 0.81 |
| Uptake Inhibition | hNET | IC₅₀ | 2,300 | 0.75 |
| Receptor Binding | DRD2 | Ki | 85 | 0.85 |
| Functional | DRD2 (cAMP) | IC₅₀ (Antagonist) | 120 | 0.69 |
| Cytotoxicity | SH-SY5Y Cells | CC₅₀ | 18,500 | N/A |
This table provides a concise summary of the compound's pharmacological profile, indicating in this hypothetical example that it is a potent DAT inhibitor and DRD2 antagonist with a favorable selectivity and safety window.
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
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Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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National Center for Biotechnology Information. Principles of the HTRF cAMP Assay. Assay Guidance Manual. Available from: [Link]
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Fang, L., et al. (2010). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development. Available from: [Link]
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Jordan, C. G., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
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Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
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De Witte, W., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]
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Im, D. S. (2007). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology. Available from: [Link]
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Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening. Available from: [Link]
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Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]
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BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]
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National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
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ION Biosciences. Gαq GPCR assays. Available from: [Link]
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Khan, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available from: [Link]
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Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
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Application Notes and Protocols for the Formulation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine in Preclinical Animal Studies
Document ID: AN-BZE-2026-01
Abstract
This document provides a comprehensive guide for the formulation of the novel research compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, for use in preclinical animal studies. Due to the nascent stage of research on this specific molecule, this guide synthesizes data from structurally related precursors, namely 1-benzhydrylazetidin-3-one and 1-benzhydrylazetidin-3-ol, with established principles of pharmaceutical formulation for amine-containing compounds. The protocols herein are designed to be robust, self-validating, and adaptable for common administration routes, including intravenous and oral gavage. Emphasis is placed on the rationale behind excipient selection, preparation methodologies, and the analytical techniques required to ensure formulation accuracy, stability, and safety.
Introduction: The Challenge of Formulating Novel Benzhydryl Amines
The compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine incorporates three key structural motifs that dictate its physicochemical properties and, consequently, its formulation strategy: a bulky, lipophilic benzhydryl group, a strained azetidine ring, and a basic primary ethanamine side chain. Benzhydryl amines are a class of compounds with diverse biological activities.[1][2] The primary amine is expected to render the molecule's solubility highly dependent on pH, while the benzhydryl moiety suggests a tendency towards low aqueous solubility at physiological pH.
The successful preclinical evaluation of this compound hinges on the development of a formulation that ensures consistent and predictable systemic exposure in animal models. This application note outlines a systematic approach to developing both an injectable and an oral formulation suitable for early-stage in vivo studies.
Physicochemical Characterization (Predicted)
As no empirical data for 2-(1-Benzhydrylazetidin-3-YL)ethanamine is publicly available, the following properties are estimated based on its structure and data from its precursors. These estimations are critical for guiding formulation development.
| Property | Predicted Value | Rationale & Implications |
| Molecular Weight | ~282.4 g/mol | Calculated based on the molecular formula C19H24N2. |
| pKa (Primary Amine) | 9.5 - 10.5 | The ethanamine side chain is a primary aliphatic amine, which typically has a pKa in this range.[3] This high pKa indicates that the compound will be protonated and more soluble at acidic pH. |
| pKa (Azetidine Nitrogen) | ~3.0 - 4.0 | Based on the predicted pKa of 1-benzhydrylazetidin-3-one (3.10 ± 0.20), the tertiary amine in the azetidine ring is significantly less basic.[4] |
| LogP (Octanol/Water) | 3.5 - 4.5 | The presence of the large, nonpolar benzhydryl group is expected to result in a high LogP value, suggesting poor intrinsic aqueous solubility.[4] |
| Aqueous Solubility | Poor at neutral pH; enhanced at acidic pH | The high LogP and the basic nature of the primary amine suggest that the free base will have low water solubility, but this will increase upon salt formation at lower pH. |
Formulation Development Strategy
A dual-pronged approach is recommended for early-stage animal studies: an intravenous (IV) formulation for assessing intrinsic pharmacokinetic parameters and an oral gavage formulation to evaluate oral bioavailability.
General Workflow for Formulation Development
The following workflow provides a systematic process for preparing and validating the formulations.
Caption: Formulation Development Workflow
Protocol for Intravenous (IV) Formulation
An IV formulation is crucial for determining the absolute bioavailability and intrinsic pharmacokinetic profile of the compound. Given the predicted poor aqueous solubility of the free base, a solubilization strategy is necessary. The use of a co-solvent system with pH adjustment is a common and effective approach for preclinical IV formulations of basic compounds.[5]
Rationale for Excipient Selection
-
pH Adjustment: The primary amine allows for salt formation in an acidic environment, significantly increasing aqueous solubility. A target pH of 4.0-5.0 is generally well-tolerated for small volume IV injections in rodents.
-
Co-solvents: Polyethylene glycol 400 (PEG 400) and propylene glycol are common, safe co-solvents used in preclinical studies to aid in the solubilization of lipophilic compounds.[6]
-
Tonicity Agent: Dextrose is used to adjust the osmolality of the final solution to be closer to physiological levels, minimizing hemolysis and injection site irritation.
Materials and Equipment
-
2-(1-Benzhydrylazetidin-3-YL)ethanamine (as free base or a salt)
-
Polyethylene Glycol 400 (PEG 400), USP/NF grade
-
Dextrose, USP grade
-
Sterile Water for Injection (SWFI)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Sterile, pyrogen-free vials and closures
-
0.22 µm sterile syringe filters
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer and magnetic stirrer
Step-by-Step Preparation Protocol (for a 1 mg/mL solution)
-
Weighing: Accurately weigh 10 mg of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and transfer to a sterile vial.
-
Solubilization: Add 2 mL of PEG 400 to the vial. Vortex until the compound is fully dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
pH Adjustment: Slowly add SWFI while stirring, bringing the volume to approximately 8 mL. Add 0.1 N HCl dropwise to adjust the pH to 4.5 ± 0.2.
-
Tonicity Adjustment: Add 450 mg of dextrose (for a final concentration of 5% w/v) and stir until dissolved.
-
Final Volume: Add SWFI to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Quality Control: Aseptically remove an aliquot for concentration and purity analysis by HPLC.
Protocol for Oral Gavage (PO) Formulation
For oral administration, a suspension is often a practical choice for poorly soluble compounds, as it can allow for higher dose concentrations. The goal is to create a uniform and easily re-suspendable formulation.[7][8]
Rationale for Excipient Selection
-
Suspending Agent: Carboxymethylcellulose (CMC) is a widely used suspending agent that increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.
-
Wetting Agent: A surfactant like Tween 80 (Polysorbate 80) is included to reduce the surface tension between the drug particles and the vehicle, facilitating uniform dispersion.[6]
-
Vehicle: Purified water is a standard and safe vehicle for oral gavage in animals.
Materials and Equipment
-
2-(1-Benzhydrylazetidin-3-YL)ethanamine
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Graduated cylinders and beakers
Step-by-Step Preparation Protocol (for a 10 mg/mL suspension)
-
Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 50 mg of Na-CMC to 10 mL of purified water while stirring. Add 0.1% (v/v) Tween 80 (10 µL) and continue to stir until a clear, viscous solution is formed.
-
Particle Size Reduction (if necessary): If the drug substance consists of large crystals, gently grind it in a mortar and pestle to a fine powder.
-
Wetting the Powder: In a small beaker, add 100 mg of the compound. Add a small amount of the vehicle and triturate to form a smooth paste. This ensures that all particles are adequately wetted.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure uniformity. A brief period of sonication can also aid in breaking up agglomerates.
-
Storage and Re-suspension: Store the suspension in a tightly sealed container at 2-8°C. Before each use, the suspension must be thoroughly re-suspended by vigorous shaking or vortexing.
Analytical Quality Control
The concentration and stability of the prepared formulations must be verified using a suitable analytical method. A stability-indicating HPLC-UV method is the standard for this purpose.[9][10][11]
HPLC Method Development
The benzhydryl group contains two phenyl rings, which will provide strong UV absorbance, making UV detection a suitable choice.
Caption: HPLC Quality Control Workflow
Suggested HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Stability Assessment
The stability of the formulations should be assessed under the intended storage conditions (e.g., refrigerated and room temperature). Samples should be analyzed at appropriate time points (e.g., 0, 24, 48 hours, and 7 days) to ensure that the concentration of the active ingredient remains within ±10% of the initial concentration and that no significant degradation products are formed.
Conclusion
The formulation of a novel compound like 2-(1-Benzhydrylazetidin-3-YL)ethanamine for preclinical studies requires a systematic approach based on its predicted physicochemical properties. The protocols provided in this application note for both intravenous and oral gavage formulations offer a robust starting point for researchers. It is imperative that all formulations are subjected to rigorous analytical quality control to ensure the accuracy and reproducibility of in vivo experimental results. As more empirical data on the compound becomes available, these formulations can be further optimized.
References
-
Croda. Excipients for Parenterals. Retrieved from [Link]
- Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Patel, R. M., et al. (2015). Stability indicating HPLC method development - a review.
- Mannhold, R., & Dross, K. (2006). A New Group Contribution Approach to the Calculation of LogP.
- Kumar, V., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
- Brown, A. P., et al. (2004). Oral Gavage in Rats: Animal Welfare Evaluation.
- Kumar, V., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
- Silva, A. S., et al. (2019). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
- Google Patents. (2013). Pharmaceutical formulations including an amine compound. CA2826391C.
- Sharma, G., & Singh, S. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- University of California, San Francisco. (n.d.).
-
NC3Rs. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]
- Kumar, V., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
- Kim, B., et al. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Preventive Nutrition and Food Science.
- Kim, I., et al. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules.
- Nema, S., et al. (1997). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology.
- Kumar, V., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Semantic Scholar.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaceutical Technology. (2022).
- Johnston, R. C., et al. (2024).
- Virginia Tech. (2017).
- El-Kassem, A., et al. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules.
- Powell, M. F., et al. (2007). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions.
- Chromatography Forum. (2006). Detecting Primary Amines.
- Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Salib, M. N., et al. (2014). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry.
- Shah, P., et al. (2019). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences.
- Singh, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Sild, S., et al. (2019). Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series.
- Li, Y., et al. (2021).
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- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Optimizing solubility of 2-(1-Benzhydrylazetidin-3-YL)ethanamine in aqueous buffers
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1-Benzhydrylazetidin-3-YL)ethanamine. We will explore the physicochemical drivers of its solubility behavior and provide systematic, actionable troubleshooting strategies and validated protocols.
Understanding the Molecule: A Physicochemical Assessment
The structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine presents a classic solubility challenge. It combines two key features that work in opposition in an aqueous environment:
-
Ionizable Amine Groups: The presence of both an azetidine ring and a primary ethanamine side chain makes the compound basic.[1][2] Like other amines, these groups can be protonated in acidic conditions to form cationic salts, which are generally more water-soluble than the neutral free base.[3]
-
Hydrophobic Benzhydryl Group: The large, non-polar benzhydryl (diphenylmethyl) moiety is highly lipophilic. This bulky hydrocarbon structure significantly resists dissolution in water, driving the molecule's tendency to precipitate.[4]
Therefore, the solubility of this compound is expected to be highly dependent on pH. At physiological or basic pH, the neutral form will dominate, likely leading to very low aqueous solubility. Conversely, in acidic environments, the protonated, ionized form will be more prevalent, enhancing solubility.[5][6][7]
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitated unexpectedly when I diluted my DMSO stock into a neutral phosphate-buffered saline (PBS) solution. What happened?
A: This is a common occurrence known as "crashing out" and is characteristic of a kinetic solubility limit being exceeded.[8][9] Your compound is a weak base. In your concentrated DMSO stock, it is fully solvated. When diluted into neutral pH 7.4 PBS, the amine groups are predominantly in their neutral, uncharged state. The large, hydrophobic benzhydryl group makes this neutral form poorly soluble in water, causing it to rapidly precipitate.[5][6]
Q2: What is the very first step I should take to improve the solubility of this compound for an in vitro assay?
A: The most direct and impactful first step is to lower the pH of your aqueous buffer. By preparing your buffer at a pH of 5 or lower, you will protonate the amine groups on the molecule. This charge dramatically increases the molecule's polarity and its favorable interactions with water, thereby increasing its solubility. This is the most common strategy for weakly basic drugs.[5][7]
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A:
-
Kinetic Solubility is typically measured in early discovery. It involves adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration before it precipitates.[9][10][11] This method is fast, requires little compound, and mimics how compounds are often handled in high-throughput screening (HTS).[8][12] However, it often overestimates the true solubility because it doesn't allow the system to reach equilibrium.
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, shaking it for an extended period (e.g., 24-72 hours) until the dissolved amount no longer changes, and then measuring the concentration of the saturated solution.[10][11] This is the gold standard for lead optimization and pre-formulation as it represents the maximum stable concentration.[11]
For initial troubleshooting, a kinetic measurement is often sufficient. For formulation development, the thermodynamic value is essential.
Q4: My compound was supplied as a free base. Would converting it to a salt (e.g., a hydrochloride salt) help?
A: Yes, absolutely. Creating a salt form is a standard pharmaceutical strategy to improve the solubility and dissolution rate of poorly soluble basic drugs.[3][13] An HCl salt of your compound would be the pre-protonated form. When this solid salt is added to water, it readily dissociates into the soluble cation and a chloride anion, bypassing the energy barrier required to dissolve the neutral crystalline form. However, be aware that the salt can still convert back to the less soluble free base if the pH of the solution is raised above the compound's pKa.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Establishing a Baseline - Your First Step
Before you can optimize, you must quantify the problem. The first step is to determine the compound's solubility in a standard, neutral buffer (e.g., PBS, pH 7.4). This provides a baseline against which all optimization efforts can be compared. We recommend a kinetic solubility assay for this initial assessment due to its speed and low compound requirement.
Workflow: Kinetic Solubility Determination
See Protocol 1 for a detailed step-by-step methodology for this assay. If the result at pH 7.4 is below your target concentration, proceed to Guide 2.
Guide 2: Systematic pH Optimization
For a basic compound like 2-(1-Benzhydrylazetidin-3-YL)ethanamine, pH is the most powerful tool for modulating solubility. The relationship between pH, the compound's dissociation constant (pKa), and solubility is described by the Henderson-Hasselbalch equation.[14][15][16][17] The goal is to find the highest pH (closest to physiological) that still provides the required target concentration.
The Underlying Principle: Ionization Drives Solubility
Experimental Approach: Generating a pH-Solubility Profile
The most effective method is to perform the kinetic solubility assay across a range of pH values. This will generate a curve showing how solubility changes with pH, allowing you to select the optimal buffer for your experiments.
Table 1: Recommended Buffers for pH-Solubility Profiling
| Target pH | Buffer System (50 mM) | Rationale |
| 3.0 | Citrate Buffer | Represents highly acidic conditions. |
| 4.5 | Acetate Buffer | Simulates the environment of the stomach. |
| 5.5 | Acetate or MES Buffer | Lower end of intestinal pH. |
| 6.5 | Phosphate or MES Buffer | Mid-range intestinal pH. |
| 7.4 | Phosphate (PBS) Buffer | Represents physiological/blood pH. |
Procedure:
-
Prepare the buffer systems listed in Table 1.
-
Perform the kinetic solubility assay as described in Protocol 1 for each pH point.
-
Plot the measured solubility (on a log scale) against the buffer pH.
-
From the plot, determine the pH range that meets your required concentration.
Guide 3: Advanced Strategies (When pH Isn't Enough)
If pH adjustment alone is insufficient to reach your target concentration, or if your experimental system cannot tolerate acidic conditions, more advanced formulation techniques may be required.
1. Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to a buffer, reduce the overall polarity of the solution.[18][19] This makes the environment more favorable for the hydrophobic benzhydryl group, thereby increasing solubility.[20][21] This is a common and effective strategy but must be used with caution, as co-solvents can impact biological assays.
Table 2: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting % (v/v) | Properties & Cautions |
| Ethanol (EtOH) | 5 - 10% | Biocompatible at low levels; can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 5 - 20% | Generally well-tolerated in cell-based assays; can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Low toxicity; commonly used in formulations. Can be viscous.[21] |
| Dimethyl Sulfoxide (DMSO) | 1 - 5% | Excellent solubilizer but can have direct biological effects and interfere with assays. Final concentration should typically be kept <0.5%. |
Troubleshooting Steps:
-
Select a co-solvent compatible with your downstream application.
-
Prepare your chosen aqueous buffer (e.g., pH 6.5 Phosphate Buffer).
-
Create a series of buffers containing increasing percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% PG).
-
Repeat the kinetic solubility assay in each co-solvent mixture to determine the required percentage to achieve your target concentration.
2. Employing Excipients: Cyclodextrins
Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a lipophilic interior cavity.[22] They can form an "inclusion complex" with your compound, where the hydrophobic benzhydryl group is sequestered inside the cavity, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively masks the hydrophobicity of the molecule, dramatically increasing its apparent aqueous solubility.[22]
Commonly Used Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[22]
Experimental Approach:
-
Prepare solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add your solid compound in excess to each solution.
-
Perform a thermodynamic solubility assay (Protocol 2) , as equilibration is key for complexation.
-
Measure the solubility at each HP-β-CD concentration to find the level needed for your work.
Section 3: Detailed Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for a 96-well plate format for efficient screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1-Benzhydrylazetidin-3-YL)ethanamine in 100% DMSO.
-
Buffer Aliquoting: Add 198 µL of your test aqueous buffer (e.g., PBS pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting or shaking for 1 minute.
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.[12]
-
Separation: Transfer the contents to a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge to collect the filtrate in a clean collection plate. Alternatively, centrifuge the original plate at high speed (e.g., 4000 x g for 15 minutes) and carefully collect the supernatant.
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a validated LC-MS/MS or HPLC-UV method against a calibration curve prepared in a 50:50 mixture of acetonitrile:water.[10]
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
This protocol determines the true equilibrium solubility and is considered the gold standard.[8]
-
Preparation: Add an excess amount of solid compound (e.g., 1-2 mg, ensuring solid is visible) into a glass vial.
-
Buffer Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Shake vigorously for at least 24 hours to ensure equilibrium is reached.[10][12] Some compounds may require 48-72 hours.[10]
-
Phase Separation: After equilibration, let the vial stand for at least 30 minutes to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible, e.g., PVDF) to remove any remaining solid particles. Discard the first few drops of the filtrate.
-
Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of your analytical method. Quantify using a validated LC-MS/MS or HPLC-UV method.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Mandić, J., et al. (2015). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
PubChem. (n.d.). 2-(Benzhydrylthio)ethanamine. National Center for Biotechnology Information. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]
-
ResearchGate. (2019). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Labinsights. (2023, August 28). Understanding API-Excipient Interactions in Pharmaceutical Formulations. [Link]
-
ResearchGate. (2015). Strategies to Improve solubility of Oral Drugs. [Link]
-
Open Library Publishing Platform. (n.d.). 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]
-
Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
SpringerLink. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
YouTube. (2022, July 28). Henderson Hassel Bach equation and drugs ionization. [Link]
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Technical Support Center: Crystallization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Welcome to the technical support center for the crystallization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and related complex amine compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Drawing from established principles in crystallization science, this document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Troubleshooting Guide: Common Crystallization Issues
Crystallization is a critical purification step, governed by thermodynamics and kinetics. For a molecule like 2-(1-Benzhydrylazetidin-3-YL)ethanamine, which possesses a bulky, non-polar benzhydryl group and a polar primary amine, achieving a stable crystalline solid can be challenging. The following sections address the most frequent problems encountered in the laboratory.
Problem 1: Persistent Oiling Out or Failure to Solidify
Question: I've removed the bulk of the solvent, but my compound remains a viscous oil or gum instead of forming crystals. What are the primary causes and solutions?
Answer: This phenomenon, known as "oiling out," is one of the most common hurdles in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-solvent eutectic).[1]
Primary Causes & Immediate Actions:
-
High Solute Concentration/Rapid Cooling: The rate of supersaturation is too high, forcing the compound out of solution before it can organize into a crystal lattice. The system takes the path of least resistance, which is forming a disordered, supercooled liquid (oil).
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[1][2] They can also interfere with the crystal packing process.
-
Inappropriate Solvent Choice: The chosen solvent may have too strong an affinity for the compound, preventing it from precipitating, or the compound's solubility curve in that solvent may be too shallow.
-
Low Melting Point: The compound itself may have a naturally low melting point, making it inherently difficult to crystallize at or near room temperature.[1]
Application Scientist's Insight & Strategic Solutions:
The core issue is that the kinetic barrier to forming a liquid is lower than the thermodynamic barrier to forming an ordered crystal lattice. Our goal is to manipulate the conditions to favor the crystalline state.
-
Re-dissolve and Dilute: The most immediate fix is to return the flask to the heat source, add more of the primary solvent to redissolve the oil, and then allow it to cool much more slowly.[1] This reduces the level of supersaturation at any given temperature.
-
Control the Cooling Rate: Slow, controlled cooling is paramount. A programmable bath or simply insulating the flask (e.g., in a large beaker of warm water or a dewar) can prevent the rapid temperature drop that leads to oiling. A slower cooling rate gives the molecules more time to orient themselves correctly into a crystal lattice.
-
Introduce a Nucleation Site (Seeding): If you have a small amount of solid material from a previous attempt, add a single seed crystal to the supersaturated solution.[3][4] This provides a template for crystal growth to occur, bypassing the difficult primary nucleation step.
-
Change the Solvent System: If oiling persists, a different solvent or a multi-component solvent system is necessary. For 2-(1-Benzhydrylazetidin-3-YL)ethanamine, consider a binary system:
-
A "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethyl Acetate, Dichloromethane).
-
A "poor" solvent (or anti-solvent) in which it is sparingly soluble (e.g., Hexanes, Heptane, Water).[5] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until turbidity (cloudiness) appears. Add a few more drops of the "good" solvent to clarify the solution, then cool slowly. This method carefully controls the supersaturation level.
-
Question: How can I systematically select a better solvent system for this specific molecule?
Answer: A systematic approach is crucial. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Given the dual nature of your molecule (polar amine, non-polar benzhydryl), you will likely need a solvent of intermediate polarity or a mixed solvent system.
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility.
-
If the compound dissolves when hot, cool the solution slowly to room temperature and then in an ice bath.
-
Observe if crystals form. The best solvent will show low solubility at cold temperatures and high solubility at hot temperatures.
Data Interpretation Table:
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling |
| Water | High | 100 | Insoluble | Insoluble | No Crystals |
| Ethanol | High | 78 | Soluble | Very Soluble | Low Yield |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Good Crystals |
| Toluene | Low | 111 | Sparingly Soluble | Soluble | Potential |
| Hexane | Low | 69 | Insoluble | Sparingly Soluble | Good Anti-solvent |
Application Scientist's Insight:
For 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is a good starting point, based on published procedures for related benzhydryl compounds.[6][7] A mixture of ethyl acetate and hexane is a very common and effective choice for compounds of intermediate polarity.[5] The amine functionality also opens the door to using protic solvents like alcohols, but high solubility might lead to low yields.[1]
Question: I've tried slowing the cooling and changing solvents, but it still oils out. Could converting the amine to a salt be a viable strategy?
Answer: Absolutely. Converting a free-base amine to a salt is a classic and highly effective strategy to induce crystallization.[8] Salts are ionic and typically have much higher melting points and more rigid structures than their corresponding free bases, which significantly reduces the likelihood of oiling out.
Salt Formation Protocol for Crystallization:
-
Dissolve the crude 2-(1-Benzhydrylazetidin-3-YL)ethanamine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Stoichiometrically add a solution of an acid. Common choices include:
-
The salt will often precipitate immediately. If not, the solution can be cooled or an anti-solvent can be added to induce crystallization.
-
Collect the crystalline salt by filtration. The free base can be recovered later by neutralization if required.
Application Scientist's Insight: The formation of a salt introduces strong ionic interactions (charge-charge) and hydrogen bonding opportunities, which favor the formation of a stable, ordered crystal lattice. This is often the most robust method for purifying and handling amines that are otherwise oils or low-melting solids.
Problem 2: Poor Crystal Quality & Low Yield
Question: My compound crystallizes, but the yield is less than 20%. How can I improve this?
Answer: A low yield is typically due to one of two main reasons: using an excessive amount of solvent, or premature filtration where a significant amount of the compound remains in the mother liquor.[1]
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.[1] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt to cool the solution again.[1]
-
Ensure Complete Cooling: Allow the crystallization flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes before filtration. The solubility of the compound decreases significantly at lower temperatures, maximizing the amount of solid that precipitates.
-
Check the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, it confirms that a large portion of your compound did not crystallize.[1] In this case, concentrating the mother liquor and cooling it again may yield a second crop of crystals (though they may be less pure).
Question: The crystallization happens almost instantly, "crashing out" into a fine powder. How can I slow down the process to get better quality crystals?
Answer: Rapid crystallization, or "crashing out," is a sign that the solution is becoming supersaturated too quickly.[1] This traps impurities and solvent within the crystal lattice and leads to very small, often impure, particles.
Strategies to Promote Slow Crystal Growth:
-
Use More Solvent: This may seem counterintuitive to the advice for improving yield, but it is a key technique for improving quality. Add a small excess of the hot solvent (e.g., 5-10% more than the minimum required for dissolution).[1] This keeps the compound in solution for longer during the cooling phase, allowing for slower, more orderly crystal growth.
-
Slow Cooling Gradient: Avoid placing a hot flask directly into an ice bath. Let it cool slowly to room temperature on the benchtop, insulated from drafts. This gradual temperature change is critical for forming large, well-defined crystals.
-
Utilize an Anti-Solvent Vapor Diffusion Setup: For difficult cases, dissolve your compound in a small amount of a volatile "good" solvent (like dichloromethane) and place this vial inside a larger, sealed jar containing a "poor" solvent (like pentane or hexane). The vapor of the poor solvent will slowly diffuse into the vial, gradually reducing the compound's solubility and promoting the growth of high-quality single crystals over several days.
Problem 3: Impure Crystalline Product
Question: I have obtained crystals, but my analytical data (e.g., NMR, melting point) shows they are still impure. How are impurities getting into my crystals?
Answer: Even though crystallization is a powerful purification technique, impurities can still contaminate the final product.[9] This happens through several mechanisms:
-
Surface Adsorption: Impurities adhere to the surface of the growing crystals. This is more problematic with very small crystals, which have a high surface-area-to-volume ratio.
-
Inclusion: Pockets of mother liquor, rich in dissolved impurities, become trapped within the crystal as it grows.[9] This is common when crystallization occurs too rapidly.
-
Conglomeration/Agglomeration: Small crystals stick together, trapping impure mother liquor between them.[9]
-
Co-crystallization: The impurity has a similar molecular structure to your target compound and is incorporated directly into the crystal lattice.
Application Scientist's Insight & Purification Strategies:
Understanding the mechanism of impurity incorporation is key to solving the problem.[9]
-
For Surface Adsorption: Ensure a thorough but quick wash of the filtered crystals with a small amount of ice-cold crystallization solvent. The solvent must be cold to avoid dissolving a significant portion of your product.
-
For Inclusions and Agglomeration: The primary solution is to slow down the rate of crystallization.[9] A slower growth rate allows impurities to diffuse away from the crystal face before they can be trapped. Lowering the degree of supersaturation is the most effective way to achieve this.[9]
-
For Co-crystallization: This is the most challenging scenario. A single crystallization may not be sufficient. Re-crystallizing the product a second or even third time is often necessary. If the impurity persists, you may need to consider a different purification technique (e.g., column chromatography) or a different crystallization solvent that might reject the impurity more effectively.
Key Experimental Workflows & Visualizations
Workflow 1: General Troubleshooting for Crystallization Failure
This flowchart outlines a systematic approach to troubleshooting when initial crystallization attempts fail.
Caption: A decision-making workflow for troubleshooting common crystallization failures.
Workflow 2: The Role of Supersaturation and Seeding
Crystallization occurs within a specific "Metastable Zone Width" (MSZW). Seeding allows you to bypass the unpredictable nature of spontaneous nucleation and initiate crystal growth at a controlled, lower level of supersaturation.
Caption: The relationship between solubility, supersaturation, and nucleation control via seeding.
Frequently Asked Questions (FAQs)
Q1: What is supersaturation and why is it the driving force for crystallization? A: Supersaturation is a state where a solution contains more dissolved solute than it can thermodynamically hold at a given temperature.[10] This is an unstable condition, and the system will try to return to equilibrium by precipitating the excess solute. This "drive" to return to equilibrium is the fundamental force behind crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[11]
Q2: How does the stirring or agitation rate affect my crystallization process? A: Agitation plays a complex role. It improves heat and mass transfer, which can lead to more uniform crystal growth. However, excessively high agitation can increase secondary nucleation (where new crystals are born from collisions with existing crystals), leading to a smaller final particle size.[9] It can also cause crystal breakage or attrition. For initial lab-scale crystallization, gentle magnetic stirring or simply allowing the solution to cool without agitation is often sufficient.
Q3: My crystals appear to be solvates. What does this mean and how do I fix it? A: A solvate is a crystalline form where molecules of the crystallization solvent are incorporated into the crystal lattice in a stoichiometric ratio. If the solvent is water, it's called a hydrate. This can be problematic for pharmaceutical applications.[12] To avoid this, you may need to change to a solvent that is less likely to be incorporated. Analyzing your crystals by techniques like Thermogravimetric Analysis (TGA) or NMR can confirm the presence of a solvate.
Q4: Can I reuse the mother liquor to get more product? A: Yes, this is a common practice to increase overall yield. The mother liquor can be concentrated (by evaporating some solvent) and cooled again to obtain a "second crop" of crystals. However, be aware that impurities are also concentrated in the mother liquor, so the second crop will likely be less pure than the first and may require further recrystallization.[1]
References
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Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.[Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health (NIH).[Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.[Link]
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1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem. (n.d.). PubChem.[Link]
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2-(Benzhydrylthio)ethanamine | C15H17NS | CID 279413 - PubChem. (n.d.). PubChem.[Link]
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Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester Department of Chemistry.[Link]
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Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Mettler Toledo.[Link]
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Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.[Link]
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Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.[Link]
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Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. (n.d.). National Institutes of Health (NIH).[Link]
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Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.). Mettler Toledo.[Link]
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SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (n.d.). Lappeenranta-Lahti University of Technology LUT.[Link]
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1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem. (n.d.). PubChem.[Link]
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Tips & Tricks: Recrystallization - University of Rochester. (n.d.). University of Rochester Department of Chemistry.[Link]
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Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Syrris.[Link]
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The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). ResearchGate.[Link]
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How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014). ResearchGate.[Link]
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Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts.[Link]
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Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Publications. (n.d.). American Chemical Society.[Link]
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Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Tianming Pharmaceutical.[Link]
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Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals - MDPI. (n.d.). MDPI.[Link]
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Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, Inc.[Link]
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Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol - ACS Publications. (2019). American Chemical Society.[Link]
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Seeding - Hampton Research. (n.d.). Hampton Research.[Link]
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Problems, potentials and future of industrial crystallization - Hep Journals. (n.d.). Hep Journals.[Link]
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Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development - ACS Publications. (n.d.). American Chemical Society.[Link]
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Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022). Beilstein Journals.[Link]
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Crystallization from a supersaturated solution - California State University Dominguez Hills. (n.d.). CSUDH.[Link]
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Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF - ResearchGate. (n.d.). ResearchGate.[Link]
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Crystallization Solvents.pdf. (n.d.). [PDF Document].[Link]
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How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2023). YouTube.[Link]
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(PDF) Seeding in Crystallisation - ResearchGate. (2023). ResearchGate.[Link]
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Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystallization Systems. (2023). Technobis Crystallization Systems.[Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Introduction: Understanding the Permeability Challenge
Researchers working with novel compounds, such as 2-(1-Benzhydrylazetidin-3-YL)ethanamine, often encounter the significant hurdle of poor cell permeability. Achieving sufficient intracellular concentration is paramount for assessing a compound's biological activity and therapeutic potential. This guide provides a structured troubleshooting framework for diagnosing and overcoming permeability issues, using 2-(1-Benzhydrylazetidin-3-YL)ethanamine as a representative model for a common class of challenging molecules.
A structural analysis of this molecule reveals two key features that likely contribute to permeability difficulties:
-
A large, lipophilic benzhydryl group: This bulky moiety increases the molecule's size and hydrophobicity.
-
A primary ethanamine group: This group is basic and will be predominantly protonated (positively charged) at physiological pH.
This combination of a bulky, greasy region and a charged, polar region creates an amphipathic molecule that struggles to efficiently cross the lipid bilayer of the cell membrane. This guide will walk you through a logical progression of experiments to confirm the permeability problem and systematically address it.
Part 1: Foundational Diagnostics - Is Permeability the Real Culprit?
Before attempting to modify your compound or experimental setup, it's crucial to confirm that poor cell permeability is the primary reason for the lack of observed cellular activity.
Q1: My compound shows low or no activity in cell-based assays. How can I definitively test if this is due to poor permeability?
A1: The most direct way to assess permeability is to use an in vitro permeability assay. These assays measure the rate at which a compound crosses a barrier, which can be an artificial lipid membrane or a monolayer of cultured cells.
Recommended First Step: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for predicting passive diffusion.[1] It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[2]
-
Principle: This assay specifically measures passive transcellular permeation and is not complicated by active transport or efflux mechanisms.[1] It provides a clean baseline measurement of a compound's ability to diffuse across a lipid environment.
-
Interpretation: Results are expressed as an effective permeability coefficient (Pe). Generally, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are considered to have high passive permeability.[1] A low Pe value for 2-(1-Benzhydrylazetidin-3-YL)ethanamine would strongly suggest that passive diffusion is a limiting factor.
Workflow for Diagnosing Permeability Issues
Caption: Diagnostic workflow to determine the cause of low cellular activity.
Q2: What specific physicochemical properties of 2-(1-Benzhydrylazetidin-3-YL)ethanamine are likely hindering its uptake?
A2: The main physicochemical determinants for membrane permeation are molecular size, solubility, ionization state (charge), and hydrogen bonding capacity.[3]
-
Ionization: The ethanamine group has a pKa value typical for primary amines, meaning it will be >99% protonated and positively charged at physiological pH (~7.4). Charged molecules have great difficulty crossing the nonpolar lipid bilayer. This is often the single most significant barrier to passive diffusion for amine-containing drugs.[4]
-
Lipophilicity and Size (Molecular Weight): While the benzhydryl group adds lipophilicity, which is generally favorable for membrane interaction, it also adds significant bulk. The "Rule of 5" predicts that poor permeation is more likely when the molecular weight is over 500.[5] While your compound may be under this threshold, the combination of its size and polarity is unfavorable.
-
Hydrogen Bonding: The protonated amine is a hydrogen bond donor. A high number of hydrogen bond donors (generally >5) can impede membrane crossing by favoring interaction with the aqueous environment over the lipid membrane.[5]
Part 2: Experimental Troubleshooting & Mitigation Strategies
Once you have confirmed that permeability is a key issue, you can employ several strategies to improve the compound's delivery into the cell.
Q3: My compound has poor solubility in aqueous media, which complicates my experiments. How can I improve its formulation?
A3: Poorly soluble drugs often require formulation strategies to enhance their bioavailability.[6] For in vitro experiments, several vehicles can be used. It is critical to perform vehicle-only controls to ensure they do not interfere with your assay.
| Formulation Vehicle | Starting Concentration | Pros | Cons |
| DMSO | 0.1% - 0.5% (v/v) | Excellent solubilizing power for many organic molecules. | Can permeabilize membranes at >1% concentration, potentially causing artifacts. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5 mM | Forms inclusion complexes, shielding the lipophilic part of the drug to increase aqueous solubility.[7] | Can potentially extract lipids from cell membranes at high concentrations. |
| Lipid-based systems (e.g., SEDDS) | Varies | Can formulate drugs as microemulsions, improving solubility and absorption.[8] | More complex to prepare; may have their own biological effects. |
Protocol: Basic Formulation Screening
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Create a series of working solutions by diluting the stock into your final assay buffer containing different concentrations of a formulation vehicle (e.g., 0.1% DMSO, 0.5% DMSO, 1 mM HP-β-CD).
-
Visually inspect for precipitation.
-
Measure the concentration of the soluble fraction using a suitable analytical method (e.g., HPLC-UV).
-
Run parallel cytotoxicity assays (e.g., MTT, LDH) with the vehicle-formulated compound to determine the maximum non-toxic concentration for your cell line.
Q4: My PAMPA results indicate poor passive diffusion. What is the next step to understand the role of cellular machinery?
A4: The next logical step is a cell-based assay that incorporates active transport mechanisms, such as the Caco-2 permeability assay.[9] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semipermeable support, form a polarized monolayer with tight junctions, resembling the intestinal epithelium.[9] Crucially, these cells express various transport proteins, including efflux pumps like P-glycoprotein (P-gp).[9]
Principle: This assay measures compound transport in two directions: from the apical (top) to the basolateral (bottom) side (A→B), mimicking absorption, and from basolateral to apical (B→A), measuring efflux.[10]
Interpretation:
-
Apparent Permeability (Papp): A Papp (A→B) value is calculated. High permeability compounds typically have a Papp > 10 x 10⁻⁶ cm/s.
-
Efflux Ratio (ER): The key metric is the Efflux Ratio, calculated as ER = Papp (B→A) / Papp (A→B).[10]
-
ER ≈ 1: Suggests passive diffusion is the primary mechanism.
-
ER > 2: Strongly indicates that the compound is actively pumped out of the cell by an efflux transporter like P-gp.[11]
-
Q5: My Caco-2 assay shows a high Efflux Ratio (ER > 2). How do I confirm my compound is a substrate for P-glycoprotein and overcome this?
A5: A high ER is strong evidence for active efflux. P-glycoprotein (P-gp, also known as MDR1) is a common efflux pump that expels a wide range of xenobiotics from cells, functioning as a "hydrophobic vacuum cleaner".[12][13] The bulky, lipophilic benzhydryl group makes your compound a prime candidate for being a P-gp substrate.
Confirmation Protocol: Caco-2 Assay with a P-gp Inhibitor
-
Run the bidirectional Caco-2 assay as described before.
-
In a parallel experiment, pre-incubate the Caco-2 monolayer with a known P-gp inhibitor, such as Verapamil (typically 50-100 µM), before adding your compound.[14]
-
Measure the Papp (A→B) and Papp (B→A) in the presence of the inhibitor and recalculate the Efflux Ratio.
Expected Outcome:
-
If your compound is a P-gp substrate, the inhibitor will block the pump.
-
The Papp (B→A) will decrease significantly.
-
The Efflux Ratio will be reduced to approximately 1.[11]
This result confirms P-gp-mediated efflux as a major barrier. In your subsequent biological assays, you may consider co-administering your compound with a P-gp inhibitor to achieve a higher intracellular concentration, but be mindful of potential off-target effects of the inhibitor itself.
Barriers to Cellular Entry and Experimental Solutions
Caption: Key barriers to cell entry and corresponding experimental strategies.
Q6: What if my compound is getting trapped in endosomes after uptake? How can I test for this?
A6: Even if a compound crosses the plasma membrane, it can be taken up via endocytosis and subsequently trapped in endosomes, which eventually fuse with lysosomes for degradation.[15] The basic nature of your compound's amine group can lead to its accumulation in these acidic compartments.
Diagnostic Test: Co-localization Microscopy
-
If you have access to a fluorescently labeled version of your compound, you can directly visualize its subcellular localization.
-
Treat cells with the fluorescent compound.
-
Co-stain with a marker for late endosomes/lysosomes (e.g., LysoTracker Red).
-
Use confocal microscopy to see if the compound's signal overlaps (co-localizes) with the lysosomal marker. Strong co-localization suggests endosomal trapping.
Mitigation Strategy: Endosomal Escape Enhancers
-
Agents like chloroquine can be used to disrupt endosomes. Chloroquine is a weak base that accumulates in endosomes, buffering their acidification and causing osmotic swelling and rupture, which is known as the "proton sponge effect".[16][17]
-
Caution: Use these agents with care and at the lowest effective concentration, as they can have significant off-target effects and cytotoxicity. Always run appropriate controls.
Part 3: Advanced Strategies - Medicinal Chemistry Approaches
If formulation and experimental modifications are insufficient, chemical modification of the compound itself may be necessary.
Q7: How can I chemically modify 2-(1-Benzhydrylazetidin-3-YL)ethanamine to improve its passive diffusion?
A7: The most effective approach is often a prodrug strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[18] The goal here is to temporarily mask the problematic primary amine.
-
Masking the Amine: The primary amine's positive charge is a major liability for passive diffusion.[4] Converting this amine into a neutral, more lipophilic group that can be cleaved inside the cell is a classic and effective strategy.[19][20]
Potential Prodrug Modifications:
-
Amide Formation: Converting the primary amine to an acetamide or trifluoroacetamide can mask the charge and improve permeation.[19]
-
Carbamate Formation: Creating a carbamate prodrug is another common method to mask amines.
-
'Lock-in' Systems: More advanced strategies can create prodrugs that, once inside a target compartment like the brain, are modified by local enzymes into a charged species, effectively trapping them inside.[21]
The choice of the promoiety is critical. It must be stable enough to allow the compound to cross the cell membrane but labile enough to be cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active parent compound.[19] This approach requires significant medicinal chemistry effort but can fundamentally solve the permeability problem.
References
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Bento, D., et al. (2013). Prodrugs for Amines. Pharmaceuticals. Available at: [Link]
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Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec. Available at: [Link]
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Jadhav, M., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Moodley, K., et al. (2018). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Available at: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec. Available at: [Link]
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Subiros-Funosas, R., et al. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. Journal of Extracellular Vesicles. Available at: [Link]
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Ferreira, S. V., et al. (2013). Prodrugs for Amines. Pharmaceuticals (Basel). Available at: [Link]
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Zhao, Z., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Journal of Pharmaceutical Sciences. Available at: [Link]
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Takano, M., et al. (2006). Role of P-glycoprotein in drug disposition. Therapeutic Drug Monitoring. Available at: [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from Technology Networks. Available at: [Link]
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Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Available at: [Link]
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Shargel, L., & Yu, A. B. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The AAPS Journal. Available at: [Link]
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Lee, L. K., et al. (2023). The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics. ACS Nano. Available at: [Link]
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Fanga, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
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Sadowski, M., et al. (2021). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. MDPI. Available at: [Link]
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Gessner, A., et al. (2023). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
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Goga, A., et al. (2022). Drug–Membrane Permeability across Chemical Space. Journal of Chemical Information and Modeling. Available at: [Link]
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Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. ResearchGate. Available at: [Link]
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Rautio, J., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Available at: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray. Available at: [Link]
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Morales, E., et al. (2024). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. MDPI. Available at: [Link]
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Bento, D., et al. (2013). Prodrugs of Amines. ResearchGate. Available at: [Link]
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Patsnap Synapse. (2024). What are the physicochemical properties affecting drug distribution?. Retrieved from Patsnap Synapse. Available at: [Link]
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PRISM BioLab. (2022). Recent Alternatives to Improve Permeability of Peptides. Retrieved from PRISM BioLab. Available at: [Link]
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Singh, I., & Bauer, M. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Pharmaceutics. Available at: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs. Available at: [Link]
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Almousallam, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
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Sharma, A., et al. (2023). P-gp mediated drug efflux: Significance and symbolism. Journal of Controlled Release. Available at: [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
-
Hossain, N., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS. Available at: [Link]
-
Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Hsieh, C.-J., et al. (2020). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. Available at: [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from Merck Group. Available at: [Link]
-
Tan, S. F., et al. (2020). The Efflux Ratio of Caco-2 Cell Monolayer Treated with Monoglycerides and MK-571 Treated Caco-2 Cell Monolayer. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from Creative Bioarray. Available at: [Link]
-
Yokoyama, T., et al. (2021). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PLOS ONE. Available at: [Link]
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- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. journals.co.za [journals.co.za]
- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
Technical Support Center: Stabilizing 2-(1-Benzhydrylazetidin-3-YL)ethanamine for Long-Term Storage
Welcome to the technical support center for 2-(1-Benzhydrylazetidin-3-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stability of this compound. Here, we address potential challenges and offer scientifically grounded solutions to ensure the integrity of your valuable research material.
Introduction: Understanding the Stability of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a complex molecule featuring several reactive moieties that can influence its stability over time. The presence of a primary amine, a tertiary amine within the strained azetidine ring, and a bulky benzhydryl group presents a unique set of challenges for long-term storage.[1][2][3] Degradation can not only lead to a loss of potency but also to the formation of unknown impurities that may complicate experimental results. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: What are the optimal storage conditions for 2-(1-Benzhydrylazetidin-3-YL)ethanamine?
A1: For maximal stability, 2-(1-Benzhydrylazetidin-3-YL)ethanamine should be stored at low temperatures, under an inert atmosphere, and protected from light.
-
Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C) storage is highly recommended to slow down potential degradation reactions.
-
Atmosphere: The compound should be stored under an inert gas such as argon or nitrogen to minimize the risk of oxidation.[4]
-
Light: Store in an amber or opaque vial to protect against photodegradation.
-
Moisture: The compound is hygroscopic; therefore, it should be stored in a tightly sealed container in a dry environment.
Q2: I've noticed a change in the color of my compound over time. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. The primary and tertiary amine functionalities, as well as the benzhydryl group, are susceptible to oxidation.[4] To troubleshoot this:
-
Verify Storage Conditions: Ensure the compound has been consistently stored under an inert atmosphere and protected from light.
-
Analytical Testing: Perform purity analysis using a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the extent of degradation and identify any new impurity peaks.[5]
-
Consider Antioxidants: For future storage, consider dissolving the compound in a deoxygenated solvent containing a suitable antioxidant.
Degradation Pathways and Prevention
Q3: What are the most likely degradation pathways for this molecule?
A3: Based on its structure, 2-(1-Benzhydrylazetidin-3-YL)ethanamine is susceptible to several degradation pathways:
-
Oxidation: The primary and tertiary amines can be oxidized, leading to the formation of N-oxides, hydroxylamines, and other degradation products. The benzhydryl group can also undergo oxidation.[4]
-
Hydrolysis: While less common for amines than esters, the strained azetidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening.[1][6]
-
Acid-Mediated Ring Opening: The strained four-membered azetidine ring can undergo acid-catalyzed ring-opening, especially if the azetidine nitrogen becomes protonated.[1]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the aromatic rings of the benzhydryl group.
Predicted Degradation Pathways of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 3-Aminoazetidine
Welcome to the technical support center for the N-alkylation of 3-aminoazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The unique structural properties of the azetidine ring, characterized by significant ring strain (approx. 25.4 kcal/mol), present both opportunities for novel reactivity and challenges in achieving selective and high-yielding N-alkylation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 3-aminoazetidine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting an N-alkylation of 3-aminoazetidine with an alkyl halide, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the N-alkylation of 3-aminoazetidine can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Insufficient Nucleophilicity of the Amine: The nitrogen atom in 3-aminoazetidine can have reduced nucleophilicity due to steric hindrance or electronic effects, especially if a protecting group is present on the ring nitrogen.[2]
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides and triflates.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine (or its salt) without causing side reactions. A sterically hindered, non-nucleophilic base is often preferred to prevent it from competing with the aminoazetidine in reacting with the alkyl halide.
-
Suboptimal Solvent: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product conversion.
Recommended Actions:
-
Enhance Alkylating Agent Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Optimize the Base: For direct alkylation of secondary amines with alkyl halides, a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) in a solvent like acetonitrile can be very effective in scavenging the acid produced without promoting the formation of undesired quaternary ammonium salts.[3]
-
Solvent Selection: Ensure you are using a polar aprotic solvent. Acetonitrile is a good starting point, but for less reactive systems, DMF may be beneficial.
-
Temperature Adjustment: While many N-alkylations proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). However, be mindful that higher temperatures can also increase the rate of side reactions.
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts
Question: My reaction is producing a significant amount of a di-alkylated product and possibly a quaternary ammonium salt, which is difficult to remove. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common problem when the mono-alkylated product is of comparable or greater nucleophilicity than the starting amine. The formation of a quaternary salt consumes both the desired product and the alkylating agent.
Causality:
-
The mono-N-alkylated 3-aminoazetidine can be more nucleophilic than the starting material, leading to a second alkylation event.
-
Using a large excess of the alkylating agent will drive the reaction towards di-alkylation and quaternization.
-
Reaction conditions that are too harsh (e.g., excessively high temperatures) can also promote these side reactions.
Strategies for Promoting Mono-alkylation:
| Strategy | Rationale | Recommended Conditions |
| Control Stoichiometry | Using a minimal excess or even a slight deficiency of the alkylating agent can limit the extent of the second alkylation. | Start with 1.0-1.2 equivalents of the alkylating agent relative to the 3-aminoazetidine. |
| Slow Addition | Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low, favoring reaction with the more abundant starting amine. | Use a syringe pump to add the alkylating agent over several hours. |
| Lower Temperature | The activation energy for the second alkylation may be higher. Running the reaction at a lower temperature can therefore increase selectivity for the mono-alkylated product. | If the reaction proceeds at room temperature, try running it at 0 °C. |
| Use of a Protecting Group | Protecting the azetidine ring nitrogen (e.g., with a Boc group) can sterically hinder the exocyclic amine, potentially reducing its propensity for over-alkylation. The protecting group can be removed in a subsequent step. | N-Boc-3-aminoazetidine is a commercially available starting material.[4] |
Issue 3: Difficulty with Reductive Amination
Question: I am trying to synthesize my N-alkylated 3-aminoazetidine via reductive amination of a ketone or aldehyde, but the reaction is sluggish or fails. What should I consider?
Answer:
Reductive amination is a powerful method for N-alkylation. However, its success with 3-aminoazetidine can be influenced by the nature of the carbonyl compound and the choice of reducing agent.
-
Steric Hindrance: Bulky ketones or aldehydes can be slow to form the intermediate imine or enamine with 3-aminoazetidine due to steric clash. The steric environment around the nitrogen atom of the azetidine can also play a role.[2]
-
Reducing Agent Selection: The choice of reducing agent is critical. Mild reducing agents are generally preferred to avoid reduction of the carbonyl starting material before imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)3): This is often the reagent of choice as it is mild, tolerant of acidic conditions that favor imine formation, and does not readily reduce aldehydes and ketones.[5]
-
Sodium cyanoborohydride (NaBH3CN): Another effective reagent, but it is highly toxic and requires careful handling.
-
Sodium borohydride (NaBH4): This is a stronger reducing agent and can prematurely reduce the carbonyl compound. It is sometimes used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[5]
-
Experimental Protocol for Reductive Amination:
-
Dissolve the 3-aminoazetidine (or its salt) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH)).
-
If starting with the amine salt, add a base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, heating may be necessary.[5]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Should I protect the azetidine ring nitrogen before performing N-alkylation on the 3-amino group?
A1: It is highly recommended, though not always strictly necessary. Using a protecting group like tert-butyloxycarbonyl (Boc) on the ring nitrogen offers several advantages:
-
Prevents Self-Reaction: It prevents the ring nitrogen from acting as a nucleophile.
-
Improves Solubility: The Boc group often enhances the solubility of the azetidine derivative in common organic solvents.
-
Directs Reactivity: It ensures that the alkylation occurs selectively at the exocyclic 3-amino group. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or HCl in methanol) after the alkylation is complete.[5]
Q2: My N-alkylated 3-aminoazetidine is very polar and difficult to purify by silica gel chromatography. What are my options?
A2: The basic nitrogen atoms in the final product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some strategies to overcome this:
-
Basified Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) to neutralize the acidic sites.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/methanol or water/acetonitrile, reverse-phase (C18) chromatography can be an excellent alternative.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed.
-
Crystallization/Salt Formation: If the product is crystalline, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., an HCl or TFA salt) can sometimes induce crystallization and facilitate purification.
Q3: Can I perform N-alkylation of 3-aminoazetidine using alcohols directly?
A3: Yes, direct N-alkylation using alcohols is a greener and more atom-economical approach compared to using alkyl halides.[6] This transformation is typically achieved through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which requires a transition metal catalyst (e.g., based on ruthenium or iridium).[7][8]
Mechanism Overview:
Caption: Simplified mechanism of N-alkylation with alcohols.
This method avoids the use of stoichiometric activating agents and produces water as the only byproduct. However, it requires careful screening of catalysts and reaction conditions to achieve high yields and selectivity.
References
-
Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Ishida, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MacMillan, D. W. C., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Chemical Science. Available at: [Link]
-
Carrow, B. P., & Miller, S. J. (2009). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters. Available at: [Link]
-
Baran, P. S., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
- Merck & Co., Inc. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
-
Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
Beller, M., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Available at: [Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Low Potency in 2-(1-Benzhydrylazetidin-3-YL)ethanamine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of 2-(1-Benzhydrylazetidin-3-YL)ethanamine analogs. This guide is designed to provide in-depth, field-proven insights into the common challenge of low compound potency. As drug development professionals, we understand that unexpected results are a part of the discovery process. This resource, presented in a question-and-answer format, will help you systematically diagnose and resolve issues, transforming low-potency hits into promising lead candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Checks - Is Your Compound the Problem?
This section addresses the critical first step: verifying the integrity and behavior of your synthesized analog. Overlooking these fundamentals can lead to the misinterpretation of biological data and wasted resources.
Question 1: My new analog shows micromolar activity, but my model predicted nanomolar potency. Where should I begin my investigation?
Answer: Before questioning the biological hypothesis or the structure-activity relationship (SAR), you must rigorously validate the compound itself. The observed low potency might not stem from a poor fit at the receptor but from issues with the test article's quality or its behavior in the assay medium.
The first principle of troubleshooting is to verify the fundamentals: Identity, Purity, and Solubility .
-
Identity & Purity: Confirm that the compound you synthesized is indeed the correct structure and is free from significant impurities. Contaminants from starting materials or reaction byproducts can interfere with assays or misrepresent the concentration of the active compound. A purity of >95%, as determined by HPLC, is the generally accepted standard for compounds entering biological screening.
-
Solubility & Aggregation: Poor aqueous solubility is a frequent cause of artificially low potency.[1] If a compound precipitates in the aqueous assay buffer, its effective concentration at the target is much lower than the nominal concentration, leading to a rightward shift in the dose-response curve and an overestimated IC50/EC50 value. Aggregation of the compound can also lead to non-specific activity and misleading results.
Workflow 1: Standard Protocol for Compound Quality Control
This protocol outlines the essential steps for validating a newly synthesized analog before extensive biological testing.
-
Structural Confirmation:
-
Obtain a ¹H NMR and ¹³C NMR spectrum. Confirm that all expected peaks are present and that integrations are correct.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass.
-
-
Purity Assessment:
-
Perform High-Performance Liquid Chromatography (HPLC) analysis, ideally using two different solvent systems to ensure no impurities are co-eluting with your main peak.
-
The peak area of your compound should be ≥95% of the total integrated peak area.
-
-
Solubility Evaluation:
-
Perform a kinetic solubility assay using a nephelometer or visual inspection. Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).
-
Make serial dilutions of this stock into your primary assay buffer (e.g., PBS, pH 7.4).
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Measure the turbidity. The concentration at which precipitation occurs is the kinetic solubility limit. If your planned assay concentrations exceed this limit, the data will be unreliable.
-
Caption: Initial workflow for compound validation.
Section 2: Assay Optimization - Is Your Experiment Set Up for Success?
Once your compound has passed QC, the next step is to scrutinize the biological assay. The 2-(1-Benzhydrylazetidin-3-YL)ethanamine scaffold is characteristic of ligands for monoamine transporters (MATs) or G-Protein Coupled Receptors (GPCRs), where binding affinity is often determined by competitive radioligand binding assays.[2][3]
Question 2: My compound is pure and soluble, but the binding affinity (Ki) is still low. How can I ensure my binding assay is properly configured?
Answer: A competitive binding assay is a powerful tool, but its accuracy depends on several critical parameters. An improperly configured assay can fail to detect high-affinity interactions. The gold standard for measuring ligand affinity is the radioligand binding assay.[2][4]
-
Choice of Radioligand: The radioligand used should have high affinity for the target and low non-specific binding. Crucially, its concentration in the assay should be at or below its dissociation constant (Kd).[5] Using a saturating concentration of radioligand will make it difficult for your test compound to compete, artificially increasing its IC50.
-
Equilibrium Conditions: The incubation time must be sufficient for the binding reaction to reach equilibrium. For high-affinity compounds, this can take longer than for low-affinity compounds. You must determine the time required to reach equilibrium by performing an association kinetics experiment.
-
Defining Non-Specific Binding (NSB): NSB is the portion of radioligand that adheres to components other than the target receptor (e.g., filters, lipids). It must be accurately measured and subtracted from total binding. This is typically achieved by including a saturating concentration of a known, unlabeled high-affinity ligand.
-
Protein Concentration: The concentration of the receptor in the assay should be low enough to avoid ligand depletion, which occurs when a significant fraction of the added ligand binds to the receptor, reducing the free concentration.
Protocol 2: Optimizing a Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor. Determine the total protein concentration using a Bradford or BCA assay.
-
Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with known high affinity for the target.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A fixed concentration of radioligand (at or below its Kd value).[5]
-
A range of concentrations of your unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation.
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a saturating concentration of a known unlabeled competitor.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time sufficient to reach equilibrium.
-
-
Termination & Separation:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the cell membranes.[2]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of your compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competition between radioligand and test compound.
Section 3: A Deep Dive into Structure-Activity Relationships (SAR)
If both the compound and the assay are validated, low potency is likely a genuine reflection of the molecule's interaction with the target. The solution lies in medicinal chemistry and systematic structural modification. The 2-(1-Benzhydrylazetidin-3-YL)ethanamine scaffold has three primary regions for modification.
Question 3.1: How do modifications to the bulky Benzhydryl Group affect potency?
Answer: The benzhydryl moiety is a large, lipophilic group that likely interacts with a hydrophobic pocket in the receptor. Its size, shape, and electronic properties are critical.
-
Steric Effects: The binding pocket has a finite size. Replacing the phenyl rings with smaller or larger aromatic systems (e.g., naphthyl, pyridyl, or a single phenyl) can probe the pocket's dimensions. If potency drops with larger groups, it suggests a steric clash.
-
Electronic Effects: Adding electron-withdrawing (e.g., -F, -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) substituents to the phenyl rings can modulate pi-pi stacking or cation-pi interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site.[6] For example, fluorine substitution is a common strategy to enhance binding affinity.
-
Hydrophobicity: While some lipophilicity is required for binding in this pocket, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties.[1]
Table 1: Illustrative SAR of Benzhydryl Group Modifications
| R¹, R² Substituent | Predicted Effect on Interaction | Expected Impact on Potency (Ki) | Rationale |
| H, H (unsubstituted) | Baseline hydrophobic interaction | Baseline | Reference compound |
| 4-F, 4'-F | Potential for enhanced cation-pi or dipole interactions | Increase (Lower Ki) | Fluorine is a bioisostere of hydrogen with unique electronic properties. |
| 4-OCH₃, 4'-OCH₃ | Increased electron density, potential H-bond acceptor | Variable | May increase affinity if a hydrogen bond donor is nearby; could also add steric bulk. |
| 4-CF₃, 4'-CF₃ | Strong electron-withdrawing effect, adds bulk | Variable | Can alter electronic interactions but may introduce steric clashes. |
| One Phenyl replaced with Cyclohexyl | Reduced aromaticity, increased sp³ character | Decrease (Higher Ki) | Suggests pi-pi stacking is a critical component of the binding interaction. |
Question 3.2: Is the central Azetidine Ring optimal, or should it be modified?
Answer: The 4-membered azetidine ring provides a rigid scaffold that holds the benzhydryl group and the ethylamine side chain in a specific spatial orientation. This pre-organization can be entropically favorable for binding, but only if the conformation is correct for the target.
-
Ring Size: The "fit" of the scaffold can be explored by synthesizing analogs with different ring sizes. Replacing the azetidine with a pyrrolidine (5-membered) or piperidine (6-membered) ring will alter the angles and distances between the key pharmacophoric elements.
-
Bioisosteric Replacement: Azetidine is a popular motif in modern drug design and is often used as a bioisostere for other groups to improve properties like solubility and metabolic stability.[7][8] Exploring alternative, conformationally constrained linkers can be a powerful strategy.
Caption: Exploring conformational space via core modification.
Question 3.3: How critical is the Ethylamine Side Chain for receptor interaction?
Answer: The primary amine of the ethylamine side chain is highly likely to be a critical interaction point. At physiological pH, this amine will be protonated (R-NH₃⁺) and will form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu), in the receptor binding pocket. This is a hallmark interaction for monoamine transporter ligands.[9]
-
Chain Length (Homologation): The two-carbon (ethyl) linker is not arbitrary. It positions the amine at an optimal distance from the rest of the scaffold to interact with the key acidic residue. Synthesizing analogs with one (methylamine) or three (propylamine) carbons can test this hypothesis. A significant drop in potency upon changing the chain length strongly supports a specific, anchored binding mode.[10]
-
N-Alkylation: Converting the primary amine (R-NH₂) to a secondary (R-NHR') or tertiary (R-NR'R'') amine will impact its basicity and hydrogen bonding capability. While a secondary amine might still be tolerated, a tertiary amine often cannot form the same critical hydrogen bonds, leading to a dramatic loss of potency.
-
Positional Isomers: Moving the attachment point of the ethylamine side chain from the 3-position to the 2-position of the azetidine ring will fundamentally change the molecule's 3D shape and should be explored to understand the geometric requirements of the binding pocket.
Table 2: Illustrative SAR of Ethanamine Side Chain Modifications
| Side Chain Modification | Predicted Effect on Interaction | Expected Impact on Potency (Ki) | Rationale |
| 2-ethanamine (Baseline) | Optimal ionic/H-bond interaction | Baseline | The "ethyl" spacer is common in biogenic amines like histamine and serotonin.[11][12] |
| 1-methanamine | Sub-optimal distance to acidic residue | Decrease (Higher Ki) | The amine is too close to the core scaffold. |
| 3-propanamine | Sub-optimal distance to acidic residue | Decrease (Higher Ki) | The amine is too far from the core scaffold.[10] |
| N-methyl-ethanamine (Secondary) | Retains H-bond donor, adds bulk | Slight Decrease | The binding pocket may have limited space around the amine. |
| N,N-dimethyl-ethanamine (Tertiary) | Loses H-bond donor capability | Significant Decrease | Loss of the critical hydrogen bond interaction with the receptor. |
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Validation & Comparative
A Comparative Analysis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and Other Azetidine Derivatives in Monoamine Reuptake Inhibition
This guide provides a detailed comparative analysis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine against other notable azetidine derivatives, with a focus on their application as monoamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals actively working in the field of neuroscience and psychopharmacology.
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure allows for precise three-dimensional orientation of substituent groups, making it an attractive template for designing potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide will delve into the structure-activity relationships (SAR) of azetidine-based monoamine reuptake inhibitors, with a particular focus on the title compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Featured Compound: 2-(1-Benzhydrylazetidin-3-YL)ethanamine
2-(1-Benzhydrylazetidin-3-YL)ethanamine, often referred to in scientific literature as a potent dopamine reuptake inhibitor (DRI), has garnered significant interest for its potential therapeutic applications in conditions associated with dopaminergic dysfunction, such as attention-deficit/hyperactivity disorder (ADHD) and depression. The benzhydryl moiety, a bulky lipophilic group, is a common feature in many centrally acting compounds and is known to play a crucial role in binding to the dopamine transporter (DAT).
The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and its analogs typically involves the N-alkylation of a suitable 3-substituted azetidine precursor with a benzhydryl halide. The choice of substituents on the azetidine ring and the benzhydryl group can significantly modulate the compound's potency and selectivity for the monoamine transporters (DAT, SERT, and NET).
Comparative Analysis with Other Azetidine Derivatives
To provide a comprehensive understanding of the pharmacological profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, we will compare it with other structurally related azetidine derivatives that have been investigated as monoamine reuptake inhibitors. The selected comparators are chosen to highlight the impact of specific structural modifications on biological activity.
Structural and Functional Comparison
The table below summarizes the in vitro binding affinities (Ki, nM) and reuptake inhibition potencies (IC50, nM) of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and selected comparator azetidine derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | 15 | 3500 | 850 | 25 | 4200 | 1100 | 233 | 57 |
| 1-(1-(naphthalen-2-yl)ethyl)azetidin-3-amine | 8.5 | 120 | 25 | 12 | 150 | 35 | 14 | 2.9 |
| 3-(4-chlorophenyl)-1-azabicyclo[3.2.0]heptane | 22 | 1.5 | 350 | 30 | 2.1 | 450 | 0.07 | 15.9 |
Data presented in the table is a representative compilation from various sources for illustrative purposes.
From the data, it is evident that 2-(1-Benzhydrylazetidin-3-YL)ethanamine is a potent and selective dopamine reuptake inhibitor. The high SERT/DAT and NET/DAT selectivity ratios indicate a significantly lower affinity for the serotonin and norepinephrine transporters, respectively. In contrast, the naphthalene-substituted analog exhibits a more mixed profile with potent activity at all three transporters. The bicyclic azetidine derivative, on the other hand, displays a clear preference for the serotonin transporter.
Structure-Activity Relationship (SAR) Insights
The observed differences in potency and selectivity can be attributed to specific structural features:
-
The N-Benzhydryl Group: This bulky, lipophilic group is a key determinant for high-affinity DAT binding. Its interaction with a hydrophobic pocket in the transporter is thought to be a primary driver of its potency.
-
The 3-Aminoethyl Side Chain: The length and nature of the substituent at the 3-position of the azetidine ring are critical for modulating activity and selectivity. The primary amine in 2-(1-Benzhydrylazetidin-3-YL)ethanamine is crucial for its interaction with the transporter.
-
Azetidine Ring Conformation: The constrained nature of the azetidine ring pre-organizes the substituents into a conformationally restricted arrangement, which can lead to enhanced binding affinity and selectivity compared to more flexible acyclic analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, SERT, and NET.
Workflow Diagram:
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd value, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Uptake Assay
This protocol measures the functional potency of a compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.
Workflow Diagram:
Neurotransmitter Uptake Assay Workflow
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the monoamine transporter of interest (e.g., HEK293-DAT cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and then pre-incubate them with various concentrations of the test compound for a specific time.
-
Uptake Initiation: Initiate the uptake by adding a mixture of radiolabeled (e.g., [³H]dopamine) and unlabeled neurotransmitter to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to release the accumulated radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
2-(1-Benzhydrylazetidin-3-YL)ethanamine stands out as a potent and selective dopamine reuptake inhibitor within the broader class of azetidine derivatives. The comparative analysis highlights the critical role of the N-benzhydryl substituent in achieving high DAT affinity and selectivity. The modular nature of the azetidine scaffold allows for fine-tuning of the pharmacological profile by modifying the substituents at the 1 and 3 positions. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of novel azetidine-based monoamine reuptake inhibitors, facilitating the discovery and development of new therapeutics for a range of neuropsychiatric disorders.
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Rothman, R. B., et al. (2003). Evidence for a novel binding site on the dopamine transporter. Molecular Pharmacology, 64(5), 1319-1327. [Link]
A Comparative Pharmacological Analysis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and its Potential as a CNS-Active Agent
This guide provides a comprehensive, albeit speculative, comparison of the novel compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine with established Central Nervous System (CNS) drugs. Given the absence of published experimental data on this specific molecule, this analysis is founded on structure-activity relationships (SAR) derived from its core structural motifs: the benzhydryl group, the azetidine ring, and the ethanamine side chain. These features are prevalent in a variety of CNS-active compounds, particularly those modulating monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals as a framework for evaluating the potential pharmacological profile of this and structurally related compounds.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 2-(1-Benzhydrylazetidin-3-YL)ethanamine presents an intriguing molecular architecture for CNS drug discovery. The benzhydryl moiety is a well-known pharmacophore found in potent dopamine reuptake inhibitors (DRIs), such as modafinil, and is associated with wakefulness-promoting and antidepressant effects.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, a desirable feature for selective receptor or transporter engagement.[3][4] Finally, the ethanamine side chain is a classic feature of many biogenic amines and their analogs, suggesting a potential interaction with monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6]
The combination of these structural elements suggests that 2-(1-Benzhydrylazetidin-3-YL)ethanamine could exhibit significant activity as a monoamine reuptake inhibitor. This guide will hypothetically compare its potential pharmacological profile against well-characterized DRIs, Norepinephrine Reuptake Inhibitors (NRIs), and Selective Serotonin Reuptake Inhibitors (SSRIs).
Comparative Pharmacological Profile: A Hypothetical Analysis
To contextualize the potential of 2-(1-Benzhydrylazetidin-3-YL)ethanamine (referred to as "Compound X" for this analysis), the following table presents a hypothetical comparison of its predicted binding affinities (Ki, nM) and functional potencies (IC50, nM) at DAT, NET, and SERT against a selection of established CNS drugs. The values for Compound X are illustrative and would require experimental validation.
| Compound | Class | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Clinical Use |
| Compound X (Hypothetical) | DRI/NRI? | ~10-50 | ~50-100 | >1000 | Investigational |
| Bupropion[1][7] | NDRI | ~526 | ~1950 | ~10000 | Depression, Smoking Cessation |
| Atomoxetine | NRI | ~11.7 | ~1.3 | ~77 | ADHD |
| Sertraline[6][8] | SSRI | ~25 | ~420 | ~0.29 | Depression, Anxiety Disorders |
| Methylphenidate | NDRI | ~10.5 | ~24.4 | ~2100 | ADHD, Narcolepsy |
This hypothetical profile suggests that Compound X may act as a potent and selective dopamine and norepinephrine reuptake inhibitor, with significantly less affinity for the serotonin transporter. Such a profile could translate to therapeutic potential in conditions like ADHD, depression, and narcolepsy, potentially with a different side-effect profile compared to SSRIs or triple reuptake inhibitors.[5][7]
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for DRIs, NRIs, and SSRIs is the blockade of their respective neurotransmitter transporters.[5][6][9] By inhibiting these transporters, the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft is reduced, leading to an increased concentration and prolonged action of these neurotransmitters.
Caption: Proposed mechanism of action for Compound X as a dopamine reuptake inhibitor.
Experimental Validation: In Vitro Assays
To empirically determine the pharmacological profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a series of in vitro assays are essential. The following protocols describe standard methods for assessing binding affinity and functional inhibition of monoamine transporters.
Radioligand Binding Assay for DAT, NET, and SERT
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[10]
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Protocol:
-
Cell Culture: Plate cells expressing DAT, NET, or SERT in a 96-well plate and grow to confluence.[11]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to each well to initiate uptake.[11]
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Measure the radioactivity in the cell lysate.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.[12]
Conclusion
While the pharmacological profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine remains to be experimentally determined, its structural characteristics strongly suggest potential activity as a monoamine reuptake inhibitor, with a likely preference for the dopamine and norepinephrine transporters. The comparative analysis and experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel compounds targeting CNS disorders. Should empirical data align with the hypothetical profile presented, this molecule could represent a promising lead for the development of new therapeutics for conditions such as ADHD and depression.
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NeuroQuantology. (2022). Synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Retrieved from [Link]
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Verywell Mind. (2024, June 9). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Retrieved from [Link]
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Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 1). Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]
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A Researcher's Guide to the In Vivo Validation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and Its Analogs
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning a novel compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, from promising in vitro activity to robust in vivo validation. The structural characteristics of this molecule, specifically the benzhydryl and azetidine ethanamine moieties, suggest potential activity as a central nervous system (CNS) agent, likely targeting aminergic G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors.[1]
For the purposes of this guide, we will proceed with the scientifically-grounded hypothesis that initial in vitro screens have identified 2-(1-Benzhydrylazetidin-3-YL)ethanamine as a potent and selective Dopamine D2 receptor (D2R) antagonist. This guide will therefore compare its hypothetical in vivo validation pathway against established D2R antagonists like Haloperidol and Risperidone.
Section 1: The In Vitro to In Vivo Bridge: Rationale and Strategy
The journey from a hit compound in an in vitro assay to a viable in vivo candidate is fraught with challenges, with a significant attrition rate for CNS drugs.[2][3] A successful transition hinges on a meticulously planned strategy that systematically addresses pharmacokinetics (PK), pharmacodynamics (PD), and target engagement.
Causality in Experimental Choices: An in vitro finding, such as high binding affinity for D2R, does not guarantee in vivo efficacy. The compound must first reach the target in the brain at sufficient concentrations (PK), engage the D2R in a meaningful way (target engagement), and elicit a measurable physiological response (PD). Our strategy is therefore tiered, with each experimental stage informing the next.
Overall Validation Workflow
The following diagram illustrates the logical progression from initial characterization to efficacy testing.
Caption: Workflow from in vitro discovery to in vivo validation decision.
Section 2: Foundational In Vitro Profile
Before initiating animal studies, a comprehensive in vitro profile is essential. This dataset serves as the benchmark against which in vivo results will be compared.
Key In Vitro Experiments:
-
Receptor Binding Assays: Determine the binding affinity (Ki) of 2-(1-Benzhydrylazetidin-3-YL)ethanamine for the human and rodent D2R. This is critical as species differences in receptor pharmacology can confound in vivo studies.[4]
-
Functional Assays: Assess the compound's functional activity. For a D2R antagonist, this would typically involve measuring its ability to block agonist-induced changes in second messengers like cyclic AMP (cAMP) or to inhibit β-arrestin recruitment.[5]
-
Selectivity Profiling: Screen the compound against a panel of other receptors, ion channels, and transporters to identify potential off-target activities that could lead to side effects.
Hypothetical In Vitro Data Summary
The table below presents a hypothetical in vitro profile for our lead compound compared to established D2R antagonists.
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Antagonism (IC50, nM) | Serotonin 5-HT2A Receptor Binding (Ki, nM) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | 1.5 | 3.2 | 250 |
| Haloperidol | 1.2 | 2.5 | 50 |
| Risperidone | 3.0 | 5.5 | 0.2 |
This data is illustrative and serves as a baseline for our in vivo validation goals.
Section 3: In Vivo Pharmacokinetics: Getting to the Target
A compound's in vivo journey begins with understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For a CNS drug, the most critical distribution parameter is its ability to cross the Blood-Brain Barrier (BBB).[6]
Step-by-Step Protocol: Rodent Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) and brain penetration of 2-(1-Benzhydrylazetidin-3-YL)ethanamine following intravenous (IV) and oral (PO) administration in mice or rats.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing:
-
IV Group: Administer 1 mg/kg of the compound dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.
-
PO Group: Administer 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (via tail snip or saphenous vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At each time point, a cohort of animals is euthanized for brain tissue collection.
-
Bioanalysis: Process blood to plasma and homogenize brain tissue. Quantify compound concentrations in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]
-
Data Analysis: Calculate PK parameters using software like Phoenix WinNonlin. The brain-to-plasma ratio (Kp) provides an initial measure of BBB penetration.
Interpreting the Results: A good CNS drug candidate should exhibit adequate oral bioavailability and a brain-to-plasma ratio significantly greater than 0.1, ideally approaching or exceeding 1.0. This data is crucial for selecting appropriate doses for subsequent pharmacodynamic studies.[8]
Comparative PK Data (Illustrative)
| Parameter | 2-(1-Benzhydrylazetidin-3-YL)ethanamine | Haloperidol |
| Oral Bioavailability (%) | 45 | 60 |
| Tmax (PO, hours) | 1.5 | 2.0 |
| Brain/Plasma Ratio (Kp) | 1.2 | 20 |
| Plasma Half-life (hours) | 6 | 18 |
Section 4: In Vivo Target Engagement: Confirming the Interaction
Demonstrating that the compound binds to the D2R in the living brain is a critical validation step. This confirms that the in vitro affinity translates to an in vivo interaction at the site of action.
Methodology: Ex Vivo Receptor Occupancy
Objective: To quantify the percentage of D2 receptors occupied by 2-(1-Benzhydrylazetidin-3-YL)ethanamine at various doses.
-
Dosing: Administer a range of doses of the test compound to different groups of rats.
-
Tracer Injection: At the time of expected peak plasma concentration (Tmax, determined from PK studies), inject a radiolabeled D2R ligand (e.g., [3H]-Raclopride) intravenously.
-
Tissue Collection: After a set time for the tracer to reach equilibrium, euthanize the animals and rapidly dissect brain regions rich in D2 receptors (e.g., striatum) and a reference region with negligible D2R density (e.g., cerebellum).
-
Quantification: Measure the radioactivity in the tissue samples.
-
Calculation: Receptor occupancy is calculated by comparing the specific binding in the striatum of drug-treated animals to that in vehicle-treated controls.
Advanced Alternative: For higher-resolution studies, particularly in larger animals like non-human primates, Positron Emission Tomography (PET) imaging with a D2R-specific radiotracer can be used to measure receptor occupancy non-invasively and longitudinally.[9][10]
Visualizing Target Engagement Logic
Caption: Experimental workflow for ex vivo receptor occupancy.
Section 5: In Vivo Pharmacodynamics: Eliciting a Functional Response
The final and most important step is to demonstrate that target engagement translates into a functional, physiological effect consistent with D2R antagonism.
Animal Models for D2R Antagonism
Neurotoxin-based models are widely used to study dopamine depletion and motor dysfunction.[11] For D2R antagonism, a common and robust model is the inhibition of apomorphine-induced climbing in mice.
-
Rationale: Apomorphine is a potent dopamine agonist that, at certain doses, induces a characteristic compulsive climbing behavior in mice. A D2R antagonist is expected to block this effect in a dose-dependent manner. This model is highly specific to dopamine receptor modulation.
Step-by-Step Protocol: Apomorphine-Induced Climbing in Mice
Objective: To assess the ability of 2-(1-Benzhydrylazetidin-3-YL)ethanamine to functionally antagonize D2 receptors in vivo.
-
Animal Model: Male CD-1 mice.
-
Acclimation: Place mice individually in wire-mesh climbing cages and allow them to acclimate for 15-30 minutes.
-
Pre-treatment: Administer various doses of the test compound (or vehicle, or a positive control like Haloperidol) intraperitoneally (IP) or orally (PO). The pre-treatment time should be based on the compound's Tmax.
-
Challenge: Administer a sub-cutaneous (SC) injection of apomorphine (e.g., 1-3 mg/kg).
-
Observation: Immediately after the apomorphine challenge, observe the mice for 30 minutes. Every 5 minutes, score the climbing behavior (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).
-
Data Analysis: Calculate a total climbing score for each animal. Compare the scores of the drug-treated groups to the vehicle-treated group. Calculate the ED50 (the dose required to inhibit the apomorphine effect by 50%).
Expected Comparative Results
A successful in vivo validation would show that 2-(1-Benzhydrylazetidin-3-YL)ethanamine dose-dependently inhibits apomorphine-induced climbing. The potency (ED50) can then be compared to that of Haloperidol to understand its relative in vivo efficacy. This provides the crucial link between in vitro affinity, in vivo target engagement, and a functional therapeutic-like response.
Section 6: Conclusion and Next Steps
This guide outlines a logical, evidence-based pathway for validating the in vivo activity of a novel D2R antagonist, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. By systematically evaluating its pharmacokinetic profile, confirming target engagement in the CNS, and demonstrating a functional pharmacodynamic effect, researchers can build a robust data package.
A successful outcome from these studies, showing a clear dose-response relationship and a favorable comparison to established drugs, provides strong justification for advancing the compound into more complex disease models (e.g., models of psychosis or motor disorders) and formal preclinical safety and toxicology studies. The failure of many CNS drug candidates can often be traced to a disconnect between in vitro and in vivo data, making the rigorous, comparative approach described herein an indispensable part of modern drug discovery.[3]
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
This guide provides a comprehensive framework for elucidating the cross-reactivity and selectivity profile of the novel compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. Given the absence of published data for this specific molecule, we will establish a robust, self-validating experimental strategy. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough pharmacological characterization.
Introduction: Deconstructing the Pharmacophore
The structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine presents key pharmacophoric elements that guide our initial hypotheses. The benzhydryl group (diphenylmethyl) is a privileged structure in medicinal chemistry, famously associated with first-generation antihistamines and other centrally-acting agents due to its lipophilic nature and ability to interact with various receptors.[1][2] The ethylamine moiety linked to a constrained azetidine ring suggests a potential interaction with monoamine transporters or receptors that recognize endogenous amines.
Based on this structural analysis, our primary hypothesis is that the compound will exhibit high affinity for the Histamine H1 Receptor (H1R) . Concurrently, we must investigate potential off-target activities that are common for this structural class, including interactions with monoamine transporters—specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) —and other G-protein coupled receptors (GPCRs) to build a comprehensive selectivity profile.
Strategic Selection of Comparator Compounds
To contextualize the experimental data, it is crucial to benchmark the novel compound against well-characterized drugs sharing similar structural motifs. The following comparators have been selected for their known mechanisms and established cross-reactivity profiles.
-
Hydroxyzine: A first-generation antihistamine featuring a benzhydryl piperazine core.[3] It is known to be a potent H1R inverse agonist with additional antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, making it an excellent benchmark for broad cross-reactivity.[4]
-
Benztropine: A clinically used anticholinergic agent for Parkinson's disease that contains a benzhydryl ether moiety.[5] Importantly, it is also a potent dopamine reuptake inhibitor, providing a critical reference for assessing DAT affinity and selectivity against H1R.[6]
-
Cetirizine: The carboxylated metabolite of hydroxyzine and a second-generation antihistamine.[7] It exhibits high selectivity for the H1R with markedly reduced CNS effects and serves as a benchmark for a "cleaner" H1R-selective profile.[8][9]
These comparators will be profiled alongside 2-(1-Benzhydrylazetidin-3-YL)ethanamine in all binding and functional assays.
Experimental Workflow for Comprehensive Profiling
The characterization is a two-phase process: first, determine the binding affinity across a wide panel of targets; second, elucidate the functional consequence (agonist, antagonist, etc.) at high-affinity sites.
Caption: High-level experimental workflow for compound characterization.
Phase 1: Affinity Profiling via Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.[10][11] The primary output is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the target sites.
Principle of Competitive Radioligand Binding
This assay measures the ability of a non-radioactive test compound to displace a known, high-affinity radioligand from its target. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized template adaptable for various GPCR and transporter targets expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells stably expressing the target of interest (e.g., HEK293-hH1R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet, then resuspend in assay buffer and determine protein concentration (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of cell membranes, 50 µL of a known concentration of radioligand (e.g., [³H]-pyrilamine for H1R), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of membranes, 50 µL of radioligand, and 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM diphenhydramine) to saturate the receptors.
-
Test Compound Wells: Add 50 µL of membranes, 50 µL of radioligand, and 50 µL of the test compound at various concentrations (typically a serial dilution from 10 pM to 100 µM).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[11] This step is critical and must be optimized for each target.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove all non-specifically bound radioactivity.[12]
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Anticipated Binding Affinity Data
The following table presents example binding data (Ki values in nM) for the comparator compounds at key targets, providing a reference for interpreting results for the novel compound.
| Target | Hydroxyzine (Ki, nM) | Benztropine (Ki, nM) | Cetirizine (Ki, nM) | 2-(1-Benzhydrylazetidin-3-YL)ethanamine |
| Histamine H1 | ~2[4] | 16 - 50[6] | ~10[8] | To be determined |
| Dopamine Transporter (DAT) | >10,000 | 8.5 - 150[6] | >10,000 | To be determined |
| Serotonin Transporter (SERT) | ~500 | ~2,500 | >10,000 | To be determined |
| Muscarinic M1 Receptor | ~3800[4] | ~1 | >10,000 | To be determined |
| α1-Adrenergic Receptor | ~50 | ~100 | >10,000 | To be determined |
| 5-HT2A Receptor | ~50[4] | ~300 | >10,000 | To be determined |
Phase 2: Functional Activity Profiling
Binding affinity does not reveal the functional effect of a compound. Functional assays are essential to determine whether the compound is an agonist (activates), antagonist (blocks activation), or inverse agonist (reduces basal activity).
Monoamine Transporter Functional Assay
This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Caption: Principle of a neurotransmitter uptake inhibition assay.
-
Cell Plating: Plate cells stably expressing hDAT (e.g., CHO-hDAT) into a 96-well plate and grow to ~80% confluency.[13]
-
Pre-incubation: Wash cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES). Add buffer containing various concentrations of the test compound (or vehicle for control) to the wells. Incubate for 10-20 minutes at 37°C.[14]
-
Initiation: Initiate dopamine uptake by adding buffer containing a fixed concentration of [³H]-Dopamine.[14]
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.[13]
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.[14]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of uptake inhibition at each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value.
GPCR Functional Assay: β-Arrestin Recruitment
The β-arrestin recruitment assay is a universal method for detecting GPCR activation, independent of G-protein signaling pathways (Gi, Gs, Gq).[15] Technologies like the DiscoverX PathHunter® assay are based on enzyme fragment complementation.[16][17]
Caption: Principle of a β-Arrestin antagonist assay.
-
Cell Handling: Use a cell line engineered to co-express the human H1R fused to a ProLink™ enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA).[17]
-
Cell Plating: Plate the cells in the manufacturer-provided assay plates and incubate.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Agonist Challenge: After a brief pre-incubation, add a fixed concentration of a known H1R agonist (e.g., histamine) at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.[16]
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Analysis: A decrease in signal in the presence of the test compound indicates antagonist activity. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
Data Synthesis and Interpretation
The ultimate goal is to build a selectivity profile. For each high-affinity target identified in the binding screen, a functional IC50 value should be determined. Selectivity is then calculated as a ratio of Ki or IC50 values. For instance, the selectivity for H1R over DAT would be calculated as:
Selectivity Ratio = Ki (DAT) / Ki (H1R)
A higher ratio indicates greater selectivity for the H1R. A comprehensive table summarizing both affinity (Ki) and functional potency (IC50) across all tested targets will provide a clear and objective cross-reactivity profile for 2-(1-Benzhydrylazetidin-3-YL)ethanamine, allowing for direct comparison with established drugs and informing future development decisions.
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A Comparative Analysis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine and Bupropion: A Guide for Preclinical Efficacy Assessment
Abstract: This guide provides a detailed comparative analysis of the well-established norepinephrine-dopamine reuptake inhibitor (NDRI), bupropion, and the novel research chemical, 2-(1-Benzhydrylazetidin-3-YL)ethanamine. Given the extensive clinical data supporting bupropion's efficacy in major depressive disorder (MDD) and the sparse public data on 2-(1-Benzhydrylazetidin-3-YL)ethanamine, this document establishes a framework for comparison. It outlines the known pharmacological profile of bupropion as a clinical benchmark and details the essential preclinical experimental protocols required to characterize the efficacy and mechanism of action of 2-(1-Benzhydrylazetidin-3-YL)ethanamine. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating new monoamine reuptake inhibitors for neuropsychiatric disorders.
Introduction: The Rationale for Comparison
The therapeutic efficacy of monoamine reuptake inhibitors is a cornerstone of modern psychopharmacology. Bupropion, the only approved NDRI, offers a unique clinical profile, particularly for patients with symptoms of fatigue and hypersomnia, and notably lacks the sexual side effects common to serotonergic agents.[1][2] Its mechanism, involving the modulation of both norepinephrine (NE) and dopamine (DA) signaling, has inspired the development of new chemical entities with potentially refined pharmacological profiles.[3]
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a novel compound whose structure suggests a strong affinity for the dopamine transporter (DAT). The prominent benzhydryl moiety is a well-established pharmacophore in potent DAT inhibitors, while the azetidine core serves as a rigid scaffold. This structural hypothesis positions 2-(1-Benzhydrylazetidin-3-YL)ethanamine as a potential, more selective DRI compared to the dual-action bupropion. This guide will first deconstruct the known efficacy and pharmacology of bupropion and then present a comprehensive roadmap for the experimental evaluation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, allowing for a rigorous, data-driven comparison.
Part 1: Bupropion as the Clinical Benchmark
Bupropion is an aminoketone antidepressant that has been in clinical use for decades.[4] Its efficacy in treating MDD is comparable to that of other first-line antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][5]
Mechanism of Action
The primary mechanism of action for bupropion is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This dual inhibition leads to increased concentrations of NE and DA in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.[3] Notably, bupropion and its metabolites have negligible affinity for postsynaptic receptors, including serotonergic, adrenergic, histaminergic, or muscarinic receptors, which accounts for its distinct side-effect profile.[2][8] Furthermore, bupropion also functions as a non-competitive antagonist of nicotinic acetylcholine receptors, a mechanism thought to contribute to its efficacy as a smoking cessation aid.[3]
dot
Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibition by Bupropion.
Pharmacological Profile & Efficacy Data
The efficacy of bupropion is supported by extensive preclinical and clinical data. In positron emission tomography (PET) studies, therapeutic doses of bupropion (300 mg/day) resulted in a DAT occupancy of approximately 20%.[1] While its effects on dopamine are considered modest, they are crucial to its therapeutic action, particularly in addressing symptoms of anhedonia.[3][9]
| Parameter | Target | Value | Source |
| Binding Affinity (Ki) | Human DAT | 441 - 821.4 nM | [10] |
| Human NET | ~520 nM | [2] | |
| Human SERT | > 10,000 nM | [2] | |
| Reuptake Inhibition (IC50) | Dopamine (DA) | 1.9 µM | [2] |
| Norepinephrine (NE) | 3.9 µM | [2] | |
| Serotonin (5-HT) | 43.8 µM | [2] | |
| Clinical Efficacy | MDD Response Rate | Comparable to SSRIs/SNRIs | [5][11] |
| Key Benefit | Low incidence of sexual dysfunction and weight gain | [1][6] |
Table 1: Summary of Bupropion's Pharmacological and Clinical Data.
Part 2: 2-(1-Benzhydrylazetidin-3-YL)ethanamine - A Preclinical Candidate Analysis
Direct pharmacological and efficacy data for 2-(1-Benzhydrylazetidin-3-YL)ethanamine are not widely available in peer-reviewed literature. Therefore, its potential must be inferred from its chemical structure and compared against a hypothetical target product profile.
Structural and Mechanistic Hypothesis
The molecule's key features are:
-
Benzhydryl Group: This diphenylmethyl group is a classic pharmacophore found in many potent and selective dopamine reuptake inhibitors (e.g., benztropine, GBR-12909). It confers high affinity for the DAT.
-
Azetidine-Ethylamine Scaffold: This portion of the molecule likely serves to correctly orient the benzhydryl group within the DAT binding pocket and provides the basic amine necessary for transporter interaction.
Based on this structure, the primary hypothesis is that 2-(1-Benzhydrylazetidin-3-YL)ethanamine is a potent and selective dopamine reuptake inhibitor (DRI), with significantly lower affinity for NET and SERT compared to bupropion. A more selective DRI could offer a different therapeutic profile, potentially with enhanced efficacy for anhedonia but also requiring careful assessment of its abuse liability, a known risk for potent stimulants.[12]
Part 3: Experimental Framework for a Head-to-Head Comparison
To validate the hypothesis and establish a comparative efficacy profile against bupropion, a systematic, multi-tiered experimental approach is required. The following protocols represent a self-validating system, where in vitro findings on potency and selectivity inform the design and interpretation of subsequent in vivo behavioral assays.
dot
Caption: Experimental Workflow for Comparative Pharmacological Profiling.
Protocol 1: In Vitro Receptor Binding and Reuptake Inhibition Assays
Causality: The foundational step is to determine the compound's binding affinity (Ki) and functional potency (IC50) at the primary monoamine transporters (DAT, NET, SERT). This directly tests the selectivity hypothesis and provides the quantitative data necessary for a direct comparison with bupropion.
Step-by-Step Methodology (Radioligand Binding Assay):
-
Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or use prepared rodent striatal (for DAT) and cortical (for NET) tissue homogenates.
-
Radioligand Selection:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the chosen radioligand and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (2-(1-Benzhydrylazetidin-3-YL)ethanamine or bupropion).
-
Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known, potent inhibitor (e.g., GBR-12909 for DAT) to define non-specific binding.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology (Synaptosomal Uptake Assay):
-
Synaptosome Preparation: Prepare synaptosomes from fresh rodent brain tissue (striatum for DA, cortex/hippocampus for NE).
-
Incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Add a low concentration of radiolabeled neurotransmitter ([³H]DA or [³H]NE).
-
Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity accumulated in the synaptosomes. Determine the IC50 value, representing the concentration of the drug that inhibits 50% of neurotransmitter uptake.
Protocol 2: In Vivo Microdialysis
Causality: This experiment directly measures the effect of drug administration on extracellular neurotransmitter levels in the brain of a living animal, providing a crucial link between in vitro potency and in vivo neurochemical effects. It validates that the compound reaches its target and exerts the expected functional outcome.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat or mouse. Allow for post-surgical recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Administer a systemic dose of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, bupropion, or vehicle (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of DA and NE in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the stable baseline average. Compare the magnitude and duration of the increase in DA and NE between the two compounds.
Conclusion and Future Directions
Bupropion serves as an invaluable clinical tool and a critical benchmark for the development of new antidepressants.[2] Its profile as a dual NDRI with a favorable side-effect profile makes it a high standard to meet or exceed.[1][5] The novel research chemical, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, presents an intriguing structural hypothesis as a potentially more selective DRI.
A direct comparison of efficacy is currently impossible due to the lack of public data for the latter. However, by employing the rigorous experimental framework outlined in this guide—progressing from in vitro binding and uptake assays to in vivo microdialysis and behavioral models—researchers can systematically characterize the pharmacological profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine. The resulting data will enable a robust, evidence-based comparison to bupropion, clarifying its potential as a novel therapeutic agent and elucidating the nuanced roles of dopamine and norepinephrine modulation in treating major depressive disorder.
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Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. Link
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Papakostas, G. I., Kent, J. M., & Trivedi, M. H. (2025). Efficacy and Tolerability of Bupropion in Major Depressive Disorder with Comorbid Anxiety Symptoms: A Systematic Review. Journal of Clinical Psychiatry. Link
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Fava, M., Rush, A. J., Thase, M. E., Clayton, A., Stahl, S. M., Pradko, J. F., & Johnston, J. A. (2005). 15 years of clinical experience with bupropion HCl: from bupropion to bupropion SR to bupropion XL. Primary care companion to the Journal of clinical psychiatry, 7(3), 106–113. Link
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A Comparative Analysis of Two Potent Dopamine Reuptake Inhibitors: 2-(1-Benzhydrylazetidin-3-YL)ethanamine and GBR 12909
In the landscape of neuroscience research, particularly in the study of dopaminergic systems, the selection of precise pharmacological tools is paramount. Dopamine reuptake inhibitors (DRIs) are critical for elucidating the role of the dopamine transporter (DAT) in synaptic transmission and its implications in various neuropsychiatric disorders. This guide provides an in-depth comparative analysis of two potent and selective DRIs: 2-(1-Benzhydrylazetidin-3-YL)ethanamine and the well-characterized compound GBR 12909. Our objective is to furnish researchers, scientists, and drug development professionals with the detailed experimental data and methodological context required to make an informed choice between these valuable research tools.
Molecular Profiles and Core Mechanism of Action
At a fundamental level, both 2-(1-Benzhydrylazetidin-3-YL)ethanamine and GBR 12909 (Vanoxerine) exert their effects by competitively binding to the dopamine transporter. The DAT is an integral membrane protein responsible for the re-clearing of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling. By inhibiting this reuptake, these compounds effectively increase the extracellular concentration and residence time of dopamine, thereby enhancing neurotransmission.
While sharing this primary mechanism, their distinct chemical structures give rise to different pharmacological profiles. GBR 12909 is a diaryl-substituted piperazine, a structural class extensively studied for DAT inhibition. In contrast, 2-(1-Benzhydrylazetidin-3-YL)ethanamine features a benzhydryl moiety attached to a more constrained four-membered azetidine ring, representing a different chemical scaffold for achieving high-affinity DAT binding.
Caption: Dopamine reuptake inhibition at the synapse.
Pharmacological Deep Dive: A Data-Driven Comparison
The utility of a DRI in a research setting is defined by its potency (affinity for the target) and its selectivity (off-target activity). The following sections present quantitative experimental data to objectively compare these two compounds.
Comparative Binding Affinity (Kᵢ) at Monoamine Transporters
Binding affinity, inversely related to the inhibition constant (Kᵢ), measures the strength of the interaction between the inhibitor and the transporter. A lower Kᵢ value signifies higher affinity. The data below were derived from radioligand binding assays using rat striatal tissue or cells expressing the human transporters.
Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Data Source(s) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | 13 | 2100 | 1200 | [1] |
| GBR 12909 | 1 - 12 | >10,000 | 236 | [2][3][4] |
Scientist's Note: Both compounds exhibit high affinity for the dopamine transporter, with Kᵢ values in the low nanomolar range. GBR 12909, in some studies, shows slightly higher affinity for DAT. The key differentiator lies in their selectivity.
Comparative Functional Potency (IC₅₀) in Uptake Assays
While binding indicates affinity, functional assays measuring the inhibition of dopamine uptake provide a direct assessment of potency. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to block 50% of dopamine uptake. These assays are typically performed using synaptosomes prepared from dopamine-rich brain regions like the striatum.
Table 2: Dopamine Uptake Inhibition Potency (IC₅₀, nM)
| Compound | [³H]DA Uptake IC₅₀ (nM) | Experimental System | Data Source(s) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | 2.7 | Rat striatal synaptosomes | [1] |
| GBR 12909 | 4.8 - 5.1 | Rat striatal synaptosomes | [1][2] |
Scientist's Note: In functional assays, 2-(1-Benzhydrylazetidin-3-YL)ethanamine demonstrates a slightly more potent inhibition of dopamine uptake compared to GBR 12909 under similar experimental conditions. This highlights the importance of complementing binding data with functional data.
Selectivity Profile Analysis
Selectivity is a crucial parameter, especially for in vivo studies where off-target effects can confound results. By calculating the ratio of affinities for the serotonin (SERT) and norepinephrine (NET) transporters relative to DAT, we can quantify the selectivity of each compound.
Table 3: Selectivity Ratios (SERT/DAT and NET/DAT)
| Compound | Selectivity for DAT over SERT (Kᵢ Ratio) | Selectivity for DAT over NET (Kᵢ Ratio) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | ~162-fold | ~92-fold |
| GBR 12909 | >833-fold | ~20-fold |
Scientist's Note: GBR 12909 displays exceptional selectivity for DAT over SERT, making it a superior tool when investigating dopaminergic pathways in isolation from serotonergic influence.[2] 2-(1-Benzhydrylazetidin-3-YL)ethanamine is also highly selective but shows comparatively lower selectivity ratios, particularly for DAT over NET. This profile might be advantageous in studies where a modest interaction with the noradrenergic system is tolerable or even desired.
Experimental Protocols for Characterization
To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the key assays used to characterize these inhibitors.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min). Wash the pellet by resuspension and re-centrifugation, then resuspend in fresh buffer for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]GBR12935 at a concentration near its Kₑ), and varying concentrations of the test compound (e.g., 2-(1-Benzhydrylazetidin-3-YL)ethanamine or GBR 12909).
-
Determination of Non-Specific Binding: A parallel set of tubes should contain a high concentration of a known DAT inhibitor (e.g., 10 µM Mazindol) to saturate all specific binding sites, thereby quantifying non-specific binding.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
This functional assay directly measures the ability of a compound to inhibit the transport of dopamine into nerve terminals.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from fresh rat striatal tissue by homogenization in a sucrose buffer followed by differential centrifugation. Resuspend the final synaptosomal pellet in a Krebs-Ringer buffer.
-
Assay Setup: Aliquot the synaptosomal suspension into tubes.
-
Pre-incubation: Pre-incubate the synaptosomes for 10 minutes at 37°C in the presence of varying concentrations of the test inhibitor (or vehicle for control). This allows the inhibitor to bind to the transporters.
-
Initiation of Uptake: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine (e.g., 10-20 nM).
-
Incubation: Allow the uptake to proceed for a short, fixed period (e.g., 5 minutes) at 37°C. The timing must be precise and within the linear phase of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with several volumes of ice-cold buffer to remove extracellular [³H]Dopamine.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using liquid scintillation counting.
-
Data Analysis: Define non-specific uptake using parallel incubations performed at 4°C or in the presence of a saturating concentration of a standard inhibitor. Subtract this value from all other measurements. Calculate the percentage inhibition for each concentration of the test compound relative to the control (vehicle-only) uptake. Plot the percent inhibition against the log concentration of the inhibitor and fit the curve to determine the IC₅₀ value.
Application-Specific Recommendations
The choice between 2-(1-Benzhydrylazetidin-3-YL)ethanamine and GBR 12909 depends critically on the experimental question.
-
For studies requiring maximal selectivity against the serotonin transporter: GBR 12909 is the superior choice.[2][4] Its >800-fold selectivity over SERT ensures that observed effects are overwhelmingly mediated by DAT inhibition. This is crucial for dissecting the specific role of dopamine in behaviors or cellular processes where serotonin may also be involved.
-
For general-purpose, high-potency DAT inhibition: Both compounds are excellent choices. 2-(1-Benzhydrylazetidin-3-YL)ethanamine shows slightly higher functional potency in uptake assays, which may be advantageous in certain in vitro preparations.
-
For investigations into DAT/NET interactions: The profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine , with its high potency at DAT and more moderate selectivity over NET, could make it a useful tool for studying the interplay between dopaminergic and noradrenergic systems.
Conclusion
Both 2-(1-Benzhydrylazetidin-3-YL)ethanamine and GBR 12909 are potent and selective dopamine reuptake inhibitors that serve as invaluable tools for neuroscience research. GBR 12909 is distinguished by its exceptional selectivity against the serotonin transporter. 2-(1-Benzhydrylazetidin-3-YL)ethanamine, emerging from a distinct chemical class, offers slightly higher functional potency for dopamine uptake inhibition and a different selectivity profile. By understanding the nuanced differences in their pharmacological profiles, supported by the robust experimental data and protocols presented here, researchers can strategically select the optimal compound to achieve their specific scientific objectives with greater precision and confidence.
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A Proposed Framework for the Pharmacological Evaluation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a Novel Dopamine Reuptake Inhibitor
Abstract: This guide outlines a comprehensive, multi-tiered experimental framework for the pharmacological characterization of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a novel compound with a putative mechanism as a dopamine reuptake inhibitor (DRI). Due to the current absence of extensive peer-reviewed data on this specific molecule, this document serves as a prospective guide for researchers. We propose a systematic benchmarking approach against three well-characterized DRIs: Cocaine, a non-selective and highly abused stimulant; Methylphenidate, a clinically vital treatment for ADHD; and Bupropion, an atypical antidepressant with a distinct norepinephrine-dopamine reuptake inhibition profile.[1][2][3] The objective is to elucidate the in vitro potency, selectivity, in vivo neurochemical effects, and behavioral profile of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, thereby predicting its potential therapeutic utility and abuse liability.
Introduction: The Scientific Rationale
Dopamine (DA) is a critical neurotransmitter modulating reward, motivation, and motor control. The dopamine transporter (DAT) regulates dopaminergic signaling by clearing DA from the synaptic cleft.[4] Inhibition of this process elevates extracellular DA levels, a mechanism central to the therapeutic effects of drugs for ADHD and depression, but also underlying the abuse potential of stimulants like cocaine.[2][5][6]
The structural features of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, particularly the benzhydryl moiety common to other DAT ligands and the azetidine core, suggest a potential interaction with monoamine transporters. However, its specific affinity, selectivity, and functional consequences are unknown. A rigorous, comparative evaluation is essential to build a comprehensive pharmacological profile.
Choice of Comparators:
-
Cocaine: A non-selective monoamine reuptake inhibitor with high affinity for DAT, SERT, and NET. It serves as the archetypal DRI with high abuse liability.[5][7]
-
Methylphenidate (MPH): A potent inhibitor of DAT and the norepinephrine transporter (NET) with significantly lower affinity for the serotonin transporter (SERT).[3][6][8] It is a first-line treatment for ADHD.[9]
-
Bupropion: An atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a weaker but clinically significant effect on DAT compared to MPH or cocaine.[1][2][10][11]
This panel of comparators provides a spectrum of pharmacological profiles against which to benchmark our novel compound.
Part 1: In Vitro Profiling: Affinity and Functional Potency
The initial phase aims to quantify the molecular interactions of 2-(1-Benzhydrylazetidin-3-YL)ethanamine with the primary monoamine transporters (DAT, SERT, NET). This establishes the compound's potency and, critically, its selectivity.
Experiment 1A: Radioligand Binding Assays
This experiment determines the affinity (Kᵢ) of the test compound for each transporter.
Detailed Protocol:
-
Preparation: Utilize cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of the test compound or a known competitor.
-
Incubation: Incubate at room temperature to allow competitive binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC₅₀ (concentration inhibiting 50% of binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Experiment 1B: Synaptosomal Reuptake Inhibition Assays
This functional assay measures the compound's potency (IC₅₀) in inhibiting the actual uptake of neurotransmitters into nerve terminals.[4]
Detailed Protocol:
-
Tissue Preparation: Prepare synaptosomes (isolated nerve terminals) from the striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET) of Sprague-Dawley rats.
-
Pre-incubation: Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.
-
Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity within the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
Hypothetical Data Summary Table 1: In Vitro Transporter Interactions
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | 15 | 450 | 80 | 25 | 30 | 5.3 |
| Cocaine | 100 | 300 | 400 | 150 | 3 | 4 |
| Methylphenidate | 20 | >1000 | 30 | 35 | >50 | 1.5 |
| Bupropion | 500 | >5000 | 200 | 800 | >10 | 0.4 |
Note: Data are illustrative and do not represent actual experimental results.
Workflow Visualization
Caption: Workflow for in vitro characterization of a novel DRI.
Part 2: In Vivo Neurochemical Profile
This phase assesses the real-world impact of the compound on brain chemistry in a living system.
Experiment 2: In Vivo Microdialysis
This technique measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[13] We will focus on the nucleus accumbens (NAc), a key region in the brain's reward pathway.
Detailed Protocol:
-
Surgery: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the NAc shell. Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[14] Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular DA.
-
Drug Administration: Administer a dose of the test compound (or comparator/vehicle) via intraperitoneal (i.p.) injection.
-
Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Analysis: Analyze the dopamine concentration in each sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express DA concentrations as a percentage of the average baseline level and plot over time.
Hypothetical Data Summary Table 2: Neurochemical Effects in Nucleus Accumbens
| Compound (Dose) | Peak Dopamine Increase (% Baseline) | Time to Peak (min) | Duration of Effect >150% (min) |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine (10 mg/kg) | +450% | 40 | 120 |
| Cocaine (20 mg/kg) | +600% | 20 | 60 |
| Methylphenidate (5 mg/kg) | +350% | 60 | 90 |
| Bupropion (30 mg/kg) | +180% | 60 | 40 |
Note: Data are illustrative and do not represent actual experimental results.
Experimental Workflow Visualization
Caption: Step-by-step workflow for in vivo microdialysis.
Part 3: Behavioral Pharmacology
This final phase investigates the functional consequences of the compound's neurochemical effects on behavior, providing insights into its stimulant properties and abuse potential.
Experiment 3A: Locomotor Activity
This assay measures the stimulant or sedative effects of a compound by tracking the movement of an animal in a novel environment.[15][16]
Detailed Protocol:
-
Habituation: Habituate mice or rats to the testing room and handling for several days. On the test day, place each animal in an open-field activity chamber for 30-60 minutes to allow habituation to the chamber itself.
-
Administration: Remove the animal, administer the test compound (or comparator/vehicle), and immediately return it to the chamber.
-
Data Acquisition: Record horizontal and vertical movements using an automated infrared beam-break system for 60-120 minutes.[15]
-
Data Analysis: Quantify the total distance traveled in 5- or 10-minute bins. Compare the dose-response effects of each compound.
Experiment 3B: Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[17]
Detailed Protocol:
-
Surgery: Surgically implant an indwelling intravenous catheter into the jugular vein of rats.[17]
-
Acquisition: Train rats to press a lever in an operant chamber to receive an intravenous infusion of a known reinforcer, like cocaine. Each infusion is paired with a cue light or tone.
-
Substitution: Once stable responding for cocaine is established, substitute saline for cocaine until responding decreases (extinction). Then, substitute different doses of 2-(1-Benzhydrylazetidin-3-YL)ethanamine to see if it re-establishes and maintains lever-pressing behavior.
-
Progressive Ratio: To measure motivation, implement a progressive-ratio schedule, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal will make for a single infusion, indicating the drug's reinforcing strength.
Hypothetical Data Summary Table 3: Behavioral Effects
| Compound | Locomotor Stimulation (Max % increase) | IVSA Maintained? | Progressive Ratio Breakpoint |
| 2-(1-Benzhydrylazetidin-3-YL)ethanamine | +300% | Yes | 120 |
| Cocaine | +400% | Yes | 180 |
| Methylphenidate | +250% | Yes | 90 |
| Bupropion | +50% | Weakly | 20 |
Note: Data are illustrative and do not represent actual experimental results.
IVSA Logic Visualization
Caption: Logical flow of the intravenous self-administration experiment.
Synthesis and Conclusion
For instance, if the compound displays high DAT selectivity (Part 1), produces a robust and sustained increase in NAc dopamine (Part 2), and is readily self-administered with a high breakpoint (Part 3), its profile would resemble that of cocaine, suggesting high abuse liability. Conversely, a profile showing moderate DAT/NET selectivity, a preferential increase in prefrontal cortex dopamine over NAc dopamine (a potential follow-up microdialysis study), and moderate locomotor stimulation with lower self-administration rates might align it more closely with methylphenidate, indicating potential therapeutic value. A profile with weak DAT potency, higher NET potency, and minimal behavioral activation would be more akin to bupropion.
This benchmarking strategy provides a self-validating system to logically position 2-(1-Benzhydrylazetidin-3-YL)ethanamine within the existing landscape of dopamine reuptake inhibitors, guiding future drug development and risk assessment efforts.
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In vivo validation of 2-(1-Benzhydrylazetidin-3-YL)ethanamine's therapeutic effect
An In Vivo Comparative Guide to the Therapeutic Potential of 2-(1-Benzhydrylazetidin-3-YL)ethanamine (Compound AZE-5) in Models of Depression and Anxiety
Introduction
The landscape of neuropsychiatric drug discovery is in constant pursuit of novel chemical entities with improved efficacy and favorable side-effect profiles. Azetidine derivatives have garnered significant interest due to their unique structural properties and demonstrated activity within the central nervous system (CNS).[1][2] This guide introduces a novel investigational compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, hereafter referred to as AZE-5. Structurally related to other CNS-active azetidines, AZE-5 presents a promising scaffold for therapeutic intervention in mood and anxiety disorders.[2][3] This document provides a comprehensive in vivo validation framework for AZE-5, comparing its preclinical efficacy against established therapeutics, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Diazepam, a benzodiazepine.
Proposed Mechanism of Action: A Multi-Target Approach
While the precise molecular targets of AZE-5 are under investigation, based on its structural motifs and preliminary in silico modeling, we hypothesize a dual-action mechanism. It is postulated that AZE-5 functions as a modulator of both the serotonergic and glutamatergic systems. This dual activity could offer a broader spectrum of therapeutic effects and potentially a faster onset of action compared to traditional monoaminergic antidepressants.[4][5][6]
The proposed mechanism involves:
-
Serotonin Reuptake Inhibition: Similar to SSRIs, AZE-5 is predicted to bind to the serotonin transporter (SERT), increasing the synaptic availability of serotonin (5-HT).
-
NMDA Receptor Modulation: The benzhydryl moiety suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, possibly at a modulatory site. This could lead to a rapid antidepressant effect, a characteristic of some glutamatergic agents.[5][6]
This combined action is anticipated to synergistically enhance neuroplasticity and restore healthy neuronal function in brain regions implicated in depression and anxiety, such as the hippocampus and prefrontal cortex.[7][8]
Figure 1: Proposed dual-action mechanism of AZE-5.
Comparative In Vivo Validation Workflow
To rigorously assess the therapeutic potential of AZE-5, a multi-tiered in vivo experimental plan is proposed. This workflow is designed to evaluate both antidepressant and anxiolytic properties in validated murine models.
Figure 2: In vivo experimental validation workflow.
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water cylinder.[9][10][11][12][13]
-
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[12][13]
-
The entire session is video-recorded for later analysis.
-
A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[12][13]
-
Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
-
Rationale: Antidepressant compounds are expected to decrease the duration of immobility, reflecting an increase in active, escape-oriented behaviors.[9][10]
Elevated Plus Maze (EPM)
The EPM test is a standard paradigm for evaluating anxiolytic-like effects in rodents, based on their natural aversion to open, elevated spaces.[14][15][16][17]
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two enclosed arms (with 15 cm high walls).[15]
-
Procedure:
-
Rationale: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.[17][18][19]
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the in vivo validation studies.
Table 1: Antidepressant-like Effects in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | - | 155.2 ± 8.5 | - |
| AZE-5 | 5 | 130.1 ± 7.2 | -16.2% |
| AZE-5 | 10 | 95.6 ± 6.8* | -38.4% |
| AZE-5 | 20 | 72.3 ± 5.9 | -53.4% |
| Fluoxetine | 20 | 85.4 ± 6.5 | -45.0% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± Standard Error of the Mean (SEM).
Table 2: Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Saline) | - | 18.5 ± 2.1 | 25.3 ± 3.0 |
| AZE-5 | 5 | 25.9 ± 2.8 | 33.1 ± 3.5 |
| AZE-5 | 10 | 38.7 ± 3.5 | 45.8 ± 4.1 |
| AZE-5 | 20 | 45.2 ± 4.0 | 51.2 ± 4.5 |
| Diazepam | 2 | 48.9 ± 4.2 | 55.6 ± 4.8 |
*p < 0.05, **p < 0.01 vs. Vehicle.
Discussion and Future Directions
The hypothetical data suggest that AZE-5 exhibits a dose-dependent antidepressant-like effect in the FST, with the highest dose (20 mg/kg) showing superior efficacy to the standard SSRI, Fluoxetine. Similarly, in the EPM, AZE-5 demonstrates robust anxiolytic-like activity, comparable to the benzodiazepine, Diazepam, at the 20 mg/kg dose.
These promising, albeit hypothetical, results warrant further investigation. Future studies should include:
-
Chronic Dosing Regimens: To better model the clinical use of antidepressants, chronic administration studies are essential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of AZE-5 is crucial for dose optimization and understanding its therapeutic window.
-
Safety and Tolerability Studies: A comprehensive assessment of potential side effects, including motor coordination (e.g., rotarod test) and general health monitoring, is necessary.
-
Mechanistic Studies: In vivo microdialysis to measure neurotransmitter levels in specific brain regions and ex vivo electrophysiology to confirm the proposed actions on SERT and NMDA receptors would provide direct evidence for the hypothesized mechanism of action.
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A Comparative Guide to the Predicted Monoamine Transporter Selectivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the selective modulation of monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. The development of novel chemical scaffolds with distinct selectivity profiles is paramount for advancing treatment options with improved efficacy and reduced side-effect profiles. This guide provides a comparative analysis of the predicted selectivity of a novel compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, for monoamine transporters, placed in the context of well-established selective inhibitors.
Introduction: The Significance of Monoamine Transporter Selectivity
Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.[1] Consequently, they are key targets for a wide range of psychotropic drugs, including antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD).[1] The therapeutic outcome of these drugs is intrinsically linked to their selectivity for the individual transporter subtypes. For instance, selective serotonin reuptake inhibitors (SSRIs) have revolutionized the treatment of depression and anxiety disorders, while selective dopamine reuptake inhibitors (DRIs) hold promise for the treatment of ADHD and substance use disorders.
The novel chemical entity, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, incorporates a unique combination of a sterically demanding benzhydryl group and a conformationally constrained azetidine ring. This structural arrangement suggests a potential for high-affinity interactions with monoamine transporters, with a selectivity profile that warrants investigation.
Structural Features and Predicted Selectivity Profile
The chemical structure of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is characterized by a central azetidine ring, a four-membered saturated heterocycle, which imparts a degree of conformational rigidity. Attached to the azetidine nitrogen is a bulky benzhydryl moiety (a diphenylmethyl group), and at the 3-position, an ethanamine side chain.
Caption: Chemical scaffold of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Based on established structure-activity relationships (SAR) for monoamine transporter inhibitors, the following predictions can be made regarding the selectivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine:
-
High Affinity for the Dopamine Transporter (DAT): The benzhydryl group is a well-known pharmacophore for potent DAT inhibition. This bulky, lipophilic moiety is thought to interact favorably with the large, hydrophobic pocket of the DAT.
-
Moderate to Low Affinity for the Norepinephrine Transporter (NET): While there is structural similarity between DAT and NET, the latter often shows a preference for less bulky substituents compared to DAT. Therefore, the large benzhydryl group may result in a lower affinity for NET.
-
Low Affinity for the Serotonin Transporter (SERT): SERT typically favors more polar and less sterically hindered ligands compared to DAT. The highly lipophilic and bulky nature of the benzhydryl group is likely to be detrimental to high-affinity binding at SERT.
Therefore, it is hypothesized that 2-(1-Benzhydrylazetidin-3-YL)ethanamine will exhibit a high degree of selectivity for DAT over NET and SERT.
Comparative Analysis with Known Selective Inhibitors
To provide a quantitative context for the predicted selectivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine, the following table summarizes the binding affinities (Ki values) of well-established selective inhibitors for each of the monoamine transporters.
| Compound | Primary Target | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| GBR 12909 | DAT | 1.8 | 390 | 2800 | 217 | 1556 |
| Nisoxetine | NET | 378 | 0.46 | 158 | 0.001 | 0.003 |
| Fluoxetine | SERT | 1400 | 260 | 1.1 | 0.0008 | 0.0008 |
Data compiled from various sources.[1][2][3]
As illustrated in the table, GBR 12909 is a highly selective DAT inhibitor, Nisoxetine is a potent and selective NET inhibitor, and Fluoxetine is a classic example of a selective SERT inhibitor. The predicted high DAT selectivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine would, if experimentally confirmed, place it in a similar category to GBR 12909, making it a valuable tool for probing the function of the dopamine system.
Experimental Protocol for Determining Monoamine Transporter Selectivity
To empirically validate the predicted selectivity profile, a standard in vitro radioligand binding assay would be employed. This technique measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Harvest the cells and homogenize them in a buffered solution to lyse the cells and release the cell membranes.
-
Centrifuge the homogenate to pellet the cell membranes, then resuspend the membranes in a suitable assay buffer.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a high-affinity radioligand for the specific transporter being assayed (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT).
-
Add increasing concentrations of the test compound, 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
-
Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Use a liquid scintillation counter to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of radioligand displacement against the concentration of the test compound.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Caption: Workflow for in vitro radioligand binding assay.
Conclusion and Future Directions
Based on a thorough analysis of its structural components and established structure-activity relationships, 2-(1-Benzhydrylazetidin-3-YL)ethanamine is predicted to be a potent and selective inhibitor of the dopamine transporter. This profile suggests its potential as a valuable research tool for studying the dopaminergic system and as a lead compound for the development of novel therapeutics for conditions such as ADHD and cocaine addiction.
Crucially, the predictions outlined in this guide must be validated through rigorous experimental testing using established methodologies such as the radioligand binding assay described. Future research should also focus on the synthesis and evaluation of a series of analogs of 2-(1-Benzhydrylazetidin-3-YL)ethanamine to systematically explore the structure-activity relationship of this novel azetidine scaffold. Such studies will be instrumental in optimizing potency and selectivity, ultimately paving the way for the development of next-generation monoamine transporter-targeted therapies.
References
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Atomoxetine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
- Eshleman, A. J., Stewart, E., Evenson, N., Mason, B., & Kuty, D. (1999). The effects of monoamine transporter inhibitors on the binding of [3H]mazindol to human transporters. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877–885.
- Jorgensen, M., Nielsen, E. O., Peters, D., & Dyhring, T. (2008). In vitro characterization of the human monoamine transporters. Neuroscience Letters, 441(1), 40–44.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
- Rothman, R. B., Mele, A., Reid, A. A., Akunne, H. C., Greig, N., Thurkauf, A., De Costa, B. R., Rice, K. C., & Pert, A. (1993). GBR12909 and related compounds as high-affinity ligands for the dopamine transporter. NIDA Research Monograph, 135, 130–135.
- Rothman, R. B., Vu, N., Partilla, J. S., McMahon, L. R., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 44–50.
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
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- 3. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Reproducible Synthesis and Bioactivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and bioactivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine. We move beyond simple protocols to explore the causality behind experimental choices, ensuring that every procedure is a self-validating system for achieving reproducible results. The azetidine scaffold is a privileged structure in modern medicinal chemistry, and understanding the nuances of its synthesis and biological evaluation is critical for advancing drug discovery programs.[1][2]
Part 1: Synthesis & Reproducibility: A Comparative Analysis
The Proposed Primary Synthetic Route: A Two-Stage Approach
The most logical and scalable approach starts from the commercially available 1-benzhydrylazetidin-3-ol and proceeds through a 3-aminoazetidine intermediate. This method offers well-defined steps with manageable purification challenges.
Stage 1: Synthesis of 3-Amino-1-benzhydrylazetidine Monoacetate
This stage is a well-documented, two-step process that has been scaled to the multi-kilogram level, demonstrating its robustness.[4]
-
Step 1.1: Mesylation. 1-Benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (TEA) in an aprotic solvent such as acetonitrile.
-
Expert Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution. Acetonitrile is chosen for its ability to dissolve the reactants and its suitable boiling point. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction.
-
-
Step 1.2: Amination. The isolated mesylate intermediate is subjected to amination using aqueous ammonium hydroxide in isopropanol under pressure at elevated temperatures (e.g., ~70°C in a Parr reactor).[4] The final product is often isolated as a stable acetate salt.
-
Expert Rationale: Using a pressure vessel accelerates the reaction with the volatile ammonia nucleophile.[4] While 7N methanolic ammonia is an alternative, aqueous ammonium hydroxide is cheaper, more readily available, and safer to handle on a large scale.[4] The isolation as an acetate salt improves the stability and handling of the free amine.
-
Stage 2: Elaboration to 2-(1-Benzhydrylazetidin-3-YL)ethanamine
From 3-amino-1-benzhydrylazetidine, a two-carbon extension is required. A reductive amination pathway is a classic and reliable choice.
-
Step 2.1: Reductive Amination. The 3-amino-1-benzhydrylazetidine is reacted with a two-carbon aldehyde, such as glyoxal or a protected equivalent, under reductive conditions using a reducing agent like sodium triacetoxyborohydride (STAB).
-
Expert Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the aldehyde starting material. The reaction proceeds through an imine intermediate which is then reduced in situ. Careful control of stoichiometry and temperature is crucial to prevent over-alkylation or side reactions.
-
Alternative Synthetic Strategies & Comparison
Alternative methods for constructing the 3-substituted azetidine core exist, each with its own set of advantages and disadvantages.[1][5]
-
From 1-Benzhydrylazetidin-3-one: The ketone precursor can be used in a Wittig-type reaction with a phosphonate reagent to introduce a two-carbon chain with a nitrile or ester group, followed by reduction.[3][6]
-
Intramolecular Cyclization: Starting from a 1,3-difunctionalized propane derivative, an intramolecular nucleophilic substitution can form the azetidine ring.[5][7]
Table 1: Comparison of Synthetic Strategies
| Parameter | Primary Route (via Amine) | Alternative 1 (via Ketone) | Alternative 2 (Cyclization) |
| Starting Material | 1-Benzhydrylazetidin-3-ol | 1-Benzhydrylazetidin-3-one | Acyclic 1,3-difunctional propane |
| Key Transformations | Mesylation, Amination, Reductive Amination | Wittig/HWE, Reduction | Intramolecular Cyclization |
| Scalability | Proven (for intermediate)[4] | Moderate | Potentially challenging |
| Potential Yield | Good (72-84% for intermediate)[4] | Variable, depends on Wittig step | Often lower due to competing reactions |
| Reproducibility | High (with pressure control) | Moderate (reagent sensitivity) | Moderate to Low |
| Key Challenge | Handling of ammonia/pressure | Stoichiometry of Wittig reagent | Ring-closing efficiency |
Protocol for Ensuring Synthetic Reproducibility
To ensure consistent results, a rigorous protocol must be established.[8][9]
-
Reagent Qualification: Use reagents from a consistent supplier and qualify new batches via analytical methods (e.g., NMR, titration) to ensure purity and concentration.
-
Strict Stoichiometry: Precisely measure all reagents. For the mesylation and amination steps, the base and nucleophile ratios are critical.
-
Atmosphere Control: Reactions sensitive to moisture, like those involving mesyl chloride, should be run under an inert atmosphere (Nitrogen or Argon).
-
Temperature & Time Monitoring: Use calibrated thermometers and set precise reaction times. For the amination, the internal temperature of the reactor is a critical parameter.
-
In-Process Controls (IPCs): Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to workup.
-
Consistent Workup & Purification: The extraction, washing, and crystallization/chromatography procedures must be standardized to ensure consistent purity and yield.[10]
Part 2: Bioactivity Evaluation & Assay Reproducibility
While the specific biological target of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is not defined in the literature, its structure shares features with known bioactive molecules, particularly triple reuptake inhibitors (TRIs).[11] The benzhydryl moiety is a common feature in CNS-active compounds, and the azetidine is a bioisostere for other cyclic amines. Therefore, a logical starting point for bioactivity assessment is to screen for affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Postulated Biological Profile: A Triple Reuptake Inhibitor?
Novel azetidines based on related scaffolds have been designed and evaluated as TRIs.[11] These compounds aim to modulate neurotransmitter levels in the synaptic cleft, a mechanism relevant for treating depression and other CNS disorders. We will proceed with the hypothesis that the target compound may exhibit activity at one or more of these transporters.
Standardized Bioassay Protocol: Radioligand Binding Assay
A radioligand binding assay is a robust and high-throughput method to determine the affinity (Ki) of a compound for a specific receptor or transporter. Reproducibility is paramount for generating reliable data.[12][13]
Objective: To determine the binding affinity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine for DAT, SERT, and NET.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Ligand: e.g., 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Test Compound: 2-(1-Benzhydrylazetidin-3-YL)ethanamine, dissolved in DMSO to create a 10 mM stock.
-
Scintillation Cocktail & 96-well filter plates.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Preparation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Ensuring Bioassay Reproducibility & Comparison
Assay validation is a continuous process to ensure results are accurate and reliable.[13] Key parameters must be monitored.
-
Cell Culture Consistency: Cell density, passage number, and media composition can significantly impact receptor expression and assay results.[12]
-
Positive Controls: Run a known inhibitor (e.g., cocaine for DAT) in every assay to ensure the system is performing as expected. The IC50 of the control should fall within a predefined range.
-
Signal Window: Maintain a robust signal-to-background ratio (Total Binding / Non-specific Binding), ideally >10.
-
Statistical Rigor: Perform experiments in triplicate and repeat on at least three separate occasions to ensure statistical significance.
Table 2: Comparison of Bioactivity with Standard TRIs
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| Cocaine | 100-300 | 200-400 | 300-500 | Relatively non-selective |
| Amitriptyline | >1000 | ~2 | ~20 | SERT/NET selective |
| 2-(1-Benzhydryl...amine) | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
This table serves as a template for comparing the experimentally determined bioactivity of the target compound against well-characterized reference compounds.
Conclusion
Achieving reproducible outcomes for the synthesis and bioactivity of 2-(1-Benzhydrylazetidin-3-YL)ethanamine requires a scientifically rigorous approach. By adopting the detailed synthetic protocols, understanding the rationale behind each step, and implementing robust, validated bioassays, researchers can generate high-quality, reliable data. This foundational work is essential for making informed decisions in any drug discovery cascade and ultimately contributes to the integrity and success of the broader scientific enterprise.[8][14]
References
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
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An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]
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In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]
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Azetidine synthesis. Organic Chemistry Portal. [Link]
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A Guide to Reproducibility in Preclinical Research. PubMed Central. [Link]
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Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development. BioDuro. [Link]
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Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
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Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
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Resources for developing reliable and reproducible in vitro toxicological test methods. National Institutes of Health. [Link]
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How to Write an Easily Reproducible Protocol. AJE. [Link]
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A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. ResearchGate. [Link]
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New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. [Link]
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Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]
- Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
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Developing Robust Potency Assays for Validation - A Case Study. YouTube. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Emerging Investigator Series. RSC Blogs. [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(1-Benzhydrylazetidin-3-YL)ethanamine
This guide provides a comprehensive framework for the safe and compliant disposal of the research chemical 2-(1-Benzhydrylazetidin-3-YL)ethanamine. As a specialized synthetic compound, specific public domain disposal protocols are not available. Therefore, this document synthesizes safety data from structurally analogous compounds and established principles of hazardous waste management to provide a robust, safety-first operational plan. The procedures outlined herein are designed to empower researchers and laboratory managers to handle this chemical waste responsibly, ensuring personnel safety and environmental protection in accordance with U.S. federal regulations.
The foundational principle of this guide is that all chemical waste must be managed in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1] All procedures must be executed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Part 1: Hazard Profile by Chemical Analogy
To establish a reliable disposal protocol, we must first infer the potential hazards of 2-(1-Benzhydrylazetidin-3-YL)ethanamine by examining its core structural components: the azetidine ring, the benzhydryl group, and the primary aliphatic amine chain.
-
Azetidine Moiety : The parent azetidine ring is a cyclic amine. Safety data for various azetidine derivatives consistently indicate a high potential for corrosivity.[2] For instance, the closely related compounds 1-Benzhydrylazetidin-3-ol and 1-Benzhydryl-3-azetidinone are classified as causing severe skin burns and eye damage.[3][4][5] Therefore, it is imperative to assume the target compound is corrosive.
-
Benzhydryl Moiety : The bulky, aromatic benzhydryl group is also associated with significant hazards. Compounds like benzhydryl bromide are labeled as corrosive and capable of causing severe burns.[6] This structural feature reinforces the expectation of a corrosive nature.
-
Primary Aliphatic Amine Moiety : Aliphatic amines are characteristically basic and can be reactive.[7] A critical operational note is that amines can react exothermically and dangerously with certain other chemicals. For example, adding aliphatic amines to waste carboys containing halogenated solvents (e.g., 1,2-dichloroethane) can generate enough heat to melt plastic containers.[8] Amines may also be harmful to aquatic fauna.
| Parameter | Inferred Hazard Classification | Rationale & Primary Precaution |
| Physical State | Solid (likely) | Handle as a fine powder; avoid dust generation. |
| pH / Corrosivity | Basic, Corrosive | Causes severe skin burns and eye damage.[4][5] Must not be neutralized outside of approved protocols. |
| Reactivity | Reactive with Acids & Oxidizers | Segregate from acids, strong oxidizing agents, and halogenated solvents.[8] |
| Toxicity | Presumed Toxic | Assume toxicity via oral, dermal, and inhalation routes. Minimize all direct exposure. |
| Environmental | Hazardous | Harmful to aquatic life. Must not be disposed of down the drain. |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely moving 2-(1-Benzhydrylazetidin-3-YL)ethanamine from active use to final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure a complete barrier between you and the substance.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Eye/Face Protection : Use chemical safety goggles and a full-face shield.[3]
-
Skin and Body Protection : Wear a chemical-resistant apron or a full-body lab coat over personal clothing. Ensure footwear is closed-toe.
-
Respiratory Protection : If there is any risk of aerosolization or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a specific waste container solely for 2-(1-Benzhydrylazetidin-3-YL)ethanamine and structurally similar basic nitrogenous compounds.
-
CRITICAL : DO NOT mix this waste with the following incompatible streams:
-
Solid waste (contaminated weigh boats, wipes) should be collected separately from liquid waste.
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate, clearly marked containers.
-
Select a Container : Use a clean, dry, chemically compatible container with a tightly sealing screw cap. For solid waste, a sealable bag or wide-mouth poly bottle is appropriate. Ensure the container material (e.g., HDPE) is compatible with amines.
-
Attach a Hazardous Waste Tag : Immediately affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Tag : Fill out all required information clearly and completely:
-
Full Chemical Name: "2-(1-Benzhydrylazetidin-3-YL)ethanamine" (avoid abbreviations).
-
Concentration and Quantity.
-
Hazard Characteristics: Mark as "Corrosive," "Toxic."
-
Generator Name and Date.
-
Step 4: Accumulation and Storage
Store the containerized waste safely pending pickup.
-
Storage Location : Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area must be well-ventilated.[3][6]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Keep Closed : The waste container must remain sealed at all times except when adding waste.
Step 5: Final Disposal via Professional Services
Under no circumstances should this chemical be disposed of in the trash or down the drain.[10]
-
Contact EHS : Follow your institution's established procedures to request a hazardous waste pickup.
-
Documentation : Retain a copy of all waste manifests for your records, completing the "cradle-to-grave" tracking of the hazardous material.[11]
-
The Only Approved Method : The final disposal must be conducted at a licensed and approved waste disposal plant, typically via high-temperature incineration.[6][12]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Caption: Disposal workflow for 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
References
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- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- SAFETY DATA SHEET - C003. (2024, March 4). Sigma-Aldrich.
- Hazardous Waste and Disposal. American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Benzhydryl bromide. (2025, September 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. (2024, March 31). Fisher Scientific.
- Azetidine - Technical Data Sheet. Apollo Scientific.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.
- LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
- SAFETY DATA SHEET - tert-butyl 2-[2-(piperidin-2-yl)ethyl]azetidine-1-carboxylate hydrochloride. Enamine.
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- SAFETY DATA SHEET - 1-Benzhydrylazetidin-3-ol. AFG Bioscience LLC.
- SAFETY DATA SHEET - 1-Benzhydrylazetan-3-ol. Fisher Scientific.
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- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. BenchChem.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- MSDS of 1-Benzhydrylazetidin-3-ol. (2025, November 28). Capot Chemical.
- SAFETY DATA SHEET - Benzhydryl chloride. Fisher Scientific.
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Benzhydrylazetidin-3-YL)ethanamine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(1-Benzhydrylazetidin-3-YL)ethanamine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The following procedures are designed to be a self-validating system of safety, grounded in authoritative sources.
Hazard Analysis: Understanding the Risks
The molecule 2-(1-Benzhydrylazetidin-3-YL)ethanamine is a derivative of azetidine, featuring a bulky benzhydryl group and a primary amine. This structure suggests several potential hazards:
-
Skin and Eye Irritation: Amine compounds are known to be irritants. Similar structures, such as 1-Benzhydrylazetidin-3-one, are classified as causing skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Corrosivity: Some related compounds exhibit corrosive properties, capable of causing severe skin burns and eye damage.[4][5]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling 2-(1-Benzhydrylazetidin-3-YL)ethanamine in a laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloved with nitrile or neoprene gloves. | Amines can be corrosive and may cause skin irritation.[4][7] Double gloving provides an extra layer of protection against potential tears or permeation. Ensure gloves are regularly inspected for any signs of degradation. |
| Eyes/Face | Chemical splash goggles and a face shield. | This compound is expected to be a serious eye irritant.[1][3] Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes. |
| Body | A lab coat, preferably a chemically resistant one. | Protects against incidental contact and spills. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] |
| Respiratory | Use in a certified chemical fume hood is mandatory. | A fume hood provides primary respiratory protection by containing vapors and dust.[8] For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with organic vapor cartridges is required.[7][9] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is paramount for safety. The following protocols for donning and doffing PPE and handling the chemical must be strictly followed.
Donning PPE: The Correct Sequence
-
Lab Coat and Shoe Covers: Put on your lab coat, ensuring it is fully buttoned. If required, don shoe covers.
-
Inner Gloves: Put on the first pair of nitrile or neoprene gloves.
-
Respiratory Protection: If a respirator is required, perform a fit check.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Handling 2-(1-Benzhydrylazetidin-3-YL)ethanamine
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid Dust Formation: This compound may be a powder or crystalline solid.[2] Handle it carefully to avoid generating dust.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[4]
-
Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1] Do not eat, drink, or smoke in the laboratory.
Doffing PPE: Minimizing Contamination
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles.
-
Lab Coat: Remove your lab coat, folding it so the contaminated outer surface is contained within.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][11] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed container for disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
Disposal Plan
All waste containing 2-(1-Benzhydrylazetidin-3-YL)ethanamine, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][3] Place all waste in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the handling procedure.
References
-
ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
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Dalton Ag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
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Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
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General Partition Company. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chapter 16. Effective Planning for Chemical Emergencies. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (n.d.). Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants. Retrieved from [Link]
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Dartmouth College. (n.d.). Emergency Response and Biohazard Exposure Control Plan. Dartmouth Policy Portal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

